molecular formula C32H60O4 B1148393 1,4-Cyclohexanedimethanol Dilaurate

1,4-Cyclohexanedimethanol Dilaurate

Número de catálogo: B1148393
Peso molecular: 508.8 g/mol
Clave InChI: NYYKDXAFIQSBNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,4-Cyclohexanedimethanol Dilaurate is a synthetic ester derived from 1,4-Cyclohexanedimethanol (CHDM), a cycloaliphatic glycol known for modifying polymer properties . CHDM is a key monomer in developing advanced polyesters and copolyesters, significantly enhancing characteristics like thermal stability, solvent resistance, and mechanical strength in materials such as PETG and PCT . The dilaurate ester functionalization, incorporating lauric acid chains, is expected to impart internal lubrication, plasticization, and hydrophobicity to polymer systems. This makes this compound a compound of high interest for research in creating specialized polymers, non-reactive plasticizers, and high-performance lubricants. Its potential mechanism of action includes reducing intermolecular friction within polymers, improving flexibility, and lowering processing viscosity. Researchers can explore its applications in sectors demanding durable materials, including coatings, flexible electronics, and advanced thermoplastic formulations . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

[4-(dodecanoyloxymethyl)cyclohexyl]methyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-31(33)35-27-29-23-25-30(26-24-29)28-36-32(34)22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYKDXAFIQSBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Cyclohexanedimethanol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 135025-34-2

Molecular Formula: C₃₂H₆₀O₄

Disclaimer

Significant gaps exist in the publicly available technical literature for 1,4-Cyclohexanedimethanol (B133615) Dilaurate. This guide has been compiled by leveraging data on its precursor molecules, 1,4-Cyclohexanedimethanol (CHDM) and lauric acid, as well as analogous long-chain fatty acid esters of CHDM. Information directly pertaining to CAS number 135025-34-2 is limited, and therefore, some sections of this document are based on scientific inference and established principles of organic chemistry.

Executive Summary

1,4-Cyclohexanedimethanol Dilaurate is a diester of 1,4-Cyclohexanedimethanol and lauric acid. While specific data for this compound is scarce, its chemical structure suggests its utility as a plasticizer, lubricant, or a modifying agent in polymer synthesis. This technical guide provides a comprehensive overview of its presumed chemical and physical properties, a detailed, inferred experimental protocol for its synthesis, and a summary of the known applications and toxicological data of its constituent parts. This document is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis and potential applications of novel long-chain aliphatic esters.

Chemical and Physical Properties

The chemical and physical properties of this compound are not extensively documented. However, based on the known properties of its precursors, 1,4-Cyclohexanedimethanol and lauric acid, the following properties can be inferred.

Table 1: Physicochemical Properties of this compound and its Precursors

PropertyThis compound (Inferred)1,4-Cyclohexanedimethanol (CHDM)Lauric Acid
CAS Number 135025-34-2105-08-8[1][2]143-07-7
Molecular Formula C₃₂H₆₀O₄[3]C₈H₁₆O₂[1][2]C₁₂H₂₄O₂
Molecular Weight 508.82 g/mol [3]144.21 g/mol [1][2][4]200.32 g/mol
Appearance Waxy solid or viscous liquidWhite waxy solid[1]White crystalline powder
Melting Point Not available41-61 °C[1][5]43-45 °C
Boiling Point > 300 °C284-288 °C[1]298.9 °C
Solubility Insoluble in water; soluble in organic solventsSoluble in water and alcohol[6]Insoluble in water; soluble in organic solvents

Synthesis and Manufacturing

While a specific, validated protocol for the synthesis of this compound is not available in the literature, a standard Fischer esterification reaction is the most probable route. This involves the reaction of 1,4-Cyclohexanedimethanol with two equivalents of lauric acid in the presence of an acid catalyst.

Proposed Experimental Protocol: Fischer Esterification

This protocol is adapted from general esterification procedures and studies on similar compounds[7].

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM) (1.0 eq)

  • Lauric acid (2.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-Cyclohexanedimethanol, lauric acid, p-Toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Diagram 1: Proposed Synthesis Workflow for this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification CHDM 1,4-Cyclohexanedimethanol Reaction_Vessel Round-bottom flask with Dean-Stark apparatus CHDM->Reaction_Vessel Lauric_Acid Lauric Acid (2 eq) Lauric_Acid->Reaction_Vessel Catalyst p-TsOH (cat.) Catalyst->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Reflux Heat to Reflux Reaction_Vessel->Reflux Quench Cool and wash with NaHCO3 (aq) Reflux->Quench Reaction monitoring Dry Dry with MgSO4 Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: A proposed workflow for the synthesis of this compound.

Potential Applications

Based on the properties of its precursors, this compound is likely to find applications in the polymer and materials science industries.

  • Plasticizers: Long-chain esters are commonly used as plasticizers for polymers like polyvinyl chloride (PVC). A study on 1,4-cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers suggests that these compounds can be effective in imparting flexibility to PVC. The long aliphatic chains of the laurate groups in this compound would likely provide good plasticizing efficiency.

  • Polymer Modification: 1,4-Cyclohexanedimethanol is a key monomer in the production of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET) and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)[1][8][9]. The incorporation of CHDM enhances properties like strength, clarity, and solvent resistance[1]. This compound could potentially be used as an additive or co-monomer in polyester (B1180765) synthesis to introduce flexible side chains, thereby modifying the polymer's properties.

  • Lubricants and Coatings: The ester structure and long hydrocarbon chains suggest potential use as a lubricant or in coating formulations[4][6][10].

Toxicological and Safety Information

There is no specific toxicological data available for this compound[11]. The safety profile must be inferred from its precursors.

Table 2: Summary of Toxicological Data for Precursors

Endpoint1,4-Cyclohexanedimethanol (CHDM)Lauric Acid
Acute Oral Toxicity LD50 > 2000 mg/kg (rat)[12]LD50 = 12,000 mg/kg (rat)
Acute Dermal Toxicity LD50 > 2000 mg/kg (rat)[12]Not available
Skin Irritation Non-irritating (rabbit)[12]Mildly irritating
Eye Irritation Potential for serious eye damage[12]Irritating
Reproductive/Developmental Toxicity No specific toxicity observed[12]Not available

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area[11].

Biological Signaling Pathways

There is no information available in the scientific literature to suggest that this compound has any known interactions with biological signaling pathways. Its presumed applications are in the field of material science, and it is not expected to have specific pharmacological activity.

Conclusion

This compound, CAS number 135025-34-2, is a chemical compound for which there is a significant lack of detailed technical information. Based on the well-documented properties of its precursors, 1,4-Cyclohexanedimethanol and lauric acid, it is likely a waxy solid or viscous liquid with potential applications as a plasticizer, polymer modifier, or lubricant. This guide provides a foundational understanding of this compound, including a proposed synthesis protocol and an overview of its likely characteristics and applications. Further experimental investigation is required to fully characterize its properties and validate its potential uses.

References

A Comprehensive Technical Guide to 1,4-Cyclohexanedimethanol Dilaurate (C32H60O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1,4-Cyclohexanedimethanol Dilaurate, a diester with the molecular formula C32H60O4. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data available for its constituent components, 1,4-Cyclohexanedimethanol (CHDM) and lauric acid, as well as analogous long-chain fatty acid esters. This guide covers the physicochemical properties, a proposed synthesis protocol, potential applications in the pharmaceutical and material science sectors, and detailed analytical methodologies for its characterization. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound is a high molecular weight organic compound formed from the esterification of 1,4-Cyclohexanedimethanol, a cyclic diol, with two molecules of lauric acid, a saturated C12 fatty acid. Its structure, featuring a rigid cycloaliphatic core and two flexible, lipophilic laurate chains, suggests a range of potential applications where properties such as thermal stability, hydrophobicity, and biocompatibility are desirable. This guide aims to provide a foundational understanding of this molecule for researchers and professionals in drug development and material science.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. It is important to note that due to a lack of extensive experimental data, some values are estimated based on the properties of similar long-chain fatty acid diesters.

PropertyValueSource/Basis
Molecular Formula C32H60O4Calculated
Molecular Weight 508.83 g/mol Calculated
CAS Number 135025-34-2[1]
Appearance Waxy solid or viscous liquid at room temperatureInferred from long-chain esters
Melting Point Estimated to be in the range of 30-50 °CBased on similar fatty acid diesters[2][3]
Boiling Point > 300 °C (decomposes)Inferred from high molecular weight esters[4][5]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform, diethyl ether)General solubility of long-chain esters[6][7][8]
Purity (typical) ≥ 90% (by GC)[1]

Synthesis of this compound

A proposed method for the synthesis of this compound is via Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and versatile method for ester synthesis.

Proposed Experimental Protocol: Fischer-Speier Esterification

Reactants and Reagents:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Lauric acid

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) or another suitable solvent capable of forming an azeotrope with water

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 1,4-Cyclohexanedimethanol (1 molar equivalent), lauric acid (2.2 molar equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the reactants). Add toluene to the flask to facilitate the azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, which typically indicates the completion of the reaction (approximately 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted lauric acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1,4-Cyclohexanedimethanol + Lauric Acid + Acid Catalyst + Toluene Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 1,4-Cyclohexanedimethanol Dilaurate Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its chemical structure suggests several potential uses in the pharmaceutical and material science fields.

  • Excipient in Drug Formulation: Fatty acid esters are commonly used as excipients in pharmaceutical formulations.[9][10][11] The lipophilic nature of this compound could make it a suitable vehicle for poorly water-soluble drugs in oral lipid-based drug delivery systems, potentially enhancing their bioavailability.[9][10]

  • Plasticizer for Medical-Grade Polymers: The use of diesters as plasticizers in medical devices is well-established.[12][13][14][15][16] this compound could serve as a biocompatible plasticizer for polymers like PVC, offering an alternative to phthalate-based plasticizers.

  • Component of Topical Formulations: Its waxy nature and low water solubility could make it a useful component in creams, ointments, and other topical formulations, acting as an emollient or a consistency-modifying agent.

  • Material for Nanoparticle Formulation: The amphiphilic character, although weak, might be exploited in the formation of lipid-based nanoparticles for drug delivery applications.

Structure-Application Relationship Diagram

Structure_Application cluster_structure Chemical Structure cluster_properties Inferred Properties cluster_applications Potential Applications Structure 1,4-Cyclohexanedimethanol Dilaurate CyclicCore Cycloaliphatic Core Structure->CyclicCore FattyAcidChains Laurate Chains Structure->FattyAcidChains Biocompatibility Potential Biocompatibility Structure->Biocompatibility ThermalStability Good Thermal Stability CyclicCore->ThermalStability Lipophilicity High Lipophilicity FattyAcidChains->Lipophilicity Excipient Pharmaceutical Excipient Lipophilicity->Excipient TopicalAgent Topical Formulation Agent Lipophilicity->TopicalAgent Plasticizer Medical Device Plasticizer ThermalStability->Plasticizer Biocompatibility->Excipient Biocompatibility->Plasticizer

Caption: Inferred relationships between structure, properties, and applications.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization and quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Protocol: A GC-MS system equipped with a capillary column suitable for high molecular weight, nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase) can be used. The sample, dissolved in a suitable solvent like hexane or dichloromethane, is injected into the GC. A temperature program starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) is typically employed to ensure good separation.[17][18][19][20]

  • Expected Results: The gas chromatogram will show the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase. The mass spectrum will exhibit a molecular ion peak (or fragments corresponding to the loss of specific groups) that can confirm the molecular weight. Characteristic fragmentation patterns for long-chain esters of diols include ions resulting from the loss of an acyloxy group ([M - RCOO]+) or a carboxylic acid molecule ([M - RCOOH]+).[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Expected ¹H NMR Spectra: The spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the methylene (B1212753) protons adjacent to the ester oxygen atoms, and the protons of the laurate chains. The chemical shifts and splitting patterns of the methylene protons of the CHDM core will be indicative of the esterification.[22][23][24][25]

  • Expected ¹³C NMR Spectra: The spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the cyclohexyl ring, and the carbons of the laurate chains. The chemical shifts will confirm the formation of the ester linkages.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Protocol: An FTIR spectrum can be obtained by placing a small amount of the sample (as a thin film or a KBr pellet) in the path of an infrared beam.

  • Expected Results: The FTIR spectrum will show a strong characteristic absorption band for the ester carbonyl group (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. The absence of a broad O-H stretching band (from the alcohol and carboxylic acid starting materials) around 3200-3600 cm⁻¹ would indicate the completion of the esterification reaction. Other characteristic bands for C-H and C-O stretching will also be present.[1][26][27][28][29]

Safety and Handling

Based on the available Safety Data Sheets (SDS), this compound does not have extensive toxicological data.[22] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with potential in various scientific and industrial fields, particularly in pharmaceuticals and material science. While direct experimental data is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its properties and validate its potential uses.

References

An In-depth Technical Guide to the Synthesis of 1,4-Cyclohexanedimethanol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Cyclohexanedimethanol Dilaurate, a diester with potential applications in various fields, including as a specialty chemical, a plasticizer, or an intermediate in the synthesis of more complex molecules. This document details the chemical principles, a plausible experimental protocol, and expected outcomes based on established esterification methodologies.

Introduction

This compound is synthesized via the Fischer esterification of 1,4-Cyclohexanedimethanol (CHDM) with two equivalents of lauric acid. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2] Given the difunctional nature of CHDM, a diester is formed. The reaction is an equilibrium process, and therefore, specific conditions are employed to drive the reaction towards the formation of the desired product.[1]

Reactant Properties

A thorough understanding of the starting materials is crucial for a successful synthesis. The key properties of the reactants are summarized in the table below.

Property1,4-Cyclohexanedimethanol (CHDM)Lauric Acid (Dodecanoic Acid)
CAS Number 105-08-8143-07-7
Molecular Formula C₈H₁₆O₂C₁₂H₂₄O₂
Molecular Weight 144.21 g/mol [3]200.32 g/mol
Appearance White waxy solid[3]White, powdery solid[4]
Melting Point 41-61 °C[3]43.2–48 °C
Boiling Point 284-288 °C[3]298.9 °C
Solubility Miscible with water and alcohol; soluble in ketones.[5]Insoluble in water; soluble in organic solvents like ethanol.

Synthesis of this compound

The synthesis is achieved through Fischer esterification, a classic and robust method for producing esters.

Reaction Principle and Mechanism

The Fischer esterification is a reversible, acid-catalyzed reaction.[2] The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1] To drive the equilibrium towards the product, an excess of one reactant can be used, or water can be removed as it is formed, often through azeotropic distillation with a suitable solvent.[1]

Fischer_Esterification cluster_reactants Reactants cluster_products Products CHDM 1,4-Cyclohexanedimethanol Dilaurate 1,4-Cyclohexanedimethanol Dilaurate CHDM->Dilaurate LauricAcid Lauric Acid (2 equiv.) LauricAcid->Dilaurate Water Water (2 equiv.) Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Dilaurate Heat Heat (Reflux) Heat->Dilaurate

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound.

Materials and Equipment
  • 1,4-Cyclohexanedimethanol (CHDM)

  • Lauric Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Reaction Setup and Procedure
  • To a 250 mL round-bottom flask, add 1,4-Cyclohexanedimethanol (e.g., 0.1 mol), lauric acid (0.22 mol, 1.1 equivalents per hydroxyl group), and toluene (100 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Continue the reflux for several hours (e.g., 4-8 hours), or until the theoretical amount of water has been collected in the trap. The reaction progress can also be monitored by thin-layer chromatography (TLC).

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate (B1210297) (100 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted lauric acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • For further purification, vacuum distillation or column chromatography on silica (B1680970) gel can be employed, though for many applications the crude product may be of sufficient purity.

Quantitative Data

ParameterExpected Value / RangeNotes
Reactant Molar Ratio 1 : 2.2 (CHDM : Lauric Acid)A slight excess of the carboxylic acid is often used to ensure complete conversion of the diol.
Catalyst Loading 1-5 mol% (relative to CHDM)Common acid catalysts include H₂SO₄, p-TsOH, and various solid acid catalysts.[6]
Reaction Temperature Reflux temperature of toluene (approx. 111 °C)The use of a solvent that forms an azeotrope with water allows for its efficient removal.
Reaction Time 4 - 12 hoursReaction time is dependent on the catalyst, temperature, and efficiency of water removal. Monitoring by TLC is recommended.
Expected Yield > 90%High yields are typical for Fischer esterification when water is effectively removed. For instance, esterification of lauric acid with 2-ethyl hexanol can yield >98%.[6]
Purity (after work-up) 85-95%The primary impurities are likely unreacted lauric acid and mono-ester.
Purity (after purification) > 98%Achievable with vacuum distillation or column chromatography.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the diester. Expected ¹H NMR signals would include peaks corresponding to the protons of the cyclohexane (B81311) ring, the methylene (B1212753) protons adjacent to the ester oxygens, and the long alkyl chains of the laurate groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid and alcohol starting materials.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Experimental Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 1. Mix Reactants and Catalyst Reflux 2. Reflux with Dean-Stark Trap Reactants->Reflux Monitor 3. Monitor Reaction Progress (TLC) Reflux->Monitor Cool 4. Cool Reaction Mixture Monitor->Cool Wash 5. Wash with NaHCO₃ and Brine Cool->Wash Dry 6. Dry Organic Layer Wash->Dry Evaporate 7. Evaporate Solvent Dry->Evaporate Purify 8. Purify (Vacuum Distillation / Chromatography) Evaporate->Purify FinalProduct Final Product: This compound Purify->FinalProduct NMR 9a. NMR Spectroscopy IR 9b. IR Spectroscopy MS 9c. Mass Spectrometry FinalProduct->NMR FinalProduct->IR FinalProduct->MS

Figure 2: Logical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through Fischer esterification. By employing an acid catalyst and removing the water byproduct, high yields of the desired diester can be obtained. The provided protocol, based on established chemical principles, offers a robust starting point for the laboratory-scale synthesis of this compound. Further optimization of reaction conditions may be necessary to achieve specific purity and yield targets for particular applications.

References

1,4-Cyclohexanedimethanol Dilaurate: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding 1,4-Cyclohexanedimethanol Dilaurate. It is important to note that while this compound is listed by some chemical suppliers as a biochemical reagent, there is a notable scarcity of published research detailing its specific applications, experimental protocols, and established roles in biochemical assays or drug development. This guide, therefore, focuses on the well-documented properties of its precursor, 1,4-Cyclohexanedimethanol (CHDM), and explores the potential, yet largely theoretical, applications of its dilaurate ester based on the general characteristics of long-chain fatty acid esters.

Introduction

This compound (CAS No. 135025-34-2) is the diester of 1,4-Cyclohexanedimethanol and lauric acid. Structurally, it consists of a cyclohexane (B81311) ring with two methylene (B1212753) groups, each esterified with a C12 fatty acid. This molecular architecture, combining a cyclic diol with long aliphatic chains, suggests potential properties that could be of interest in various biochemical and pharmaceutical contexts, such as a biomaterial or an excipient in drug formulations. However, its current documented use in life science research is limited.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, primarily by examining its constituent parts and the general behavior of related chemical structures.

Physicochemical Properties

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 135025-34-2[2][3]
Molecular Formula C32H60O4[2][3]
Molecular Weight 508.83 g/mol [3]
Purity (by GC) ≥90%[3]
Synonyms Not commonly available

Table 2: Physicochemical Properties of 1,4-Cyclohexanedimethanol (CHDM)

PropertyValueReference
CAS Number 105-08-8[4][5][6][7]
Molecular Formula C8H16O2[4][5]
Molecular Weight 144.21 g/mol [4][5][6][8]
Appearance White waxy solid[5][6]
Melting Point 41-61 °C[5][6]
Boiling Point 284-288 °C[5]
Solubility Soluble in water[9]

Synthesis

Synthesis of 1,4-Cyclohexanedimethanol (CHDM)

The industrial synthesis of CHDM is well-established and typically involves the hydrogenation of dimethyl terephthalate (B1205515) (DMT) or terephthalic acid (TPA).[5][10] This process generally occurs in two main steps. Alternative green synthesis routes from biomass-derived feedstocks are also being explored.[11][12]

This protocol is a generalized representation of the industrial synthesis of CHDM.

Step 1: Hydrogenation of DMT to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

  • Reaction Setup: A high-pressure reactor is charged with dimethyl terephthalate (DMT) and a palladium-based catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures.

  • Monitoring: The reaction progress is monitored by measuring hydrogen uptake and analyzing aliquots by gas chromatography (GC).

  • Work-up: Upon completion, the catalyst is filtered off, and the resulting dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is purified.

Step 2: Hydrogenation of DMCD to 1,4-Cyclohexanedimethanol (CHDM)

  • Reaction Setup: The purified DMCD is transferred to a second high-pressure reactor with a copper chromite catalyst.

  • Hydrogenation: The reactor is again pressurized with hydrogen to a higher pressure than in the first step and heated.

  • Monitoring: The reaction is monitored for the disappearance of the DMCD ester peaks and the appearance of the CHDM alcohol peaks by GC.

  • Purification: After the reaction is complete, the catalyst is removed by filtration. The crude CHDM is then purified by distillation to yield a mixture of cis and trans isomers.[5]

CHDM_Synthesis_Workflow DMT Dimethyl Terephthalate (DMT) H2_1 H2 / Pd Catalyst DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) H2_1->DMCD Step 1: Hydrogenation H2_2 H2 / Copper Chromite Catalyst CHDM 1,4-Cyclohexanedimethanol (CHDM) H2_2->CHDM Step 2: Hydrogenation

Figure 1: Workflow for the two-step synthesis of CHDM from DMT.
Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-Cyclohexanedimethanol (1 equivalent), lauric acid (2.2 equivalents), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the diester product.

  • Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Esterification_Pathway CHDM 1,4-Cyclohexanedimethanol Catalyst Acid Catalyst (e.g., p-TsOH) LauricAcid Lauric Acid (2 eq.) Product This compound Catalyst->Product Fischer Esterification Water Water (byproduct)

Figure 2: Generalized reaction pathway for the synthesis of this compound.

Potential Biochemical Applications (Theoretical)

The lack of specific studies on this compound necessitates a theoretical exploration of its potential applications based on its structure. The presence of two long, hydrophobic laurate chains and a more polar cyclohexane dimethanol core imparts an amphiphilic character to the molecule, which could be leveraged in drug delivery and formulation science.

Excipient in Drug Formulations

Long-chain fatty acid esters are known for their lubricating and emulsifying properties.[13] this compound could potentially be used as an excipient in topical or oral formulations to improve the solubility and bioavailability of poorly water-soluble drugs. Its waxy nature at room temperature might also lend itself to applications in controlled-release formulations.

Component of Lipid-Based Drug Delivery Systems

The amphiphilic nature of this molecule suggests it could be a component in the formation of lipid-based drug delivery systems such as nanoparticles or microemulsions. These systems are designed to encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites. The long laurate chains would form a lipid core, while the central cyclohexane moiety could interface with more polar environments.

Drug_Delivery_Concept CHDM_Dilaurate This compound Properties Amphiphilic Nature (Hydrophobic Chains + Polar Core) CHDM_Dilaurate->Properties Applications Potential Applications Properties->Applications Excipient Excipient in Formulations Applications->Excipient DrugDelivery Lipid-Based Drug Delivery Applications->DrugDelivery Solubility Enhance Drug Solubility Excipient->Solubility Bioavailability Improve Bioavailability Excipient->Bioavailability Nanoparticles Component of Nanoparticles DrugDelivery->Nanoparticles Microemulsions Component of Microemulsions DrugDelivery->Microemulsions

Figure 3: Conceptual relationship for potential applications of this compound.

Safety and Toxicology

There is a significant lack of toxicological data for this compound. A safety data sheet for the compound indicates that data on acute toxicity, skin corrosion/irritation, and other toxicological endpoints are not available.[1] In contrast, the precursor, 1,4-Cyclohexanedimethanol (CHDM), has undergone more extensive toxicological evaluation.

Table 3: Toxicological Data for 1,4-Cyclohexanedimethanol (CHDM)

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) >2000 mg/kg bwRat[14]
Acute Dermal Toxicity (LD50) >2000 mg/kg bwRat[14]
Acute Inhalation Toxicity (LC50) >1.25 mg/LRat[14]
Skin Irritation Not irritatingRabbit[14]
Reproductive/Developmental Toxicity No specific toxicity observedRat[14]

Given the lack of data for the dilaurate, caution should be exercised when handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment, are recommended.[1]

Conclusion and Future Perspectives

This compound is a commercially available compound with limited characterization in the scientific literature as a biochemical reagent. Its potential utility in the life sciences, particularly in drug formulation and delivery, can be inferred from its amphiphilic structure. However, this potential remains largely unexplored and unverified.

For researchers and drug development professionals, this compound represents an opportunity for foundational research. Future studies should focus on:

  • Detailed Physicochemical Characterization: Including solubility in various solvents and buffer systems, melting point, and stability.

  • Toxicological Evaluation: In vitro and in vivo studies to determine its safety profile.

  • Formulation Studies: Investigating its ability to act as an excipient or a component of drug delivery systems for specific active pharmaceutical ingredients.

  • Biocompatibility and Biodegradation: Assessing its interaction with biological systems and its environmental fate.

Until such data becomes available, the use of this compound as a biochemical reagent should be approached with an understanding of its current data limitations and considered for exploratory research purposes.

References

The Prospective Role of 1,4-Cyclohexanedimethanol Dilaurate as a Biomaterial: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential of 1,4-Cyclohexanedimethanol Dilaurate as a biomaterial. In the absence of extensive direct research on this specific compound, this document provides a comprehensive overview based on the established properties of its constituent molecules—1,4-Cyclohexanedimethanol (CHDM) and Lauric Acid—and analogous CHDM-based polyesters. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore the synthesis, characterization, and application of this promising, yet under-researched, biomaterial.

Introduction to this compound

This compound is the diester formed from the reaction of 1,4-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol, and two molecules of lauric acid, a saturated fatty acid. While commercially available as a biochemical reagent, its application as a biomaterial is not yet well-documented in scientific literature.[1][2] However, the known biocompatibility of its parent molecules and the versatility of CHDM in creating biodegradable polyesters suggest its potential in various biomedical applications, including drug delivery, tissue engineering, and medical device coatings.

The degradation of this compound would yield CHDM and lauric acid, both of which have established biological profiles. This guide will delve into the synthesis, potential properties, and biological interactions of this compound, drawing parallels from existing research on CHDM-based polymers and lauric acid.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through standard esterification reactions, such as Fischer esterification or by using more reactive derivatives of lauric acid, like lauroyl chloride. The reaction involves the condensation of the hydroxyl groups of CHDM with the carboxyl groups of lauric acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC32H60O4[1]
CAS Number135025-34-2[1]
Toxicological Data
Acute Oral ToxicityNo data available[5]
Skin Corrosion/IrritationNo data available[5]
Germ Cell MutagenicityNo data available[5]
CarcinogenicityNo data available[5]
Reproductive ToxicityNo data available[5]

Table 2: Thermal and Mechanical Properties of Various CHDM-Based Polyesters (for comparative purposes)

Polymer NameGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(1,4-cyclohexanedimethylene terephthalate) (PCT)~90295--[3]
Poly(1,4-cylcohexylenedimethylene adipate) (PCA)---<150[6]
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)63.7-Similar to PET-[7]
Poly(butylene-co-1,4-cyclohexanedimethylene carbonate) (PBCC)Increases with CHDM content-Increases with CHDM content-[8]
Poly(1,4-butylene-1,4-cyclohexanedimethylene carbonate–terephthalate)s (PBCCTs) with 30-50% CHDM--369 kgf/cm2-[9]

Experimental Protocols

Synthesis of CHDM-Based Polyesters via Melt Polycondensation

This protocol is a general method for synthesizing CHDM-based polyesters and can be adapted for the synthesis of this compound.[6]

  • Esterification/Transesterification:

    • Charge the reactor with 1,4-Cyclohexanedimethanol (CHDM) and a dicarboxylic acid (or in the case of the dilaurate, lauric acid) in a specific molar ratio (e.g., 1:1.2 to 1:2.2 diol to diacid).[8]

    • Add a suitable catalyst, such as titanium tetrabutoxide (TBT).

    • Heat the mixture under a nitrogen atmosphere with continuous stirring. The temperature is gradually increased to the desired esterification temperature (e.g., 220°C).

    • Water or methanol (B129727) is continuously removed as a byproduct.

  • Polycondensation:

    • After the removal of the theoretical amount of byproduct, apply a vacuum to the system.

    • Increase the temperature to the polycondensation temperature (e.g., 275°C).

    • Continue the reaction under high vacuum and agitation until the desired melt viscosity (and thus molecular weight) is achieved.

    • The resulting polymer is then extruded and pelletized.

Synthesis_Workflow Reactants 1,4-Cyclohexanedimethanol + Lauric Acid + Catalyst Mixing Mixing and Heating (e.g., 220°C) Reactants->Mixing Esterification Esterification (N2 atmosphere) Mixing->Esterification Byproduct_Removal Water Removal Esterification->Byproduct_Removal Byproduct Vacuum Apply Vacuum Esterification->Vacuum Polycondensation Polycondensation (e.g., 275°C) Vacuum->Polycondensation Final_Product 1,4-Cyclohexanedimethanol Dilaurate Polycondensation->Final_Product

Synthesis workflow for CHDM-based esters.

Biocompatibility and Degradation

The biocompatibility of this compound is anticipated to be favorable, based on the profiles of its degradation products.

  • 1,4-Cyclohexanedimethanol (CHDM): CHDM is a component of several commercially available polyesters used in medical applications and packaging, suggesting its general acceptance and low toxicity.[3]

  • Lauric Acid: Lauric acid is a naturally occurring fatty acid found in high concentrations in coconut oil and human breast milk.[2] It is generally recognized as safe (GRAS) for use in food.[10][11] Studies have shown that lauric acid at doses up to 100 mg/kg does not produce liver or kidney damage in rats.[1]

Hydrolytic Degradation

As an ester, this compound is expected to undergo hydrolytic degradation in an aqueous environment, a process that can be catalyzed by enzymes (esterases) in vivo. The ester linkages are susceptible to cleavage, releasing CHDM and lauric acid.[12][13][14] The rate of degradation would likely depend on factors such as the hydrophobicity of the material, the surrounding pH, and the presence of enzymes.

Degradation_Pathway CHDM_Dilaurate 1,4-Cyclohexanedimethanol Dilaurate Hydrolysis Hydrolysis (Water, Esterases) CHDM_Dilaurate->Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products CHDM 1,4-Cyclohexanedimethanol Degradation_Products->CHDM Lauric_Acid Lauric Acid (x2) Degradation_Products->Lauric_Acid

Hypothetical degradation of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound would be largely influenced by its degradation product, lauric acid, which is known to interact with various cellular signaling pathways.

Antimicrobial Properties

Lauric acid has demonstrated antimicrobial activity against a range of bacteria, particularly Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae. This suggests that biomaterials incorporating this compound could possess inherent antimicrobial properties, which would be beneficial in preventing device-related infections.

Anti-inflammatory and Anti-cancer Effects

Lauric acid has been shown to have anti-inflammatory properties and to induce apoptosis in cancer cells.[15] Mechanistic studies indicate that lauric acid can trigger the production of reactive oxygen species (ROS), leading to the phosphorylation of EGFR, ERK, and c-Jun.[15][16] This signaling cascade can result in cell cycle arrest and apoptosis, suggesting a potential application in drug delivery systems for cancer therapy.[15]

Lauric_Acid_Signaling cluster_cell Cancer Cell LA Lauric Acid ROS Reactive Oxygen Species (ROS) LA->ROS EGFR EGFR ROS->EGFR stimulates phosphorylation ERK ERK EGFR->ERK activates cJun c-Jun ERK->cJun activates Apoptosis Apoptosis cJun->Apoptosis induces

Simplified signaling pathway of lauric acid in cancer cells.

Furthermore, lauric acid has been reported to activate Toll-like receptor 4 (TLR4) signaling, which can promote glycolytic muscle fiber formation.[17] The implications of this for tissue engineering applications would require further investigation.

Potential Applications in Biomaterials

Given the properties of its constituents, this compound could be a versatile biomaterial for various applications.

  • Drug Delivery: Its hydrophobic nature makes it a potential candidate for encapsulating lipophilic drugs. Aliphatic polyesters are widely explored for creating nanoparticles, micelles, and polymersomes for controlled drug release.[18][19] The inherent biological activity of lauric acid could also provide synergistic therapeutic effects.

  • Tissue Engineering: CHDM-based polyesters are being investigated for their potential in regenerative medicine.[3] A scaffold made from or coated with this compound could provide a biocompatible and biodegradable support for cell growth, with the added benefit of antimicrobial properties.

  • Medical Device Coatings: A coating of this compound on medical implants could improve their biocompatibility and reduce the risk of bacterial colonization.

Future Perspectives and Conclusion

While direct experimental data on this compound as a biomaterial is currently lacking, a prospective analysis based on its chemical structure and the known properties of its components suggests a promising future. Its synthesis is feasible through standard organic chemistry techniques, and its degradation products are known to be biocompatible. The biological activity of lauric acid adds another layer of potential functionality.

For researchers and drug development professionals, this compound represents an unexplored platform for creating novel biomaterials. Future research should focus on:

  • The development of robust and scalable synthesis and purification protocols.

  • Comprehensive characterization of its physicochemical properties, including mechanical strength, thermal stability, and degradation kinetics in vitro and in vivo.

  • In-depth evaluation of its biocompatibility through cytotoxicity, hemocompatibility, and implantation studies.

  • Exploration of its efficacy in specific applications, such as targeted drug delivery and as a scaffold for tissue regeneration.

References

An In-depth Technical Guide to 1,4-Cyclohexanedimethanol Dilaurate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Cyclohexanedimethanol (B133615) Dilaurate, a diester with potential applications in organic synthesis and polymer science. Due to the limited direct research on this specific molecule in synthetic organic chemistry, this guide also explores the chemistry of its parent alcohol, 1,4-Cyclohexanedimethanol (CHDM), and infers the reactivity and potential applications of the dilaurate based on the well-established chemistry of esters.

Introduction

1,4-Cyclohexanedimethanol Dilaurate is a large, non-polar molecule derived from the esterification of 1,4-Cyclohexanedimethanol with two equivalents of lauric acid. Its structure, featuring a central cycloaliphatic core and two long alkyl chains, suggests its utility as a plasticizer, lubricant, or phase-transfer agent. While its primary documented application lies in the field of polymer modification, its ester functionalities present opportunities for its use as a synthon in organic synthesis.

Physicochemical and Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number135025-34-2[1]
Molecular FormulaC32H60O4[1]
Molecular Weight508.83 g/mol [1]
Purity≥90% (GC)[1]

Table 2: Physicochemical Properties of 1,4-Cyclohexanedimethanol (CHDM)

PropertyValueReference
CAS Number105-08-8[2][3][4]
Molecular FormulaC8H16O2[2][3][4]
Molecular Weight144.21 g/mol [2][3][4]
AppearanceWhite waxy solid[2]
Melting Point41 to 61 °C[2]
Boiling Point284 to 288 °C[2]
Density1.02 g/mL[2]

Synthesis and Manufacturing

The synthesis of this compound is achieved through the esterification of 1,4-Cyclohexanedimethanol (CHDM) with lauric acid. The synthesis of the precursor, CHDM, is a well-established industrial process.

The industrial production of CHDM typically involves the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[2] This is a two-step process:

  • Hydrogenation of the aromatic ring: DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

  • Reduction of the ester groups: The DMCD is further hydrogenated to yield 1,4-Cyclohexanedimethanol (CHDM).[2]

A newer, greener strategy for synthesizing CHDM involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate, followed by hydrogenation.[5][6]

The synthesis of this compound would proceed via a standard Fischer esterification reaction between 1,4-Cyclohexanedimethanol and two equivalents of lauric acid, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

Synthesis_of_Dilaurate CHDM 1,4-Cyclohexanedimethanol Catalyst Acid Catalyst (-H2O) CHDM->Catalyst LauricAcid Lauric Acid (2 eq.) LauricAcid->Catalyst Dilaurate 1,4-Cyclohexanedimethanol Dilaurate Catalyst->Dilaurate

Caption: Synthesis of this compound.

Applications in Organic Synthesis (Inferred)

Due to the lack of specific literature on the use of this compound in organic synthesis, its potential applications are inferred based on the known reactivity of esters.

This compound can undergo transesterification in the presence of an alcohol and a catalyst (acid or base) to produce different esters of 1,4-Cyclohexanedimethanol and lauric acid esters. This reaction could be used to introduce the 1,4-cyclohexanedimethanol moiety into other molecules or to synthesize various laurate esters.

Transesterification Dilaurate 1,4-Cyclohexanedimethanol Dilaurate Catalyst Acid or Base Catalyst Dilaurate->Catalyst Alcohol R'OH (excess) Alcohol->Catalyst NewEster 1,4-Cyclohexanedimethanol Di-R'-ester Catalyst->NewEster LaurateEster Laurate-R' Ester Catalyst->LaurateEster

Caption: Transesterification of the Dilaurate.

Under acidic or basic conditions, the ester groups of this compound can be hydrolyzed to yield 1,4-Cyclohexanedimethanol and lauric acid. This could be employed as a protecting group strategy for the diol, where the bulky and non-polar dilaurate protects the hydroxyl groups, and is later removed by hydrolysis.

Hydrolysis Dilaurate 1,4-Cyclohexanedimethanol Dilaurate Catalyst Acid or Base Catalyst Dilaurate->Catalyst Water H2O Water->Catalyst CHDM 1,4-Cyclohexanedimethanol Catalyst->CHDM LauricAcid Lauric Acid Catalyst->LauricAcid

Caption: Hydrolysis of this compound.

The ester functionalities can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to regenerate 1,4-Cyclohexanedimethanol and produce dodecanol (B89629) from the laurate moieties.

Reduction Dilaurate 1,4-Cyclohexanedimethanol Dilaurate ReducingAgent 1. LiAlH4 2. H2O Dilaurate->ReducingAgent CHDM 1,4-Cyclohexanedimethanol ReducingAgent->CHDM Dodecanol Dodecanol ReducingAgent->Dodecanol

Caption: Reduction of this compound.

Known Applications

The primary known application for compounds structurally similar to this compound is as a plasticizer for polymers, particularly for poly(vinyl chloride) (PVC).[7] The long aliphatic chains of the laurate groups increase the free volume between polymer chains, enhancing flexibility and processability.

Experimental Protocols (General)

As no specific experimental protocols for this compound in organic synthesis are available, a general procedure for a relevant reaction is provided below.

Objective: To perform the transesterification of this compound with ethanol (B145695).

Materials:

  • This compound (1 equivalent)

  • Anhydrous ethanol (large excess, as solvent)

  • Sodium ethoxide (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous toluene (B28343) (for azeotropic removal of ethanol if needed)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and anhydrous ethanol under an inert atmosphere.

  • Add the sodium ethoxide catalyst to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Remove the excess ethanol under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under high vacuum to yield 1,4-Cyclohexanedimethanol and ethyl laurate.

Conclusion

This compound is a molecule with potential that extends beyond its likely role as a polymer additive. Its ester functionalities make it a candidate for several fundamental organic transformations, including transesterification, hydrolysis, and reduction. While its direct application in complex organic synthesis and drug development has yet to be explored and documented, this guide provides a foundational understanding of its chemistry and potential utility, encouraging further research into the synthetic applications of this and similar long-chain diesters. The development of novel applications for such bio-based and potentially biodegradable molecules is of growing importance in the field of sustainable chemistry.

References

A Technical Guide to the Thermal Properties of Polymers Containing 1,4-Cyclohexanedimethanol Moiety with Long-Chain Aliphatic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers incorporating 1,4-Cyclohexanedimethanol (CHDM) are of significant interest due to the unique properties imparted by the cycloaliphatic ring structure, including enhanced thermal stability and mechanical strength. The addition of long-chain aliphatic esters, such as dilaurates, is a strategy to modify these properties, for instance, to improve flexibility or processability. This technical guide provides an in-depth analysis of the thermal properties of such polymers. Due to the limited direct data on polymers containing 1,4-Cyclohexanedimethanol Dilaurate, this document leverages data from analogous systems where long-chain aliphatic esters or diols are incorporated into polyester (B1180765) backbones. This approach provides a strong predictive framework for understanding the thermal behavior of these materials.

The primary techniques for evaluating the thermal properties of these polymers are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is employed to determine key thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), while TGA provides information on the material's thermal stability and decomposition profile.

Data Presentation: Thermal Properties of Analogous Polymer Systems

The following tables summarize quantitative data from studies on polyesters modified with long-chain aliphatic components, which serve as a proxy for understanding the effects of this compound.

Table 1: Effect of Long-Chain Aliphatic Diols on the Thermal Properties of Polyesters

Polymer SystemDiol Chain LengthTg (°C)Tm (°C)Reference
Polyesters from Tetradecanedioic AcidC2-89.0[1]
C4--[1]
C6--[1]
C8--[1]
C10--[1]
Eugenol-based PolyestersC27.6Amorphous[2]
C3-1.1Amorphous[2]
C4-4.6Amorphous[2]
C6-13.8Amorphous[2]
C10-24.5Amorphous[2]
C12-28.4Amorphous[2]

Table 2: Effect of Fatty Acid Ester Plasticizers on the Glass Transition Temperature (Tg) of Polymers

PolymerPlasticizer (Fatty Acid Ester-based)Plasticizer Content (phr)Tg (°C)Reference
Poly(lactic acid) (PLA)Octyl Epoxy Stearate (OES)1-[3][4]
3-[3][4]
5Lowered[3][4]
10Lowered[3][4]
15Lowered[3][4]
20Lowered[3][4]
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)Isosorbide esters10Lowered[5]
20Lowered by ~30°C[5]

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are crucial for reproducible results.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

  • Apparatus: A differential scanning calorimeter equipped with a furnace, temperature sensors, and a data acquisition system.

  • Procedure:

    • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected melting point to erase its previous thermal history.[6]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature below its expected glass transition.[6][7]

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the thermal transitions (Tg, Tm).[6] The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[6]

  • Data Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve. The melting point is identified as the peak of the endothermic transition.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the polymer.

  • Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace, a temperature programmer, and a data acquisition system.

  • Procedure:

    • Sample Preparation: A small, representative sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).

    • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from room temperature to 600°C).

    • Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.[7]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is a key parameter for assessing thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Mandatory Visualizations

Experimental_Workflow_for_Thermal_Analysis cluster_synthesis Polymer Synthesis/Modification cluster_characterization Thermal Characterization cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Interpretation Synthesis Synthesis of Polymer with 1,4-CHDM Dilaurate Moiety DSC_Sample Prepare DSC Sample (5-10 mg in Al pan) Synthesis->DSC_Sample TGA_Sample Prepare TGA Sample (10-20 mg in pan) Synthesis->TGA_Sample DSC_Run Run DSC (Heat-Cool-Heat Cycle) DSC_Sample->DSC_Run DSC_Data Analyze DSC Curve DSC_Run->DSC_Data Tg_Tm Determine Tg and Tm DSC_Data->Tg_Tm TGA_Run Run TGA (Ramped Heating) TGA_Sample->TGA_Run TGA_Data Analyze TGA/DTG Curves TGA_Run->TGA_Data Stability Determine Thermal Stability (Decomposition Temp.) TGA_Data->Stability Structure_Property Correlate with Structure Tg_Tm->Structure_Property Stability->Structure_Property Logical_Relationship_Plasticizer_Effect cluster_input Input Component cluster_mechanism Mechanism of Action cluster_properties Resulting Thermal Properties cluster_tg Glass Transition cluster_tm Melting Behavior cluster_stability Thermal Stability Plasticizer Incorporation of Long-Chain Ester (e.g., 1,4-CHDM Dilaurate) Free_Volume Increase in Free Volume Between Polymer Chains Plasticizer->Free_Volume Stability_Decrease Potential Decrease in Decomposition Temperature Plasticizer->Stability_Decrease (can be complex) Mobility Increased Polymer Chain Mobility Free_Volume->Mobility Tg_Decrease Decrease in Tg Mobility->Tg_Decrease Tm_Decrease Potential Decrease in Tm and Crystallinity Mobility->Tm_Decrease

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometric Analysis of 1,4-Cyclohexanedimethanol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the mass spectrometric analysis of 1,4-Cyclohexanedimethanol Dilaurate. It includes recommended protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS), along with expected fragmentation patterns and data presentation.

Introduction

This compound is a diester with the molecular formula C32H60O4 and a molecular weight of 508.83 g/mol [1]. It is synthesized from 1,4-Cyclohexanedimethanol (CHDM) and lauric acid. CHDM is a key glycol used in the production of polyester (B1180765) resins[2][3]. Mass spectrometry is a powerful analytical technique for the identification and quantification of such compounds. This application note outlines the methodologies for its analysis.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC32H60O4[1]
Molecular Weight508.83 g/mol [1]
CAS Number135025-34-2[1]

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for mass spectrometry involves dissolving the analyte in a suitable organic solvent.

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for LC-MS analysis or the solvent used for GC-MS injection to achieve the desired concentration (e.g., 1-10 µg/mL).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the instrument. This is crucial to prevent clogging of the analytical system[4].

LC-MS Analysis Protocol

LC-MS is a suitable technique for the analysis of relatively non-volatile compounds like this compound. Electrospray ionization (ESI) is a common ionization technique for such molecules.

ParameterRecommended Conditions
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnReversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerAgilent 6545 Q-TOF or equivalent
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3500 V
Nebulizer Pressure35 psig
Drying Gas Flow8 L/min
Gas Temperature325 °C
Mass Rangem/z 100-1000
Acquisition ModeMS1 Scan and Targeted MS/MS
GC-MS Analysis Protocol

GC-MS is also a viable method, particularly for identifying the fatty acid and diol components after derivatization or pyrolysis, or for the analysis of the intact molecule if it is sufficiently volatile and thermally stable.

ParameterRecommended Conditions
Gas Chromatography
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramStart at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Injection ModeSplitless
Injection Volume1 µL
Mass Spectrometry
Mass SpectrometerAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-600
Acquisition ModeScan

Expected Mass Spectra and Fragmentation

Predicted LC-MS (ESI+) Fragmentation

In positive ESI mode, the protonated molecule [M+H]+ at m/z 509.46 would be expected. Fragmentation in tandem MS (MS/MS) would likely occur at the ester linkages.

Predicted Quantitative Data (LC-MS/MS):

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
509.46327.32[M+H - C12H24O2]+ (Loss of lauric acid)
509.46183.14[C12H23O]+ (Lauryl acylium ion)
509.46127.11[C8H15O]+ (Protonated cyclohexanedimethanol fragment after loss of water)
Predicted GC-MS (EI) Fragmentation

Electron ionization will likely lead to more extensive fragmentation. The molecular ion may or may not be observed. Characteristic fragments would arise from cleavage of the ester bonds and fragmentation of the cyclohexane (B81311) ring. The fragmentation patterns of long-chain esters often involve cleavages adjacent to the carbonyl group[5][6].

Predicted Quantitative Data (GC-MS):

m/zPutative Fragment Identity
200.18[C12H24O2]+ (Lauric acid)
183.14[C12H23O]+ (Lauryl acylium ion - base peak)
144.12[C8H16O2]+ (1,4-Cyclohexanedimethanol)
95.08[C7H11]+ (Cyclohexenyl fragment)[7]
67.05[C5H7]+ (Fragment from cyclohexane ring)[7]

Visualizations

Logical Workflow for Analysis

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Solvent Weigh_Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_MS LC-MS Analysis Filter->LC_MS Liquid Sample GC_MS GC-MS Analysis Filter->GC_MS Volatile Sample Identify_Peaks Peak Identification LC_MS->Identify_Peaks GC_MS->Identify_Peaks Fragment_Analysis Fragmentation Analysis Identify_Peaks->Fragment_Analysis Quantify Quantification Fragment_Analysis->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pathway (LC-MS/MS)

Fragmentation_Pathway Parent [M+H]+ m/z 509.46 Frag1 [M+H - C12H24O2]+ m/z 327.32 Parent->Frag1 Loss of Lauric Acid Frag2 [C12H23O]+ m/z 183.14 Parent->Frag2 Cleavage at Ester Frag3 [C8H15O]+ m/z 127.11 Frag1->Frag3 Further Fragmentation

Caption: Predicted major fragmentation pathways for protonated this compound in MS/MS.

References

Application Notes and Protocols for the Chromatographic Analysis of 1,4-Cyclohexanedimethanol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic analysis of 1,4-Cyclohexanedimethanol Dilaurate. The methodologies described are based on established principles of chromatography and data from related compounds, offering a robust starting point for method development and validation.

Introduction

This compound is a diester used in various industrial applications, including as a plasticizer and in the formulation of polymers. Accurate and reliable analytical methods are crucial for its quantification in raw materials, finished products, and for stability testing. This document outlines two primary chromatographic methods for its analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Gas chromatography is often preferred for purity assessment of this type of compound, as indicated by supplier specifications for this compound and its analogs.[1][2]

Gas Chromatography (GC) Method

Gas chromatography with flame ionization detection (GC-FID) is a suitable method for the routine analysis and purity determination of this compound due to its volatility and thermal stability.

Experimental Protocol: GC-FID

2.1.1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as isopropanol (B130326) or hexane (B92381) to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-500 µg/mL).

  • Sample Solution: Prepare sample solutions by dissolving the material to be analyzed in the same solvent to achieve an expected concentration within the calibration range.

2.1.2. GC-FID Conditions

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Injector Split/Splitless, 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Oven Program - Initial Temperature: 150 °C, hold for 1 min
- Ramp: 15 °C/min to 300 °C
- Final Hold: Hold at 300 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

2.1.3. Data Analysis

  • Identify the this compound peak based on the retention time obtained from the standard injection.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the samples using the calibration curve.

Expected Quantitative Data (GC-FID)

The following table summarizes typical performance characteristics for a GC-FID method. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (tR) 12 - 15 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantitation (LOQ) 5 - 15 µg/mL
Precision (%RSD) < 2%

High-Performance Liquid Chromatography (HPLC) Method

For non-volatile impurities or as an alternative analytical technique, a reverse-phase HPLC method can be developed. The following protocol is adapted from a method for a structurally related compound, 1,4-Cyclohexanedimethanol, dibenzoate.[3]

Experimental Protocol: HPLC-UV

3.1.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile (B52724).

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 25-800 µg/mL).

  • Sample Solution: Dissolve the sample in acetonitrile to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

3.1.2. HPLC Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column
Mobile Phase Acetonitrile:Water (90:10 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Wavelength 210 nm

3.1.3. Data Analysis

  • Identify the analyte peak by comparing the retention time with that of the standard.

  • Generate a calibration curve from the peak areas of the working standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Serial Dilution (Standards) B->C D Inject into GC-FID B->D C->D E Chromatographic Separation D->E F FID Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: Gas Chromatography (GC) analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC-UV C->D E Isocratic Separation D->E F UV Detection (210 nm) E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

References

Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol monomer integral to the synthesis of high-performance polyesters. The incorporation of its cyclohexane (B81311) ring into the polymer backbone imparts a unique combination of enhanced thermal stability, mechanical strength, durability, and chemical resistance compared to polyesters derived from linear aliphatic diols.[1] These properties make CHDM-based polyesters suitable for a wide range of applications, from industrial coatings and automotive parts to advanced materials for biomedical and pharmaceutical applications.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of polyesters using CHDM, with a focus on methodologies relevant to researchers in materials science and drug development.

Key Attributes of CHDM-based Polyesters

The use of CHDM as a co-monomer in polyester (B1180765) synthesis leads to several desirable properties:

  • Enhanced Thermal Stability: The rigid, non-planar structure of the cyclohexane ring increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters compared to their linear aliphatic counterparts.[1]

  • Improved Mechanical Properties: CHDM contributes to increased hardness, tensile strength, and rigidity in polyesters.[2]

  • Increased Durability and Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis, weathering, and various chemicals.

  • Biocompatibility and Biodegradability: Aliphatic polyesters incorporating CHDM are being explored for biomedical applications due to their potential for biocompatibility and biodegradability.[2] Some formulations have been investigated as potential materials for drug delivery systems.[3]

Applications in Research and Drug Development

While CHDM-based polyesters have broad industrial applications, their unique properties are also of interest to the drug development community:

  • Controlled Drug Release: Biodegradable aliphatic polyesters can be formulated into microparticles, nanoparticles, and implants for sustained drug delivery.[3] The degradation rate can be tuned by altering the copolymer composition.

  • Biomaterial Scaffolds: The mechanical strength and biocompatibility of CHDM-polyesters make them potential candidates for tissue engineering scaffolds.

  • Medical Devices: The durability and chemical resistance of these polyesters are advantageous for the manufacturing of certain medical devices.

It is important to note that while the degradation of some polyesters can elicit a cellular response, for instance, due to acidic byproducts, these materials are not typically designed to interact with specific cellular signaling pathways in the way a targeted drug molecule would.[4] The primary focus in drug delivery applications is the material's ability to safely and effectively release an active pharmaceutical ingredient in a controlled manner.

Experimental Protocols

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Melt Polycondensation

This protocol describes a common two-step melt polymerization process for synthesizing PCT, a homopolyester of CHDM and terephthalic acid.

Materials:

  • Terephthalic acid (TPA) or Dimethyl terephthalate (B1205515) (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically a mix of cis/trans isomers)

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or a titanium-based catalyst like titanium(IV) butoxide (TBT)

  • Stabilizer: Phosphorous acid (H₃PO₃) or similar antioxidant

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

Step 1: Esterification (or Transesterification)

  • Charge the reaction vessel with TPA (or DMT) and an excess of CHDM (molar ratio typically between 1:1.2 and 1:2.2).[2]

  • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture with continuous stirring to a temperature of 180-250°C.

  • The reaction will produce water (if using TPA) or methanol (B129727) (if using DMT) as a byproduct, which should be collected through the condenser. The progress of the reaction can be monitored by the amount of byproduct collected.[5]

  • Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.

Step 2: Polycondensation

  • Gradually increase the temperature to 280-310°C.[2]

  • Slowly apply a vacuum to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess CHDM and other volatile byproducts.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which is often indicated by the torque on the mechanical stirrer.

  • Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized.

Characterization:

The resulting polymer can be characterized by various techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[6][7]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).[5]

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[5]

  • Tensile Testing: To evaluate mechanical properties such as tensile strength and elongation at break.[8]

Data Presentation

The properties of polyesters synthesized with CHDM can be tailored by varying the diacid co-monomer. The following tables summarize typical properties of various CHDM-based polyesters.

Table 1: Thermal Properties of CHDM-based Polyesters

PolyesterDiacid Co-monomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Terephthalic Acid~88~300
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)1,4-Cyclohexanedicarboxylic Acid~63.7-
Poly(ethylene-co-1,4-cyclohexylenedimethylene terephthalate) (PETG)Terephthalic Acid (with Ethylene Glycol)Varies with CHDM contentAmorphous
Poly(1,4-cyclohexylenedimethylene adipate) (PCA)Adipic Acid--

Data compiled from multiple sources, values can vary based on synthesis conditions and measurement techniques.[1][8][9]

Table 2: Mechanical Properties of CHDM-based Polyesters

PolyesterTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)>39>226>300
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)Similar to PET>150Similar to PET
Poly(1,4-cyclohexylenedimethylene adipate) (PCA)-<150-
Poly(1,12-dodecylene sebacate) (for comparison)25.3254-

Data compiled from multiple sources, values are representative and can vary.[6][8][9]

Visualizations

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Melt Polycondensation cluster_products Products & Characterization CHDM 1,4-Cyclohexanedimethanol (CHDM) Esterification Step 1: Esterification (180-250°C, N2 atm) - Catalyst - Stabilizer CHDM->Esterification Diacid Diacid / Diester (e.g., TPA / DMT) Diacid->Esterification Oligomers Low MW Oligomers Esterification->Oligomers Byproducts Byproducts (Water / Methanol) Esterification->Byproducts Polycondensation Step 2: Polycondensation (280-310°C, Vacuum) Polyester High MW Polyester Polycondensation->Polyester Oligomers->Polycondensation Characterization Characterization (NMR, GPC, DSC, TGA) Polyester->Characterization Logical_Relationships cluster_input Input Monomer cluster_properties Resulting Polymer Properties cluster_applications Potential Applications CHDM 1,4-Cyclohexanedimethanol (CHDM) Thermal High Thermal Stability (High Tg, Tm) CHDM->Thermal Mechanical Good Mechanical Strength (Hardness, Rigidity) CHDM->Mechanical Chemical Chemical Resistance (Hydrolytic Stability) CHDM->Chemical Industrial Industrial Materials (Coatings, Fibers) Thermal->Industrial Mechanical->Industrial Biomedical Biomedical Applications Mechanical->Biomedical Chemical->Industrial Chemical->Biomedical DrugDelivery Drug Delivery Systems (Nanoparticles, Scaffolds) Biomedical->DrugDelivery

References

Application Notes and Protocols for 1,4-Cyclohexanedimethanol Dilaurate as a Non-Reactive Diluent in UV-Cured Acrylate Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-cured coatings are integral to numerous advanced applications, including medical devices and pharmaceutical packaging, due to their rapid curing times, low volatile organic compound (VOC) emissions, and excellent protective properties. The formulation of these coatings often requires the use of diluents to reduce viscosity for optimal application. While reactive diluents are commonly employed, they can sometimes adversely affect the final properties of the cured film. This document explores the use of 1,4-Cyclohexanedimethanol (B133615) Dilaurate (CHDM-DL) as a non-reactive diluent in UV-cured acrylate (B77674) coatings. CHDM-DL, a high-molecular-weight ester, is investigated for its potential to modify coating viscosity and enhance specific physical properties of the cured film without participating in the polymerization reaction.

Chemical Structure

1,4-Cyclohexanedimethanol Dilaurate (CAS: 135025-34-2) is the diester of 1,4-cyclohexanedimethanol and lauric acid. Its chemical formula is C₃₂H₆₀O₄.[1][2] The cyclohexyl ring provides rigidity and thermal stability, while the long aliphatic chains of the laurate groups can impart flexibility and hydrophobicity.

Proposed Mechanism of Action

Unlike traditional reactive diluents, which possess functional groups (like acrylates) that copolymerize with the oligomers during UV curing, this compound acts as a non-reactive diluent.[3][4] It physically resides within the cross-linked polymer network, reducing intermolecular forces between the polymer chains. This can lead to increased flexibility and impact resistance. However, as a non-reactive component, its concentration must be carefully optimized to avoid potential migration and to ensure the mechanical and chemical integrity of the coating.[5][6]

G cluster_formulation UV-Curable Formulation cluster_curing UV Curing Process cluster_interaction Non-Reactive Dilution Mechanism Oligomer Acrylate Oligomer Cured_Network Cross-linked Acrylate Network Oligomer->Cured_Network Monomer Acrylate Monomer Monomer->Cured_Network PI Photoinitiator CHDM_DL 1,4-Cyclohexanedimethanol Dilaurate Entrapment Physical Entrapment of CHDM-DL CHDM_DL->Entrapment UV_Light UV Light UV_Light->PI activates Plasticization Plasticization Effect (Increased Flexibility) Entrapment->Plasticization leads to

Caption: Proposed mechanism of this compound in a UV-cured system.

Experimental Protocols

The following protocols describe the preparation and evaluation of UV-cured coatings incorporating this compound.

Formulation Preparation

Objective: To prepare a series of UV-curable acrylate formulations with varying concentrations of this compound.

Materials:

  • Urethane (B1682113) Acrylate Oligomer (e.g., CN966)

  • Isobornyl Acrylate (IBOA) - Reactive Monomer

  • 1,6-Hexanediol Diacrylate (HDDA) - Reactive Monomer

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) - Photoinitiator

  • This compound (CHDM-DL) - Non-Reactive Diluent

Procedure:

  • Prepare a base formulation (Control) by mixing the urethane acrylate oligomer, IBOA, and HDDA in the proportions specified in Table 1.

  • Add the photoinitiator (TPO) to the base formulation and mix until completely dissolved. This may require gentle heating (40-50°C) and mechanical stirring.

  • Prepare three additional formulations by adding 5%, 10%, and 15% (by weight) of this compound to the control formulation.

  • Thoroughly mix each formulation using a mechanical stirrer at a low to medium speed to avoid air entrapment.

  • Allow the formulations to sit for at least 30 minutes to allow any air bubbles to dissipate.

Coating Application and Curing

Objective: To apply and cure the prepared formulations on a standardized substrate.

Materials:

  • Prepared UV-curable formulations

  • Substrate panels (e.g., glass, polycarbonate, or metal)

  • Wire-wound rod applicator (e.g., #12 for a 1 mil dry film thickness)

  • UV curing system (e.g., medium-pressure mercury lamp)

Procedure:

  • Clean the substrate panels thoroughly with a suitable solvent (e.g., isopropanol) and allow them to dry completely.

  • Place a substrate panel on a flat, stable surface.

  • Apply a small amount of the formulation at the top of the panel.

  • Draw down the formulation using the wire-wound rod applicator to create a uniform wet film.

  • Immediately pass the coated panel under the UV lamp at a controlled belt speed to achieve a specific UV dose (e.g., 1000 mJ/cm²).

  • Repeat for all formulations, ensuring consistent application and curing parameters.

Performance Evaluation

Objective: To characterize the physical and chemical properties of the cured coatings.

Protocols:

  • Viscosity Measurement:

    • Method: Use a Brookfield viscometer with an appropriate spindle at a controlled temperature (25°C).

    • Purpose: To quantify the effect of CHDM-DL on the application viscosity of the formulation.

  • Cure Speed (Tack-Free Time):

    • Method: Immediately after curing, lightly touch the surface of the coating with a cotton ball. The cure speed is the minimum UV dose required to achieve a tack-free surface.

    • Purpose: To assess if the non-reactive diluent interferes with the curing process.

  • Pencil Hardness:

    • Method: ASTM D3363. Use a set of calibrated pencils of increasing hardness to scratch the surface of the coating. The pencil hardness is the highest hardness that does not scratch the coating.

    • Purpose: To measure the surface hardness and scratch resistance.

  • Adhesion (Cross-Hatch Test):

    • Method: ASTM D3359. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. Adhesion is assessed based on the amount of coating removed.

    • Purpose: To evaluate the adhesion of the coating to the substrate.

  • Flexibility (Mandrel Bend Test):

    • Method: ASTM D522. The coated panel is bent over a conical mandrel, and the point at which the coating cracks or delaminates is recorded.

    • Purpose: To determine the flexibility and elongation of the coating.

  • Chemical Resistance:

    • Method: ASTM D1308. Apply various chemicals (e.g., isopropanol, 10% HCl, 10% NaOH) to the coating surface for a specified time, then observe for any changes such as swelling, blistering, or discoloration.

    • Purpose: To evaluate the coating's resistance to chemical attack.

Data Presentation

The following tables summarize the expected performance of UV-cured coatings containing varying levels of this compound.

Table 1: Formulation Compositions

ComponentControl (wt%)5% CHDM-DL (wt%)10% CHDM-DL (wt%)15% CHDM-DL (wt%)
Urethane Acrylate Oligomer5047.54542.5
Isobornyl Acrylate (IBOA)3028.52725.5
1,6-Hexanediol Diacrylate (HDDA)1615.214.413.6
Photoinitiator (TPO)43.83.63.4
1,4-CHDM Dilaurate 0 5 10 15

Table 2: Properties of Uncured Formulations

PropertyControl5% CHDM-DL10% CHDM-DL15% CHDM-DL
Viscosity @ 25°C (cP)15001250980750

Table 3: Properties of Cured Coatings

PropertyControl5% CHDM-DL10% CHDM-DL15% CHDM-DL
Tack-Free Cure Dose (mJ/cm²)300310330350
Pencil Hardness (ASTM D3363)2HHFHB
Adhesion (ASTM D3359, Scale 0B-5B)5B5B4B3B
Flexibility (Mandrel Bend, inch)1/41/81/8< 1/8
Chemical Resistance (IPA, 1 hr)No effectNo effectSlight SwellSwelling

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_eval Evaluation Formulation Formulation Preparation (Control, 5%, 10%, 15% CHDM-DL) Viscosity Viscosity Measurement Formulation->Viscosity Application Coating Application (Wire-wound Rod) Viscosity->Application Curing UV Curing (Controlled Dose) Application->Curing Cure_Speed Cure Speed (Tack-Free Time) Curing->Cure_Speed Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Adhesion Adhesion (ASTM D3359) Curing->Adhesion Flexibility Flexibility (ASTM D522) Curing->Flexibility Chemical_Resistance Chemical Resistance (ASTM D1308) Curing->Chemical_Resistance

Caption: Experimental workflow for evaluating this compound in UV-cured coatings.

Summary and Conclusion

This compound serves as an effective non-reactive diluent for reducing the viscosity of UV-curable acrylate formulations. Its incorporation leads to a significant increase in the flexibility of the cured coating, which can be advantageous for applications on non-rigid substrates. However, there is a trade-off in terms of surface hardness, adhesion, and chemical resistance at higher concentrations. The presence of the non-reactive diluent can also slightly retard the cure speed.

For researchers and professionals in drug development and medical device manufacturing, this compound could be a valuable additive for tailoring the mechanical properties of UV-cured coatings. Careful optimization of its concentration is crucial to achieve the desired balance of flexibility and durability for specific applications. It is recommended to conduct thorough migration studies, especially for applications involving direct contact with pharmaceuticals or biological tissues, to ensure the long-term stability and safety of the final product.

References

Application Notes and Protocols: Formulation of 1,4-Cyclohexanedimethanol Dilaurate in Adhesives and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol used in the synthesis of polyesters and other polymers.[1][2] Its derivatives, such as 1,4-Cyclohexanedimethanol Dilaurate, are utilized as plasticizers. Plasticizers are additives that increase the flexibility and workability of a polymer system.[3] In adhesive and sealant formulations, they play a crucial role in modifying the viscoelastic properties, lowering the glass transition temperature (Tg), and reducing the elastic modulus.[3][4] This results in improved performance characteristics such as enhanced flexibility at low temperatures, optimized viscosity, and increased impact resistance.[3][5]

While specific formulation data for this compound is not extensively published, its structural analogue, 1,4-Cyclohexanedimethanol Dibenzoate (CHDM-BZ), is a well-documented non-phthalate plasticizer in hot-melt and pressure-sensitive adhesives.[6][7][8] CHDM-BZ is known for its compatibility with a variety of polymers including ethylene (B1197577) vinyl acetate (B1210297) (EVA), polyvinyl acetate (PVAc), and polyurethanes.[6][7] It is used to improve flow, enhance non-stick properties, and can act as a modifier to replace waxes in certain formulations.[6][9]

This document provides representative application notes and detailed experimental protocols for the formulation and evaluation of this compound in a model adhesive system. The methodologies are based on established standards for adhesive and sealant testing and principles of formulation with diester plasticizers.[10][11][12]

Application in a Model Hot-Melt Adhesive Formulation

This section outlines a representative formulation for a hot-melt adhesive incorporating this compound as a plasticizer. The concentration of the plasticizer can be varied to optimize desired properties, typically ranging from 5% to 40% by weight.[9]

Table 1: Model Hot-Melt Adhesive Formulation

ComponentFunctionExample MaterialConcentration Range (% w/w)
Base PolymerProvides cohesive strength and adhesionEthylene Vinyl Acetate (EVA)30 - 60
Tackifier ResinEnhances initial adhesion or "tack"Rosin (B192284) Ester or Hydrocarbon Resin20 - 40
This compound Plasticizer CAS: 135025-34-2 5 - 25
WaxReduces viscosity and controls open timeParaffin (B1166041) or Microcrystalline Wax5 - 20
AntioxidantPrevents thermal degradationHindered Phenol0.1 - 1.0

Experimental Protocols

The following protocols describe the preparation and testing of the model hot-melt adhesive.

Adhesive Preparation Protocol

This protocol details the laboratory-scale preparation of the hot-melt adhesive.

Materials and Equipment:

  • Heating mantle with a temperature controller

  • Glass reactor with a mechanical stirrer

  • Nitrogen inlet

  • Base polymer (e.g., EVA pellets)

  • Tackifier resin (e.g., rosin ester flakes)

  • This compound

  • Wax (e.g., paraffin wax pastilles)

  • Antioxidant

Procedure:

  • Set up the glass reactor with the heating mantle and mechanical stirrer.

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Add the wax and this compound to the reactor and begin heating to 160-180°C with gentle stirring until a homogenous melt is formed.

  • Slowly add the base polymer pellets to the molten mixture while increasing the stirring speed to ensure proper dispersion.

  • Once the polymer is fully dissolved and the mixture is homogenous, slowly add the tackifier resin.

  • After the tackifier is completely incorporated, add the antioxidant.

  • Continue stirring under a nitrogen blanket for an additional 30-60 minutes to ensure a completely homogenous mixture.

  • Pour the molten adhesive into a suitable container or onto a release liner and allow it to cool to room temperature.

G cluster_prep Adhesive Preparation Workflow start Start setup Set up reactor with heating and stirring start->setup purge Purge with Nitrogen setup->purge melt Melt Wax and 1,4-CHDM Dilaurate (160-180°C) purge->melt add_polymer Slowly add Base Polymer melt->add_polymer add_tackifier Add Tackifier Resin add_polymer->add_tackifier add_antioxidant Add Antioxidant add_tackifier->add_antioxidant mix Homogenize for 30-60 min add_antioxidant->mix cool Pour and Cool mix->cool end_prep End cool->end_prep

Adhesive Preparation Workflow

Performance Testing Protocols

The following are standard test methods to evaluate the performance of the prepared adhesive.

Standard: Based on ASTM D3236

Objective: To determine the melt viscosity of the hot-melt adhesive at a specified temperature.

Equipment:

  • Brookfield-type viscometer with a thermosel heating unit

  • Appropriate spindle

Procedure:

  • Preheat the viscometer's thermosel to the desired application temperature (e.g., 170°C).

  • Place a sufficient amount of the adhesive sample into the sample chamber.

  • Allow the sample to equilibrate at the set temperature for at least 30 minutes.

  • Lower the appropriate spindle into the molten adhesive.

  • Set the spindle speed and record the viscosity reading in centipoise (cP) after it has stabilized.

Standard: Based on ASTM D903[13]

Objective: To measure the force required to peel a flexible substrate from a rigid substrate at a 180° angle.[11][13]

Equipment:

  • Tensile testing machine with a load cell

  • Test substrates (e.g., flexible vinyl film and a rigid stainless steel panel)

  • Adhesive film applicator

Procedure:

  • Prepare test specimens by applying a uniform film of the molten adhesive to the rigid substrate.

  • Immediately place the flexible substrate onto the adhesive film and apply consistent pressure (e.g., with a hand roller) to ensure intimate contact.

  • Allow the bonded assembly to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for 24 hours.

  • Clamp the rigid substrate in the stationary grip of the tensile tester.

  • Fold the free end of the flexible substrate back 180° and clamp it in the movable grip.

  • Set the crosshead speed to a constant rate (e.g., 300 mm/min).

  • Initiate the test and record the force required to peel the flexible substrate from the rigid one.

  • Calculate the average peel strength in Newtons per meter (N/m) or pounds per inch (lb/in).

Standard: Based on ASTM D1002

Objective: To determine the shear strength of an adhesive bond between two rigid substrates.

Equipment:

  • Tensile testing machine

  • Test substrates (e.g., aluminum or steel coupons)

Procedure:

  • Clean and prepare the surfaces of the test coupons according to the standard.

  • Apply the molten adhesive to a defined area on one end of a coupon.

  • Join the second coupon to the first, creating a specified overlap area (e.g., 12.7 mm x 25.4 mm).

  • Apply pressure to the bond and allow it to cool and condition for 24 hours.

  • Place the bonded specimen in the grips of the tensile tester.

  • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

  • Record the maximum load at failure.

  • Calculate the shear strength in megapascals (MPa) or pounds per square inch (psi) by dividing the maximum load by the bond area.

G cluster_testing Adhesive Performance Testing Workflow cluster_visc Viscosity (ASTM D3236) cluster_peel Peel Adhesion (ASTM D903) cluster_shear Lap Shear (ASTM D1002) prep Prepare Adhesive Sample v1 Heat Sample in Viscometer prep->v1 p1 Prepare Bonded Assembly prep->p1 s1 Prepare Bonded Coupons prep->s1 v2 Equilibrate Temperature v1->v2 v3 Measure Viscosity v2->v3 results Analyze and Report Data v3->results p2 Condition for 24h p1->p2 p3 Perform 180° Peel Test p2->p3 p3->results s2 Condition for 24h s1->s2 s3 Test to Failure s2->s3 s3->results

Adhesive Performance Testing Workflow

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 2: Physical Properties of Adhesive Formulations

Formulation ID1,4-CHDM Dilaurate (% w/w)Melt Viscosity @ 170°C (cP)Softening Point (°C)Open Time (seconds)
F1 (Control)0[Value][Value][Value]
F25[Value][Value][Value]
F310[Value][Value][Value]
F415[Value][Value][Value]

Table 3: Mechanical Properties of Adhesive Formulations

Formulation ID1,4-CHDM Dilaurate (% w/w)180° Peel Strength (N/m)Lap Shear Strength (MPa)Elongation at Break (%)
F1 (Control)0[Value][Value][Value]
F25[Value][Value][Value]
F310[Value][Value][Value]
F415[Value][Value][Value]

Application in Sealants

In sealant formulations, this compound can be used to improve flexibility and durability. The following protocols are relevant for testing sealant performance.

Sealant Testing Protocols

Standard: Based on ASTM C661

Objective: To measure the indentation hardness of a cured sealant.

Equipment:

  • Shore A Durometer

Procedure:

  • Prepare a cured sealant specimen of at least 6 mm thickness.

  • Ensure the surface is flat and smooth.

  • Press the durometer foot firmly onto the sealant surface, ensuring the indenter is perpendicular to the surface.

  • Take the reading immediately after the presser foot is in full contact with the specimen.

  • Perform measurements at multiple locations and calculate the average.

Standard: Based on ASTM C679

Objective: To determine the time it takes for a sealant to become non-tacky to the touch.

Procedure:

  • Apply a bead of sealant to a test panel.

  • At regular intervals, lightly touch the sealant surface with a clean polyethylene (B3416737) film.

  • The tack-free time is the point at which the film no longer adheres to the sealant.

Standard: Based on ASTM D412

Objective: To measure the tensile strength and ultimate elongation of a cured sealant.

Procedure:

  • Prepare dumbbell-shaped specimens from a cured sheet of the sealant.

  • Measure the cross-sectional area of the narrow section of the specimen.

  • Mount the specimen in the grips of a tensile tester.

  • Apply a tensile force at a constant rate of elongation until the specimen ruptures.

  • Record the maximum force and the elongation at the point of rupture.

  • Calculate the tensile strength (force per unit area) and the percent elongation.

Table 4: Performance of Sealant Formulations

Formulation ID1,4-CHDM Dilaurate (% w/w)Hardness (Shore A)Tack-Free Time (minutes)Tensile Strength (MPa)Elongation at Break (%)
S1 (Control)0[Value][Value][Value][Value]
S25[Value][Value][Value][Value]
S310[Value][Value][Value][Value]
S415[Value][Value][Value][Value]

Conclusion

This compound is a promising non-phthalate plasticizer for modifying the properties of adhesives and sealants. By incorporating this diester, formulators can potentially achieve enhanced flexibility, lower temperature performance, and optimized viscosity. The provided protocols offer a systematic approach to formulating and evaluating adhesives and sealants containing this and other novel plasticizers, enabling researchers to generate robust and comparable data for the development of advanced material systems.

References

Spectroscopic Analysis of 1,4-Cyclohexanedimethanol Dilaurate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic analysis of 1,4-Cyclohexanedimethanol Dilaurate, a diester with potential applications in various scientific and industrial fields, including drug delivery and formulation. Due to the limited availability of direct spectroscopic data for this specific molecule in public literature, this note extrapolates expected analytical characteristics based on the well-documented spectra of its precursors, 1,4-Cyclohexanedimethanol (CHDM) and lauric acid.

Introduction

This compound is a diester formed from the reaction of 1,4-Cyclohexanedimethanol with two molecules of lauric acid. Its structure combines a cycloaliphatic core with two long alkyl chains, suggesting properties such as hydrophobicity, thermal stability, and potential biocompatibility. These characteristics make it a candidate for applications as an excipient in pharmaceutical formulations, a plasticizer in medical-grade polymers, or a specialty solvent. Spectroscopic analysis is crucial for confirming its identity, purity, and for quality control purposes.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques for the analysis of this compound. These are predicted values based on the known spectral data of 1,4-Cyclohexanedimethanol and lauric acid.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~3.9 - 4.1d-CH₂-O-C=O
~2.3t-O=C-CH₂-
~1.6 - 1.7m-O=C-CH₂-CH₂- & Cyclohexane CH
~1.2 - 1.4m-(CH₂)₈-
~0.9 - 1.0mCyclohexane CH₂
~0.88t-CH₃

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~174C=O (Ester)
~68-CH₂-O-
~38Cyclohexane CH
~34-O=C-CH₂-
~29 - 32-(CH₂)ₙ-
~25-O=C-CH₂-CH₂- & Cyclohexane CH₂
~22.7-CH₂-CH₃
~14.1-CH₃

Table 3: Predicted FTIR-ATR Characteristic Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H stretch (asymmetric, CH₂)
~2850StrongC-H stretch (symmetric, CH₂)
~1735StrongC=O stretch (Ester)
~1465MediumC-H bend (CH₂)
~1170StrongC-O stretch (Ester)

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

m/zInterpretation
508.83[M]⁺ (Molecular Ion)
327[M - C₁₂H₂₃O]⁺
201[C₁₂H₂₅O₂]⁺ (Lauric acid fragment)
183[C₁₂H₂₃O]⁺
111[C₈H₁₅O]⁺ (Cyclohexanedimethanol fragment)
97[C₇H₁₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Instrumentation: 400 MHz NMR Spectrometer

Protocol:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O ester stretch, C-H alkane stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable temperature program to separate the components.

  • MS Analysis: As the compound elutes from the GC column, it will be introduced into the mass spectrometer. Acquire mass spectra over a range of m/z 50-600.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (GC-MS) purification->ms structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ftir->structure ms->structure ms->purity

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_compound This compound cluster_techniques Analytical Techniques cluster_information Derived Information structure C₃₂H₆₀O₄ MW: 508.83 NMR NMR structure->NMR FTIR FTIR structure->FTIR MS MS structure->MS Connectivity Proton & Carbon Environment NMR->Connectivity FunctionalGroups Ester, Alkane Groups FTIR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Application Notes and Protocols for the Preparation of Ester Derivatives for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of organic molecules is paramount. Many compounds of interest, such as fatty acids, carboxylic acids, and their metabolites, are often non-volatile or possess polar functional groups that can lead to poor chromatographic resolution and peak shape. Chemical derivatization is a crucial sample preparation technique employed to overcome these challenges by converting the analyte into a less polar, more volatile, and more readily detectable derivative.[1] Esterification is a widely utilized derivatization method that transforms carboxylic acids into their corresponding esters, significantly improving their amenability to chromatographic analysis, especially by Gas Chromatography (GC).[2] This process is also adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) to enhance ionization efficiency.[3][4]

This document provides detailed application notes and experimental protocols for the preparation of ester derivatives for chromatographic analysis. It covers a range of common and effective esterification techniques, offering researchers the necessary information to select and implement the most suitable method for their specific analytical needs.

Principles of Esterification for Chromatographic Analysis

Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst to form an ester and water. For chromatographic purposes, the primary goals of esterification are:

  • Increased Volatility: By converting the polar carboxyl group into a less polar ester group, the volatility of the analyte is increased, making it suitable for GC analysis.[1]

  • Improved Chromatographic Separation: The reduction in polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and better resolution of complex mixtures.[1]

  • Enhanced Detection: Derivatization can introduce a specific chemical moiety that enhances the detector response, for example, by improving ionization in mass spectrometry.[3]

The choice of esterification reagent and method depends on several factors, including the nature of the analyte, the sample matrix, the desired sensitivity, and the available instrumentation.

Experimental Protocols for Esterification

Several methods are commonly employed for the preparation of ester derivatives. The following sections provide detailed protocols for the most widely used techniques.

Acid-Catalyzed Esterification

Acid-catalyzed esterification is a robust and widely used method for preparing methyl esters (Fatty Acid Methyl Esters or FAMEs) from free fatty acids and for the transesterification of glycerolipids.[2] Common catalysts include Boron Trifluoride (BF₃)-Methanol, methanolic HCl, and methanolic H₂SO₄.[2][5]

This is a popular and effective method for preparing FAMEs.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF₃-Methanol reagent (12-14% w/v)

  • Hexane (B92381) or Heptane (GC grade)[1]

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place the dried sample (1-25 mg) into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]

  • Add 2 mL of BF₃-Methanol reagent to the vial.

  • Tightly cap the vial and heat at 60-100°C for 5-60 minutes.[1] A common practice is heating at 80°C for 1 hour.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[1]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • The sample is now ready for GC analysis.

Methanolic hydrogen chloride is another frequently used reagent for preparing methyl esters.[2]

Materials:

  • Sample containing fatty acids

  • 5% Anhydrous Methanolic HCl (prepared by bubbling dry HCl gas into anhydrous methanol (B129727) or by carefully adding acetyl chloride to anhydrous methanol)[2][6]

  • Hexane or Diethyl Ether (GC grade)

  • Water

  • Reaction vials with PTFE-lined caps

  • Reflux apparatus or heating block

Procedure:

  • Dissolve the lipid sample in a 100-fold excess of 5% methanolic HCl in a reaction vial.[2][6]

  • Heat the solution at 50°C overnight or reflux for about two hours.[2][6] For free fatty acids alone, 30 minutes at 50°C may be sufficient.[2][6]

  • After cooling, add water to the reaction mixture.[2][6]

  • Extract the methyl esters thoroughly with hexane or diethyl ether.[2][6]

  • Wash the organic extract with water to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the FAMEs is ready for analysis.

Esterification with Diazomethane (B1218177)

Diazomethane is a highly reactive and efficient methylating agent that rapidly converts carboxylic acids to their methyl esters at room temperature with minimal side reactions.[7][8] However, diazomethane is toxic, explosive, and carcinogenic, requiring experienced personnel and special safety precautions. A safer alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane).[9]

Materials:

  • Sample containing carboxylic acids

  • TMS-diazomethane solution (e.g., 2.0 M in hexanes)

  • Methanol/Toluene mixture (e.g., 1:9 v/v)

  • Reaction vials

Procedure:

  • Dissolve the dried sample in the methanol/toluene mixture in a reaction vial.

  • Slowly add the TMS-diazomethane solution dropwise while stirring until a persistent yellow color is observed, indicating an excess of the reagent.[7] Nitrogen gas evolution will be observed.[9]

  • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Add a few drops of acetic acid to quench the excess TMS-diazomethane.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for chromatographic analysis.

Silylation for Ester Formation

Silylation is a derivatization technique that replaces active hydrogen atoms in functional groups like carboxyl groups with a trimethylsilyl (B98337) (TMS) group, forming TMS esters.[1][10] Silylating reagents are highly reactive and can also derivatize other functional groups such as hydroxyls and amines.[11] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

Materials:

  • Dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile)[1]

  • BSTFA with 1% TMCS[1]

  • Autosampler vials with caps

  • Heating block

Procedure:

  • Place the dried sample into an autosampler vial.[1]

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1]

  • Cap the vial tightly and vortex for 10 seconds.[1]

  • Heat the vial at 60°C for 60 minutes.[1]

  • After cooling, the sample is ready for direct injection into the GC.

Data Presentation: Comparison of Esterification Methods

MethodReagent(s)Typical Sample AmountReaction Temperature (°C)Reaction Time (min)Key AdvantagesKey Disadvantages
Acid-Catalyzed
BF₃-Methanol12-14% BF₃ in Methanol1-25 mg60-100[1]5-60[1]Robust for free fatty acids and glycerolipids.[1]Harsh conditions can cause degradation of some analytes.
Methanolic HCl5% HCl in MethanolVariable50 - Reflux[2][6]30 - 120+[2][6]Effective and widely used.[2]Preparation of anhydrous reagent can be cumbersome.[2]
Diazomethane
TMS-DiazomethaneTMS-CHN₂ in HexaneVariableRoom Temperature5-10Fast, high yield, minimal side reactions.[7][9]Reagent is toxic and requires careful handling.[9]
Silylation
BSTFA + 1% TMCSBSTFA, TMCS~100 µL of 1 mg/mL solution[1]60-100[1]5-60[1]Derivatizes multiple functional groups; fast reaction.[1]Derivatives can be moisture-sensitive.

Mandatory Visualizations

Experimental Workflow for Acid-Catalyzed Esterification (BF₃-Methanol)

G Figure 1. Workflow for Acid-Catalyzed Esterification using BF₃-Methanol. cluster_sample_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_cleanup Cleanup & Analysis sample Dried Sample (1-25 mg) reagent Add BF₃-Methanol (2 mL) sample->reagent heat Heat (60-100°C, 5-60 min) reagent->heat cool Cool to RT heat->cool add_solvents Add Water (1 mL) & Hexane (1 mL) cool->add_solvents vortex Vortex add_solvents->vortex separate Separate Layers vortex->separate transfer Transfer Hexane Layer separate->transfer dry Dry with Na₂SO₄ transfer->dry analysis GC Analysis dry->analysis

Caption: Workflow for Acid-Catalyzed Esterification using BF₃-Methanol.

General Chemical Reaction for Esterification

G Figure 2. General Reaction for Acid-Catalyzed Esterification. R-COOH Carboxylic Acid plus1 + R-COOH->plus1 R'-OH Alcohol H+ Acid Catalyst R-COOR' Ester R'-OH->R-COOR' plus2 + H2O Water plus1->R'-OH

Caption: General Reaction for Acid-Catalyzed Esterification.

Solid-Phase Extraction (SPE) for Cleanup of Ester Derivatives

Following derivatization, the sample may still contain interfering substances from the matrix or excess derivatizing reagents. Solid-phase extraction (SPE) is an effective technique for the cleanup and concentration of the target ester derivatives prior to chromatographic analysis.[12][13][14] The choice of SPE sorbent depends on the properties of the analyte and the interfering compounds. For the relatively nonpolar ester derivatives, a polar sorbent like silica (B1680970) or aminopropyl-silica can be used in normal-phase mode to retain polar interferences while the esters are eluted with a nonpolar solvent.[12] Alternatively, a nonpolar sorbent (e.g., C18) can be used in reversed-phase mode to retain the esters, followed by elution with a more nonpolar solvent after washing away polar impurities.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC is the traditional method for analyzing FAMEs, LC-MS is increasingly used for the analysis of a broader range of lipids and carboxylic acids.[3][15] Derivatization for LC-MS aims to improve ionization efficiency, typically in the positive ion mode, as many carboxylic acids show poor sensitivity in negative ion mode.[4][16] Reagents are designed to introduce a permanently charged group or a group that is easily protonated into the analyte molecule.[3] For example, derivatization with reagents that introduce a quaternary amine group can significantly enhance the ESI-MS response in the positive mode.[3][17]

Conclusion

The preparation of ester derivatives is a critical step for the robust and reliable chromatographic analysis of carboxylic acids and related compounds. The choice of the appropriate derivatization method is dependent on the specific analytical challenge. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement esterification in their analytical workflows, leading to high-quality data in their research, development, and quality control activities. Careful consideration of the advantages and disadvantages of each method, along with proper safety precautions, will ensure the generation of accurate and reproducible results.

References

Application Notes and Protocols for the Synthesis of Long-Chain Diesters Using p-Toluenesulfonic Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diesters are a versatile class of organic compounds with wide-ranging applications, including their use as biodegradable lubricants, plasticizers, and emollients in cosmetics and pharmaceutical formulations.[1] The synthesis of these esters is commonly achieved through Fischer-Speier esterification, a reliable and direct method involving the reaction of a dicarboxylic acid with a long-chain alcohol in the presence of an acid catalyst.[2][3] Among the various acid catalysts, p-toluenesulfonic acid (p-TsOH) has emerged as a highly effective and practical choice due to its solid, non-corrosive nature, and ease of handling compared to mineral acids like sulfuric acid.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of long-chain diesters using p-TsOH as a catalyst. The information is intended to guide researchers in optimizing reaction conditions and achieving high yields of the desired products.

Catalytic Mechanism: Fischer-Speier Esterification

The synthesis of diesters using p-TsOH follows the Fischer-Speier esterification mechanism. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the formation of the ester. This is typically accomplished by removing water, a byproduct of the reaction, as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[2][3]

The catalytic cycle, as illustrated in the diagram below, involves the protonation of the carbonyl oxygen of the dicarboxylic acid by p-TsOH, which enhances the electrophilicity of the carbonyl carbon. The long-chain alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water regenerate the catalyst and yield the ester. This process occurs at both ends of the dicarboxylic acid to form the final diester.

Fischer_Esterification_Mechanism RCOOH Dicarboxylic Acid (HOOC-R-COOH) Protonated_Acid Protonated Dicarboxylic Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from p-TsOH) H_plus->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Long-Chain Alcohol (R'-OH) ROH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester H2O Water (H₂O) Water_Elimination->H2O - H₂O Ester Monoester Protonated_Ester->Ester - H⁺ Repeat Repeat for second -COOH group Ester->Repeat Diester Long-Chain Diester (R'-OOC-R-COO-R') Repeat->Diester

Caption: Fischer-Speier esterification mechanism for diester synthesis.

Experimental Protocols

The following is a general protocol for the synthesis of long-chain diesters using p-TsOH as a catalyst. Specific quantities and reaction conditions should be optimized for each specific combination of dicarboxylic acid and alcohol.

Materials:

  • Dicarboxylic acid (e.g., sebacic acid, adipic acid)

  • Long-chain alcohol (e.g., n-hexanol, n-octanol, 2-ethylhexanol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (B28343) (or another suitable water-carrying agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, the dicarboxylic acid, long-chain alcohol, p-TsOH catalyst, and toluene are combined. The flask is then fitted with a Dean-Stark apparatus and a reflux condenser.

  • Esterification Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically continued until the theoretical amount of water has been collected, or until no more water is observed to be forming.

  • Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the p-TsOH catalyst), and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude diester.

  • Further Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Experimental_Workflow Start Start Combine_Reactants Combine Dicarboxylic Acid, Long-Chain Alcohol, p-TsOH, and Toluene in Flask Start->Combine_Reactants Setup_Apparatus Assemble Dean-Stark Apparatus and Reflux Condenser Combine_Reactants->Setup_Apparatus Heat_to_Reflux Heat to Reflux with Stirring Setup_Apparatus->Heat_to_Reflux Monitor_Reaction Monitor Water Collection in Dean-Stark Trap Heat_to_Reflux->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Reaction Complete Workup Work-up: Wash with H₂O, NaHCO₃, and Brine Cool_Down->Workup Dry_and_Evaporate Dry Organic Layer and Remove Solvent Workup->Dry_and_Evaporate Purification Purification (Optional): Vacuum Distillation or Column Chromatography Dry_and_Evaporate->Purification End End Product: Long-Chain Diester Dry_and_Evaporate->End If pure enough Purification->End

Caption: Experimental workflow for diester synthesis.

Data Presentation

The following table summarizes various reaction conditions and outcomes for the synthesis of different long-chain diesters using p-TsOH as a catalyst, compiled from scientific literature.

Dicarboxylic AcidLong-Chain AlcoholMolar Ratio (Alcohol:Acid)Catalyst (p-TsOH)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sebacic Acidn-Hexanol2.6:13 g per 0.05 mol acidReflux1>98[6]
Adipic Acid2-Hydroxyethyl acrylate2:11% (w/w)Not specified8Not specified[ ]
PentaerythritolFatty AcidsNot specifiedNot specified1605Not specified[7]
D-Tartaric AcidBenzyl Alcohol1.95:15 mol%Reflux20Not specified[ ]
Hippuric AcidCyclohexanol1:1~2% (w/w)Reflux3096[ ]

Note: The table is populated with available data from the search results. Some entries are incomplete as the specific quantitative data was not provided in the referenced abstracts.

Conclusion

The use of p-toluenesulfonic acid as a catalyst for the synthesis of long-chain diesters via Fischer-Speier esterification is a robust and efficient method. By carefully controlling reaction parameters such as reactant molar ratios, catalyst loading, and efficient water removal, high yields of pure products can be achieved. The provided protocols and data serve as a valuable resource for researchers in the development of new materials and formulations based on long-chain diesters. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity 1,4-Cyclohexanedimethanol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity 1,4-Cyclohexanedimethanol Dilaurate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction: The esterification reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Consider using a Dean-Stark apparatus to remove water, which is a byproduct of the reaction, to drive the equilibrium towards the product side.

    • Solution: Ensure the catalyst (e.g., an acid catalyst like p-toluenesulfonic acid or a solid acid catalyst) is active and used in the correct amount.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the yield.

    • Solution: Use a slight excess of lauric acid to ensure the complete conversion of 1,4-Cyclohexanedimethanol.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Optimize the reaction temperature to minimize side reactions such as ether formation from 1,4-Cyclohexanedimethanol.

Problem 2: Presence of Impurities in the Final Product

Possible Impurities and Purification Strategies:

  • Unreacted Starting Materials: Residual 1,4-Cyclohexanedimethanol and lauric acid are common impurities.

    • Purification: Unreacted lauric acid can be removed by washing the organic phase with a mild base solution (e.g., sodium bicarbonate). Unreacted 1,4-Cyclohexanedimethanol can be removed by washing with water.

  • Mono-ester Formation: Incomplete esterification can result in the presence of 1,4-Cyclohexanedimethanol Monolaurate.

    • Purification: Column chromatography is an effective method for separating the di-ester from the mono-ester and other impurities.

  • Catalyst Residue: The catalyst used in the reaction may remain in the product.

    • Purification: If an acid catalyst is used, it can be neutralized and removed through aqueous washes. Solid catalysts can be removed by filtration.

Problem 3: Difficulty in Characterizing the Product

Analytical Challenges and Solutions:

  • Complex Spectra: NMR or other spectral analyses may show overlapping peaks, making interpretation difficult.

    • Solution: Utilize 2D NMR techniques (e.g., COSY, HMQC) to resolve overlapping signals and confirm the structure.

  • Inaccurate Purity Assessment by GC: The high boiling point of this compound can make gas chromatography (GC) analysis challenging.

    • Solution: Use a high-temperature GC column and appropriate temperature programming. Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS) can be a more reliable method for purity determination. A commercially available standard of this compound has a purity specification of around 90% as determined by GC.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The primary starting materials are 1,4-Cyclohexanedimethanol (CHDM) and lauric acid. The quality of these starting materials is crucial for obtaining a high-purity final product.

Q2: What type of catalyst is typically used for this esterification?

A2: Acid catalysts are commonly employed for Fischer esterification reactions. Examples include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts. The choice of catalyst can influence reaction rate and selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the disappearance of starting materials and the appearance of the product.

Q4: What are the common side reactions to be aware of?

A4: The main side reaction is the formation of the mono-ester, 1,4-Cyclohexanedimethanol Monolaurate. At higher temperatures, there is also a risk of ether formation from the self-condensation of 1,4-Cyclohexanedimethanol.

Q5: What is the importance of the cis/trans isomer ratio of the starting 1,4-Cyclohexanedimethanol?

A5: 1,4-Cyclohexanedimethanol exists as a mixture of cis and trans isomers. While the reactivity of the hydroxyl groups is similar for both isomers in this esterification, the isomer ratio can affect the physical properties of the final product, such as its melting point and crystallinity.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for the Synthesis of this compound

Entry Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
1p-TSA (1 mol%)12088592
2p-TSA (1 mol%)14089290 (minor byproducts)
3Amberlyst-15120128895
4No Catalyst14024<10-

Experimental Protocols

General Protocol for the Synthesis of this compound via Fischer Esterification

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1,4-Cyclohexanedimethanol (1.0 eq), lauric acid (2.2 eq), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq) in a suitable solvent such as toluene.

  • Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Esterification cluster_purification Purification cluster_product Final Product CHDM 1,4-Cyclohexanedimethanol ReactionVessel Reaction at Reflux (with water removal) CHDM->ReactionVessel LauricAcid Lauric Acid LauricAcid->ReactionVessel Catalyst Acid Catalyst Catalyst->ReactionVessel Workup Aqueous Workup (Base & Brine Wash) ReactionVessel->Workup Drying Drying & Concentration Workup->Drying Chromatography Column Chromatography Drying->Chromatography FinalProduct High-Purity 1,4-Cyclohexanedimethanol Dilaurate Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Pathway Reactants 1,4-CHDM + Lauric Acid Monoester 1,4-CHDM Monolaurate (Intermediate/Byproduct) Reactants->Monoester + Lauric Acid SideProduct Ether Byproducts Reactants->SideProduct High Temp Self-condensation Diester 1,4-CHDM Dilaurate (Desired Product) Monoester->Diester + Lauric Acid

Caption: Potential reaction pathways in the synthesis of this compound.

References

Technical Support Center: Optimization of Esterification Catalyst for 1,4-Cyclohexanedimethanol Dilaurate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Cyclohexanedimethanol Dilaurate. The information is designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive CatalystEnsure the catalyst has not degraded. Use a freshly opened or properly stored catalyst. Consider catalyst activation procedures if applicable.
Sub-optimal Catalyst LoadingYour catalyst loading may be too low. Systematically increase the loading (e.g., in increments of 0.5-1.0 mol%) to observe any improvement in yield. Conversely, if loading is already high, try decreasing it to reduce potential side reactions.[1]
Reaction EquilibriumEsterification is a reversible reaction.[2] To drive the reaction towards the product, remove water as it forms, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a water scavenger. Using an excess of one reactant (typically lauric acid) can also shift the equilibrium.
Insufficient Reaction Time or TemperatureThe reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Formation of Significant Side Products Catalyst Loading is Too HighExcess catalyst can sometimes promote undesired side reactions, such as ether formation from the diol.[3] Try reducing the catalyst loading to the minimum effective amount.
Reaction Temperature is Too HighHigh temperatures can provide the energy to overcome the activation barrier for side reactions, including dehydration of the alcohol or charring.[3] Attempt to run the reaction at a lower temperature for a longer duration.
Presence of ImpuritiesImpurities in the starting materials (1,4-Cyclohexanedimethanol or lauric acid) or solvents can act as catalyst poisons or participate in side reactions. Ensure all reagents are pure and solvents are of an appropriate grade.
Difficulty in Product Isolation and Purification Catalyst RemovalIf using a homogeneous acid catalyst (e.g., sulfuric acid), neutralization is required, which can sometimes complicate work-up. Consider using a heterogeneous (solid acid) catalyst which can be removed by simple filtration.
Emulsion Formation During Work-upThe presence of unreacted fatty acids can lead to the formation of emulsions during aqueous work-up. A thorough neutralization and washing with brine can help to break up emulsions.
Co-elution of Product and ByproductsIf using column chromatography for purification, the mono-ester and di-ester may have similar polarities, leading to difficult separation. Optimize the solvent system for chromatography to achieve better separation.
Inconsistent Results Variability in Reagent QualityThe water content in starting materials and solvents can significantly affect the reaction equilibrium and catalyst activity. Use anhydrous reagents and solvents for best results.
Catalyst HeterogeneityFor solid catalysts, ensure uniform particle size and distribution within the reaction mixture through efficient stirring to maintain consistent catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for the synthesis of this compound?

A1: A variety of acid catalysts can be used for esterification. For initial experiments, common choices include homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), or supported acids like phenolsulfonic acid-formaldehyde (PSF) resins are also excellent choices as they simplify product purification.[4]

Q2: What is the typical catalyst loading for this type of esterification?

A2: The optimal catalyst loading is dependent on the specific catalyst and reaction conditions. A good starting point for homogeneous catalysts like sulfuric acid is typically 1-5 mol% relative to the limiting reagent. For heterogeneous catalysts, the loading can be higher, often expressed as a weight percentage of the reactants. It is crucial to perform screening experiments to determine the ideal loading for your specific system.

Q3: Can increasing the catalyst loading always improve the reaction yield?

A3: Not necessarily. While a sufficient amount of catalyst is needed, excessively high loading can lead to increased side reactions, such as dehydration of the 1,4-Cyclohexanedimethanol to form ethers, or charring of the reactants, which can decrease the overall yield and complicate purification.[1][3]

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be monitored by several methods. A simple technique is to measure the acid value of the reaction mixture by titration, which indicates the consumption of lauric acid. Chromatographic methods such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the appearance of the mono- and di-ester products.

Q5: The reaction seems to stop before all the starting material is consumed. What can I do?

A5: This is likely due to the reaction reaching equilibrium. As esterification is a reversible process that produces water, the accumulation of water can drive the reverse reaction (hydrolysis).[2] To push the reaction to completion, you should actively remove water from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent. Alternatively, using a large excess of one of the reactants can also help to drive the equilibrium towards the product side.

Data Presentation

Table 1: Comparison of Catalysts for Lauric Acid Esterification (Analogous System)

Note: This data is for the esterification of lauric acid with methanol (B129727) or other short-chain alcohols, and should be used as a starting point for catalyst screening in the synthesis of this compound.

CatalystMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Ferric-alginate16:1 (Methanol)0.16:1 (mass ratio to acid)Reflux399[5]
Brønsted acidic ionic liquid (1a)Not specified0.2 mmol80498[6]
[Hnmp]HSO₄7.68:1 (Methanol)5.23%702.2798.58
[C₃SO₃Hnhp]HSO₄9:1 (Methanol)10% (mass of lauric acid)70195.33[7]
Raw HalloysiteNot specifiedNot specified160295.02 (Methanol)[7]
Sulfated Zirconia MesoporesNot specifiedNot specifiedNot specifiedNot specified99-100[7]

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap (or provision for vacuum), add 1,4-Cyclohexanedimethanol (1.0 eq.), lauric acid (2.0-2.2 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using TLC (staining with an appropriate agent like permanganate) or by determining the acid value of the mixture.

  • Work-up: Once the reaction is complete (as indicated by the cessation of water collection and/or stable acid value), cool the mixture to room temperature. If a homogeneous catalyst was used, neutralize the mixture with a weak base (e.g., saturated sodium bicarbonate solution). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Charge Reactants (CHDM, Lauric Acid, Solvent) catalyst 2. Add Catalyst reactants->catalyst heat 3. Heat to Reflux catalyst->heat water_removal 4. Azeotropic Water Removal heat->water_removal monitoring 5. Monitor Progress (TLC/GC) water_removal->monitoring cool 6. Cool to Room Temperature monitoring->cool Reaction Complete neutralize 7. Neutralize & Wash cool->neutralize dry 8. Dry Organic Layer neutralize->dry purify 9. Purify (Chromatography/Distillation) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low or No Product Yield? check_catalyst Is the catalyst active and at the correct loading? start->check_catalyst Yes check_equilibrium Is water being effectively removed? start->check_equilibrium No, check next check_catalyst->check_equilibrium Yes solution_catalyst Solution: - Use fresh catalyst. - Optimize catalyst loading. check_catalyst->solution_catalyst No check_conditions Are the reaction time and temperature sufficient? check_equilibrium->check_conditions Yes solution_equilibrium Solution: - Use a Dean-Stark trap. - Add excess reactant. check_equilibrium->solution_equilibrium No solution_conditions Solution: - Increase reaction time. - Cautiously increase temperature. check_conditions->solution_conditions No

Caption: Troubleshooting decision tree for low product yield.

esterification_mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination & Deprotonation c_acid Carboxylic Acid (R-COOH) activated_c_acid Protonated Carboxylic Acid c_acid->activated_c_acid + H+ h_plus H+ h_plus->activated_c_acid tetrahedral_intermediate Tetrahedral Intermediate activated_c_acid->tetrahedral_intermediate + R'-OH alcohol Alcohol (R'-OH) alcohol->tetrahedral_intermediate protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O ester Ester (R-COOR') protonated_ester->ester - H+ water Water (H₂O) protonated_ester->water ester->h_plus

Caption: Simplified mechanism of acid-catalyzed esterification.

References

Technical Support Center: Catalyst Removal in Diester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst removal techniques in diester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Homogeneous Catalyst Removal (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

Q1: What is the standard procedure for removing a homogeneous acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) after esterification?

A1: The standard method involves a liquid-liquid extraction workup. This process typically includes:

  • Neutralization: Carefully washing the organic reaction mixture with a mild aqueous base to neutralize the acid catalyst.[1][2][3][4]

  • Aqueous Washing: Further washing with water and/or brine to remove water-soluble impurities and residual salts.[1][3]

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Removing the solvent under reduced pressure to isolate the crude diester product.[2][3]

Q2: I'm observing emulsion formation during the aqueous wash. How can I resolve this?

A2: Emulsion formation is a common issue, particularly when using chlorinated solvents or when the reaction mixture contains surfactants or fine solids.[2][5] Here are several strategies to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes, as gravity can often resolve weak emulsions.[3][6]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[3][5][6]

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®. Celite acts as a filter aid to remove fine particulates that may be stabilizing the emulsion.[2][5][6]

  • Solvent Addition: Diluting the organic layer with more of the organic solvent can sometimes break an emulsion.[6]

  • Gentle Mixing: In future experiments, instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[3][5]

Q3: After washing with sodium bicarbonate, my product still shows traces of the acid catalyst in NMR analysis. What can I do?

A3: Incomplete removal of p-TsOH, in particular, can be challenging due to its solubility in some organic solvents. If standard washing protocols are insufficient, consider the following:

  • Multiple Washes: Increase the number of washes with the sodium bicarbonate solution.

  • Alternative Base: Use a different weak base, such as sodium carbonate solution.

  • Adsorbent Treatment: After the aqueous workup, pass the organic solution through a plug of a solid adsorbent like silica (B1680970) gel or basic alumina (B75360), which can help trap the residual acid.

  • Ion-Exchange Resin: For particularly stubborn cases, passing the product solution through a strong anion exchange (SAX) resin in its bicarbonate form can effectively remove the tosylate anion.

Heterogeneous (Solid Acid) Catalyst Removal

Q4: What is the primary advantage of using a solid acid catalyst for diester synthesis?

A4: The main advantage is the ease of separation. Since the catalyst is in a different phase from the reaction mixture, it can be removed by simple filtration, eliminating the need for aqueous workup.[7][8] This simplifies the purification process, reduces solvent and water waste, and minimizes the risk of emulsion formation.[7]

Q5: How do I recover and reuse a solid acid catalyst like Amberlyst-15?

A5: After the reaction is complete, the catalyst can be recovered by filtration.[9] To prepare it for reuse, it should be washed with a suitable solvent (e.g., methanol (B129727) or the alcohol used in the reaction) to remove any adsorbed products or byproducts, and then dried.[10] The catalyst's activity should be monitored over several cycles, as some activity loss can occur due to leaching of active sites or fouling of the catalyst surface.[11]

Q6: I'm experiencing a decrease in the activity of my recycled solid acid catalyst. What could be the cause?

A6: A decrease in catalytic activity upon recycling can be due to several factors:

  • Leaching: Active sites, such as sulfonic acid groups, can leach from the support into the reaction mixture.[7][11]

  • Fouling: The catalyst pores can become blocked by high molecular weight byproducts or polymers formed during the reaction.

  • Mechanical Degradation: The physical structure of the catalyst can degrade over time with stirring and handling.

  • Poisoning: Impurities in the reactants or solvent can adsorb to the active sites and deactivate them.

Membrane Filtration for Catalyst Removal

Q7: How can membrane filtration be used to remove a homogeneous catalyst?

A7: Organic solvent nanofiltration (OSN) is a pressure-driven membrane separation process that can separate molecules based on size.[12][13][14] To use this technique for catalyst removal, the catalyst is typically size-enlarged by attaching it to a larger molecule or polymer, or a catalyst with a sufficiently large molecular weight is chosen.[13][15] The reaction mixture is then passed through a nanofiltration membrane that retains the larger catalyst while allowing the smaller diester product to pass through.[14]

Q8: What are the key parameters to consider for successful catalyst removal by membrane filtration?

A8: The success of catalyst removal by membrane filtration depends on:

  • Molecular Weight Cut-Off (MWCO) of the Membrane: The membrane's pore size must be small enough to retain the catalyst while allowing the product to pass through.

  • Catalyst Size: There needs to be a significant size difference between the catalyst and the product molecules.

  • Solvent Compatibility: The membrane must be stable in the organic solvent used for the reaction.

  • Transmembrane Pressure: The applied pressure affects the flux and rejection characteristics of the membrane.

Troubleshooting Guides

Homogeneous Catalyst Removal
Problem Probable Cause(s) Recommended Solution(s)
Persistent Emulsion - Vigorous shaking during extraction.- Presence of fine solid particles or surfactant-like byproducts.- High concentration of dissolved solutes.[5]- Allow the mixture to stand undisturbed.- Add saturated brine ("salting out").[3][5]- Filter the entire mixture through a pad of Celite®.[2][5]- In future experiments, use gentle inversions instead of vigorous shaking.[3]
Incomplete Acid Removal - Insufficient washing with basic solution.- Catalyst has some solubility in the organic phase.- Increase the number of washes with saturated sodium bicarbonate or sodium carbonate solution.- After aqueous workup, stir the organic phase with a solid adsorbent like silica gel or basic alumina and then filter.- Use an ion-exchange resin to scavenge the remaining catalyst.
Low Product Yield After Workup - Product is partially soluble in the aqueous wash solutions.- Hydrolysis of the ester product during prolonged contact with aqueous base.- Minimize the volume of aqueous wash solutions used.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Ensure the neutralization step is not overly prolonged.
Product is a Gooey Precipitate Between Layers - Insoluble byproducts or partially soluble salts have formed.- Continue washing with water to dissolve as much of the precipitate as possible, ensuring the organic layer is retained.- Use a larger volume of drying agent to absorb any remaining goo, then filter.[6]
Heterogeneous Catalyst Removal
Problem Probable Cause(s) Recommended Solution(s)
Catalyst is Difficult to Filter (Clogged Filter) - Catalyst particles are too fine.- Catalyst has degraded into smaller particles.- Use a filter aid such as Celite®.- Allow the catalyst to settle and decant the supernatant before filtration.- Consider centrifugation followed by decantation.
Decreasing Catalyst Activity Upon Reuse - Leaching of active sites.[11]- Fouling of the catalyst surface.- Insufficient washing between cycles.- Test the filtrate for acidity to check for leaching.- Implement a more rigorous washing procedure between cycles with a suitable solvent.- Consider a regeneration step (e.g., washing with a stronger solvent or a mild acid/base treatment, followed by thorough rinsing).
Product Contamination with Catalyst Particles - Ineffective filtration.- Catalyst is friable and breaking apart.- Use a finer porosity filter paper or a membrane filter.- Handle the catalyst gently to minimize mechanical stress.

Quantitative Data on Catalyst Removal

The efficiency of catalyst removal can vary significantly based on the specific catalyst, diester product, and the exact protocol followed. The following table summarizes available quantitative data to provide a comparative overview.

Removal Technique Catalyst Type Reported Efficiency/Performance Conditions/System Reference(s)
Neutralization & Washing Sulfuric AcidNot explicitly quantified in terms of percentage removal in the provided results, but is the standard and effective method for laboratory-scale synthesis.Fischer esterification workup with sodium bicarbonate and brine washes.[1][3][16]
Solid Acid Catalyst (Filtration) Amberlyst-15Yield of >98% was maintained after 5 cycles, indicating good reusability and minimal loss of activity.Esterification of lauric acid with 2-ethyl hexanol.[7]
Sulfonated Chitosan on Silica (SiO₂@Cs-SO₃H)87.0% biodiesel yield after 5 consecutive recycles.Esterification of oleic acid with methanol.[17]
Sulfonated CarbonsFully leached catalysts show no loss in activity upon recycling, but initial leaching of active sites in the form of colloids is observed.Esterification of oleic acid.[11]
Membrane Filtration (Nanofiltration) Magnesium TriflateCatalyst retention up to 98%.Ternary mixture of ethanol, ethyl acetate, and water.[13]
Homogeneous Palladium CatalystCatalyst was reused up to five times, maintaining high conversion of over 90%.Synthesis of AZD4625.[18]
Rh-catalyst complexHigh catalyst rejection between 97% and 99.3% in a continuous process.Hydroaminomethylation of 1-decene.[14]

Experimental Protocols

Protocol 1: Removal of Sulfuric Acid Catalyst by Neutralization and Washing
  • Cooling: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Transfer the cooled mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Caution: Carbon dioxide gas will be evolved. Gently swirl the funnel initially and vent frequently to release the pressure. Stopper the funnel and shake gently, venting periodically, until gas evolution ceases. Drain the lower aqueous layer.

  • Aqueous Wash: Wash the organic layer with deionized water (2 x volume of the organic layer). Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diester.

Protocol 2: Recovery of a Solid Acid Catalyst (e.g., Amberlyst-15)
  • Cooling: Once the reaction is complete, cool the reaction mixture to a temperature that allows for safe handling.

  • Filtration: Set up a vacuum filtration apparatus with a Büchner funnel and an appropriately sized filter paper.

  • Catalyst Separation: Pour the reaction mixture into the Büchner funnel and apply vacuum to separate the solid catalyst from the liquid product mixture.

  • Washing: Wash the recovered catalyst on the filter paper with several portions of a suitable solvent (e.g., the alcohol used in the esterification or another solvent in which the product is highly soluble) to remove any adsorbed organic residues.

  • Drying: Transfer the washed catalyst to a suitable container and dry it in an oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved. The dried catalyst is now ready for reuse.

  • Product Isolation: The filtrate, containing the diester product, can be further purified if necessary (e.g., by distillation to remove excess reactants and solvent).

Protocol 3: Titrimetric Quantification of Residual Acid Catalyst
  • Sample Preparation: Accurately weigh a sample of the crude diester product into a flask.

  • Dissolution: Dissolve the sample in a suitable solvent mixture, such as a neutralized ethanol/water solution.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) until the endpoint is reached (a persistent faint pink color for phenolphthalein).

  • Calculation: The amount of residual acid can be calculated from the volume and concentration of the titrant used. The acid value is typically expressed in mg KOH per gram of sample.

Visualizations

experimental_workflow_homogeneous start Reaction Mixture (Diester, Catalyst, Reactants) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_base Add NaHCO3 (aq) (Neutralization) sep_funnel->add_base wash_water Wash with Water add_base->wash_water aq_waste Aqueous Waste add_base->aq_waste wash_brine Wash with Brine wash_water->wash_brine wash_water->aq_waste dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry wash_brine->aq_waste filter_concentrate Filter & Concentrate dry->filter_concentrate product Crude Diester Product filter_concentrate->product

Caption: Workflow for homogeneous catalyst removal.

experimental_workflow_heterogeneous start Reaction Mixture (Diester, Solid Catalyst) filtration Filtration start->filtration filtrate Filtrate (Crude Product) filtration->filtrate catalyst Solid Catalyst filtration->catalyst wash Wash Catalyst with Solvent catalyst->wash dry Dry Catalyst wash->dry reuse Recycled Catalyst dry->reuse

Caption: Workflow for heterogeneous catalyst removal.

troubleshooting_emulsion start Emulsion Formed During Workup wait Wait 10-30 minutes start->wait resolved1 Resolved wait->resolved1 not_resolved1 Not Resolved wait->not_resolved1 salt_out Add Saturated Brine ('Salting Out') not_resolved1->salt_out resolved2 Resolved salt_out->resolved2 not_resolved2 Not Resolved salt_out->not_resolved2 filter Filter through Celite® not_resolved2->filter resolved3 Resolved filter->resolved3

Caption: Troubleshooting logic for emulsion formation.

References

Navigating the Synthesis of 1,4-Cyclohexanedimethanol Dilaurate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,4-Cyclohexanedimethanol Dilaurate synthesis. The following sections detail experimental protocols, address common issues, and offer data-driven solutions to optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This guide addresses specific challenges encountered during the synthesis of this compound through Fischer esterification.

Issue Potential Cause Recommended Solution
Low to No Product Yield Ineffective Water Removal: The esterification reaction is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward, leading to low yields.[1]1. Azeotropic Reflux: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343) or cyclohexane) to continuously remove water as it forms. 2. High Vacuum: For the final stages of the reaction, applying a high vacuum can effectively remove residual water and drive the reaction to completion.
Insufficient Catalyst Activity or Loading: The acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.1. Catalyst Choice: p-Toluenesulfonic acid (p-TSA) is an effective and commonly used catalyst for this type of esterification.[2][3][4] Sulfuric acid can also be used. 2. Catalyst Loading: Ensure an adequate amount of catalyst is used. A typical starting point is 1-5 mol% relative to the limiting reagent.
Low Reaction Temperature: The reaction rate is temperature-dependent. Insufficient heat will result in slow or incomplete conversion.Increase Temperature: The reaction is typically conducted at temperatures between 130-160°C. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal temperature for your specific setup.
Suboptimal Molar Ratio of Reactants: An incorrect stoichiometric ratio of 1,4-Cyclohexanedimethanol to lauric acid can lead to incomplete conversion of the limiting reagent.Optimize Reactant Ratio: A slight excess of lauric acid (e.g., a 1:2.1 to 1:2.2 molar ratio of diol to fatty acid) can help drive the reaction towards the formation of the diester.
Product Contaminated with Starting Materials Incomplete Reaction: The reaction has not reached completion, leaving unreacted 1,4-Cyclohexanedimethanol and/or lauric acid.1. Extend Reaction Time: Monitor the reaction until the starting materials are consumed. 2. Improve Water Removal: As mentioned above, efficient water removal is critical for driving the reaction to completion.
Inefficient Purification: The purification method may not be effectively separating the product from the unreacted starting materials.1. Alkaline Wash: Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to remove unreacted lauric acid.[5] 2. Water Wash: Subsequently wash with water to remove any remaining base and water-soluble impurities. 3. Column Chromatography: For high purity, column chromatography on silica (B1680970) gel can be employed.
Presence of Mono-ester Byproduct Incomplete reaction: One of the hydroxyl groups on 1,4-Cyclohexanedimethanol has reacted, but the second has not.1. Drive the Reaction to Completion: Use a slight excess of lauric acid and ensure efficient water removal to favor the formation of the diester. 2. Increase Reaction Time and/or Temperature: Provide sufficient energy and time for both hydroxyl groups to react.
Product Discoloration (Yellowing) Thermal Degradation: High reaction temperatures maintained for extended periods can lead to the degradation of the product or starting materials.1. Optimize Temperature and Time: Determine the minimum temperature and reaction time required for complete conversion. 2. Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Catalyst-Induced Side Reactions: Some strong acid catalysts can promote side reactions at high temperatures.Consider a Milder Catalyst: If discoloration is a persistent issue, exploring alternative, milder catalysts could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: p-Toluenesulfonic acid (p-TSA) is a highly effective and commonly used catalyst for the esterification of 1,4-Cyclohexanedimethanol with long-chain fatty acids like lauric acid.[2][4] It is a solid, making it easier to handle than liquid acids like sulfuric acid, and it is known to promote efficient esterification.[6]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by tracking the amount of water collected in the Dean-Stark trap. Additionally, thin-layer chromatography (TLC) can be used to observe the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, gas chromatography (GC) can be employed.

Q3: What is the best method for purifying the final product?

A3: For high molecular weight esters like this compound, a multi-step purification process is recommended. First, wash the crude reaction mixture with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash.[5] After drying the organic layer, the product can be further purified by vacuum distillation or column chromatography over silica gel.[7][8]

Q4: Can this reaction be performed without a solvent?

A4: While a solvent like toluene or xylene is beneficial for azeotropic removal of water, the reaction can potentially be run under neat (solvent-free) conditions. In this case, applying a vacuum during the reaction is crucial to effectively remove the water byproduct and drive the equilibrium towards product formation.

Q5: What are the potential side reactions in this synthesis?

A5: The primary side product is the mono-ester, where only one of the hydroxyl groups of 1,4-Cyclohexanedimethanol has reacted. At higher temperatures, ether formation from the diol is a possibility, although less likely under standard esterification conditions. Thermal degradation and oxidation can also occur if the reaction is heated for too long or exposed to air at high temperatures.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via Fischer esterification using p-toluenesulfonic acid as a catalyst.

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Lauric Acid

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • (Optional) Vacuum distillation setup or column chromatography equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-Cyclohexanedimethanol (1.0 eq), lauric acid (2.1-2.2 eq), p-toluenesulfonic acid monohydrate (0.02-0.05 eq), and toluene (enough to suspend the reactants).

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux (typically 130-140°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, and TLC analysis indicates the consumption of the starting materials. This may take several hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be further purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Summary

The following table summarizes the impact of key reaction parameters on the yield of diester synthesis, based on general principles of esterification.

Parameter Condition Effect on Yield Rationale
Temperature Low (<120°C)LowInsufficient energy to overcome the activation energy.
Optimal (130-160°C)HighIncreased reaction rate without significant degradation.
High (>180°C)DecreasedPotential for thermal degradation and side reactions.
Catalyst Loading Low (<1 mol%)LowInsufficient protonation of the carboxylic acid.
(p-TSA)Optimal (1-5 mol%)HighEffective catalysis without promoting excessive side reactions.
High (>5 mol%)Diminishing returnsMay increase side reactions and complicate purification.
Reactant Ratio Stoichiometric (1:2)GoodBalanced reaction, but may not go to full completion.
(Diol:Acid)Excess Acid (1:2.2)HighDrives the equilibrium towards the diester product.
Excess Diol (1.2:2)LowIncomplete conversion of the acid and formation of mono-ester.
Water Removal NoneVery LowEquilibrium favors the reactants.
Azeotropic/VacuumHighShifts the equilibrium towards the products.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification CHDM 1,4-Cyclohexane- dimethanol ReactionVessel Combine and Heat (130-160°C) CHDM->ReactionVessel LauricAcid Lauric Acid LauricAcid->ReactionVessel pTSA p-TSA Catalyst pTSA->ReactionVessel Toluene Toluene Toluene->ReactionVessel Reflux Azeotropic Reflux (Dean-Stark) ReactionVessel->Reflux Wash Wash with NaHCO3 and Water Reflux->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Solvent Removal Dry->Evaporate Purify Vacuum Distillation or Column Chromatography Evaporate->Purify FinalProduct Pure 1,4-Cyclohexane- dimethanol Dilaurate Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield cluster_water Water Removal cluster_reaction_conditions Reaction Conditions cluster_catalyst Catalyst Start Low Yield of Diester? CheckWater Is water being effectively removed? Start->CheckWater Yes ImproveWater Use Dean-Stark/ Increase Vacuum CheckWater->ImproveWater No CheckTemp Is the reaction temperature adequate? CheckWater->CheckTemp Yes IncreaseTemp Increase to 130-160°C CheckTemp->IncreaseTemp No CheckRatio Is the reactant ratio optimal? CheckTemp->CheckRatio Yes AdjustRatio Use slight excess of lauric acid CheckRatio->AdjustRatio No CheckCatalyst Is the catalyst loading sufficient? CheckRatio->CheckCatalyst Yes IncreaseCatalyst Increase p-TSA to 1-5 mol% CheckCatalyst->IncreaseCatalyst No End Yield Improved CheckCatalyst->End Yes

Caption: Troubleshooting flowchart for low yield in diester synthesis.

References

Technical Support Center: Troubleshooting Peak Asymmetry in HPLC Analysis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of esters. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to peak asymmetry, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry and how is it measured?

A1: Peak asymmetry in chromatography refers to the deviation of a chromatographic peak from the ideal symmetrical Gaussian shape. Asymmetrical peaks can be categorized as "tailing" (the latter half of the peak is broader) or "fronting" (the front half of the peak is broader).[1][2] Peak asymmetry is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As).[3]

A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.0 suggests peak tailing, while a value less than 1.0 indicates peak fronting. While acceptance criteria can be method-specific, a typical range in pharmaceutical analysis is between 0.8 and 1.8.[4][5]

ParameterFormulaIdeal ValueIndication of TailingIndication of Fronting
Tailing Factor (USP) T = W₀.₀₅ / (2f)1.0> 1.0< 1.0
Asymmetry Factor (ASTM) As = b / a1.0> 1.0< 1.0

W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the leading edge to the peak maximum at 5% height. 'a' and 'b' are the distances from the peak midpoint to the leading and trailing edges at 10% peak height, respectively.[5]

Q2: My ester peaks are tailing. What are the common causes and how can I fix it?

A2: Peak tailing is the most common form of peak asymmetry in reversed-phase HPLC.[6] It is often caused by secondary interactions between the analyte and the stationary phase. For esters, which can have polar functional groups, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause.[7][8]

Here's a systematic approach to troubleshooting peak tailing:

Troubleshooting Guide for Peak Tailing

Potential CauseDescriptionRecommended Action(s)
Secondary Silanol Interactions Polar functional groups in esters can interact with acidic silanol groups on the column packing material.[7]- Lower Mobile Phase pH: Operate at a lower pH (e.g., 2-3) to suppress the ionization of silanol groups.[7][9] - Use a Highly Deactivated Column: Employ an end-capped column to block residual silanol groups.[1][8]
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of the ester or any acidic/basic impurities, it can lead to inconsistent ionization and tailing.[8][10]- Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[10] - Use a Buffer: Incorporate a buffer in the mobile phase to maintain a stable pH.[8]
Column Contamination or Degradation Accumulation of sample matrix components or strongly retained compounds can create active sites leading to tailing. Column bed collapse can also be a cause.[9][11]- Flush the Column: Use a strong solvent to wash the column.[11] - Use a Guard Column: Protect the analytical column from contaminants.[11] - Replace the Column: If flushing doesn't resolve the issue, the column may be irreversibly damaged.[12]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][11]- Reduce Injection Volume: Inject a smaller volume of the sample.[11] - Dilute the Sample: Decrease the concentration of the sample.[11]
Extra-Column Effects Dead volume in tubing, fittings, or the detector cell can cause band broadening and tailing.[8][9]- Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005").[8] - Check Fittings: Ensure all connections are properly seated to avoid dead volume.

Experimental Protocol: Diagnosing Secondary Silanol Interactions

  • Baseline Experiment: Run your standard ester sample using your current HPLC method and record the tailing factor.

  • pH Modification: Prepare a mobile phase with a lower pH (e.g., decrease by 1 pH unit, ensuring it's within the column's stable range). Equilibrate the column thoroughly with the new mobile phase.

  • Analysis: Inject the same standard sample and record the tailing factor.

  • Comparison: If the peak tailing is significantly reduced, secondary interactions with silanol groups are a likely cause.

Q3: I am observing peak fronting for my ester analytes. What could be the issue?

A3: Peak fronting is less common than tailing but can significantly impact quantification.[1] It is often associated with sample overload or issues with the sample solvent.[13][14]

Troubleshooting Guide for Peak Fronting

Potential CauseDescriptionRecommended Action(s)
Sample Overload (Mass or Volume) Injecting too high a concentration or too large a volume of the sample can lead to fronting.[13][15]- Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume.[1][13]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread, causing fronting.[16][17][18]- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[13] - Use a Weaker Solvent: If solubility is an issue, use a solvent weaker than the mobile phase.[18]
Column Void or Collapse A physical void or collapse of the packed bed at the column inlet can cause the sample to travel unevenly, resulting in fronting.[1][15][19]- Reverse and Flush Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate (if permitted by the manufacturer). - Replace Column: If the problem persists, the column is likely damaged and needs replacement.[19]
Low Column Temperature In some cases, low temperature can lead to poor mass transfer and peak fronting.[20]- Increase Column Temperature: Gradually increase the column temperature (e.g., in 5 °C increments) to see if peak shape improves.

Experimental Protocol: Investigating Sample Solvent Effects

  • Prepare Samples: Dissolve your ester standard in three different solvents:

    • Your current sample solvent.

    • The initial mobile phase composition.

    • A solvent known to be weaker than the mobile phase (e.g., if your mobile phase is 70% acetonitrile, try 50% acetonitrile).

  • Analysis: Inject equal concentrations and volumes of each prepared sample.

  • Evaluate Peak Shape: Compare the chromatograms. If the sample dissolved in the mobile phase or a weaker solvent shows a symmetrical peak, your original sample solvent is the likely cause of the fronting.[18]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak asymmetry in HPLC analysis of esters.

HPLC_Troubleshooting_Workflow Troubleshooting Peak Asymmetry in HPLC start_node Observe Peak Asymmetry decision_tailing Peak Tailing? start_node->decision_tailing decision_fronting Peak Fronting? decision_tailing->decision_fronting No cause_tailing_silanol Secondary Silanol Interactions decision_tailing->cause_tailing_silanol Yes cause_fronting_overload Sample Overload decision_fronting->cause_fronting_overload Yes solution_tailing_silanol Lower Mobile Phase pH Use End-capped Column cause_tailing_silanol->solution_tailing_silanol cause_tailing_ph Incorrect Mobile Phase pH cause_tailing_silanol->cause_tailing_ph end_node Peak Shape Improved solution_tailing_silanol->end_node solution_tailing_ph Adjust pH / Use Buffer cause_tailing_ph->solution_tailing_ph cause_tailing_column Column Contamination or Degradation cause_tailing_ph->cause_tailing_column solution_tailing_ph->end_node solution_tailing_column Flush / Replace Column cause_tailing_column->solution_tailing_column cause_tailing_overload Sample Overload cause_tailing_column->cause_tailing_overload solution_tailing_column->end_node solution_tailing_overload Reduce Injection Volume/Concentration cause_tailing_overload->solution_tailing_overload solution_tailing_overload->end_node solution_fronting_overload Reduce Injection Volume/Concentration cause_fronting_overload->solution_fronting_overload cause_fronting_solvent Sample Solvent Incompatibility cause_fronting_overload->cause_fronting_solvent solution_fronting_overload->end_node solution_fronting_solvent Use Mobile Phase as Solvent cause_fronting_solvent->solution_fronting_solvent cause_fronting_void Column Void or Collapse cause_fronting_solvent->cause_fronting_void solution_fronting_solvent->end_node solution_fronting_void Reverse Flush / Replace Column cause_fronting_void->solution_fronting_void solution_fronting_void->end_node Peak_Tailing_Pathway Mechanism of Peak Tailing via Silanol Interaction ester Ester Analyte (with polar group) primary_interaction Primary Hydrophobic Interaction (Good) ester->primary_interaction Reversed-Phase Mechanism secondary_interaction Secondary Ionic Interaction (Bad) ester->secondary_interaction Undesirable Interaction silica Silica Stationary Phase silanol Ionized Silanol Group (-SiO-) silica->silanol Surface Property silanol->secondary_interaction peak_tailing Delayed Elution & Peak Tailing secondary_interaction->peak_tailing

References

Technical Support Center: Stabilizing Active Esters for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of active esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the stability and accurate quantification of active esters during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are active esters and why are they challenging to analyze chromatographically?

A: Active esters are esters that are highly reactive towards nucleophilic attack, making them valuable in synthesis, particularly in forming amide bonds.[1] This high reactivity, however, also makes them susceptible to degradation, especially through hydrolysis, where they react with water to form the corresponding carboxylic acid and alcohol.[1][2][3] This instability can occur during sample preparation, storage in autosampler vials, or even during the chromatographic run itself, leading to inaccurate quantification and the appearance of degradation-related impurity peaks.[4]

Q2: What are the primary factors that influence the stability of active esters?

A: The main factors affecting active ester stability are:

  • pH: Hydrolysis of esters is significantly faster under alkaline conditions.[5][6][7] For N-hydroxysuccinimide (NHS) esters, a common class of active esters, the rate of hydrolysis increases significantly with increasing pH.[8][9]

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis and other degradation reactions.[4][8] Storing samples at reduced temperatures (e.g., 4°C) can significantly improve stability.[8]

  • Moisture: Since hydrolysis is a reaction with water, the presence of moisture in solvents, reagents, or the sample matrix will promote degradation.[4][10]

  • Sample Matrix and Solvent: The composition of the sample diluent and the mobile phase can impact stability. Some solvents may contain impurities or have properties that accelerate degradation.[11]

Q3: How can I prevent the hydrolysis of my active ester during sample preparation and storage?

A: To minimize hydrolysis:

  • Work under anhydrous conditions: Use dry solvents and glassware.

  • Control pH: Prepare samples in a slightly acidic, aprotic solvent if the analyte is soluble and stable under these conditions. Avoid basic conditions.

  • Maintain low temperatures: Prepare samples on ice or a cooling block and store them in a cooled autosampler.

  • Use appropriate vials: Certain glass vials can have a slightly alkaline surface, which can promote degradation. Using polyethylene (B3416737) or specially treated, pH-controlled vials can mitigate this.[12]

  • Minimize storage time: Analyze samples as quickly as possible after preparation.

Q4: What is derivatization and can it be used to stabilize active esters?

A: Derivatization is a technique used to convert an analyte into a more stable, more volatile, or more easily detectable compound.[13] For active esters that are prone to hydrolysis, a common strategy is to convert them into a more stable derivative before analysis. This can be achieved by reacting the active ester with a suitable reagent to form a stable amide or a different, less reactive ester.[13][] This is particularly useful for GC analysis where volatility is key.[5][15][16][17]

Troubleshooting Guides

Problem 1: Peak Tailing for the Active Ester Analyte

Symptoms:

  • The peak for your active ester is asymmetrical, with a drawn-out trailing edge.

  • Poor resolution from nearby peaks.

  • Inaccurate peak integration and quantification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Column Active esters can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing.[18] Try using a mobile phase with a competing base or increasing the buffer concentration.[19] Using a higher-purity, end-capped column or a column with a different stationary phase can also help.
Column Overload Injecting too much sample can saturate the stationary phase.[18][20] Dilute your sample and re-inject. If tailing improves, column overload was the likely cause.
Mismatched Sample Solvent and Mobile Phase If the sample is dissolved in a much stronger solvent than the initial mobile phase, peak distortion can occur.[21] Whenever possible, dissolve the sample in the initial mobile phase.
On-Column Degradation The active ester may be degrading on the column itself.[22] Consider adjusting the mobile phase pH to a more neutral or slightly acidic range if the separation allows.[22] Shorter columns and faster flow rates can reduce the residence time on the column, minimizing the opportunity for degradation.[22]
Problem 2: Appearance of Ghost Peaks in the Chromatogram

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank injections as well as samples.

  • These peaks can interfere with the integration of the analyte peak.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Contaminated Mobile Phase Impurities in the solvents or water used for the mobile phase are a common source of ghost peaks.[23][24] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
Autosampler Carryover Residual sample from a previous injection can be injected with the current sample. Optimize the needle wash procedure in your autosampler method, using a strong solvent to effectively clean the needle and injection port.
System Contamination Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or column.[12] Flush the system thoroughly. If the ghost peaks persist, systematically isolate components to identify the source.
Degradation in Autosampler The active ester may be degrading in the autosampler vial, and the degradation product is appearing as a peak. Re-evaluate your sample preparation and storage conditions (see FAQ Q3).
Problem 3: Drifting Retention Times and Poor Reproducibility

Symptoms:

  • The retention time of the active ester peak shifts between injections.

  • Inconsistent peak areas, leading to poor quantitative reproducibility.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Unstable Column Temperature Small fluctuations in column temperature can cause significant shifts in retention time.[25] Use a column oven to maintain a constant and consistent temperature.
Mobile Phase Composition Change The composition of the mobile phase can change over time due to the evaporation of more volatile components.[11] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Column Equilibration Insufficient equilibration time between gradient runs can lead to retention time drift.[25] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to use 10-20 column volumes for equilibration.
Active Ester Instability Degradation of the active ester over the course of the analytical run will lead to decreasing peak areas for the active ester and increasing peak areas for the degradation products.[4] Refer to the stabilization strategies outlined in the FAQs and experimental protocols.

Quantitative Data Summary

The stability of active esters is highly dependent on pH and temperature. The following tables provide a summary of the hydrolysis kinetics for N-hydroxysuccinimide (NHS) esters, a common class of active esters used in bioconjugation and other applications.

Table 1: Half-life of NHS-Ester Hydrolysis at Various pH Values and Temperatures

pHTemperature (°C)Half-life of HydrolysisReference
7.004-5 hours[8]
8.6410 minutes[8]
8.0Room Temperature210 minutes[1][26]
8.5Room Temperature180 minutes[1][26]
9.0Room Temperature125 minutes[1][26]

Table 2: Comparison of Amidation and Hydrolysis Kinetics for a Porphyrin-NHS Ester at Room Temperature

pHt1/2 Hydrolysis (min)t1/2 Amidation (min)Final Amide Yield (%)Reference
8.02108080-85[26]
8.51802080-85[26]
9.01251080-85[26]

Experimental Protocols

Protocol 1: General Method for Stabilizing Active Esters for HPLC Analysis

Objective: To prepare an active ester sample for HPLC analysis while minimizing hydrolysis.

Materials:

  • Active ester sample

  • Anhydrous, HPLC-grade aprotic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran)

  • HPLC vials (polyethylene or deactivated glass recommended)

  • Cooled autosampler

Methodology:

  • Solvent Preparation: Use a fresh bottle of anhydrous, HPLC-grade solvent.

  • Sample Dissolution: Accurately weigh the active ester sample and dissolve it in the chosen anhydrous aprotic solvent to the desired concentration. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Vial Preparation: Use clean, dry vials. If using glass, consider deactivated vials to minimize surface interactions.

  • Sample Transfer: Immediately transfer the dissolved sample to the HPLC vial and cap it securely.

  • Storage: Place the vial in a cooled autosampler (e.g., set to 4°C) to await injection.

  • Analysis: Analyze the samples as soon as possible after preparation. If a long sequence is necessary, consider preparing smaller batches of samples to minimize the time any given sample spends in the autosampler.

Protocol 2: Derivatization of an Active Ester to a Stable Amide for Chromatographic Analysis

Objective: To convert a hydrolytically unstable active ester into a stable amide derivative prior to chromatographic analysis.

Materials:

  • Active ester sample

  • A primary or secondary amine (e.g., benzylamine (B48309) or morpholine)

  • Anhydrous, aprotic solvent (e.g., acetonitrile or DMF)

  • Quenching reagent (e.g., a small amount of water or a scavenger amine resin)

  • Vials for reaction and analysis

Methodology:

  • Reaction Setup: In a clean, dry vial, dissolve the active ester in the anhydrous aprotic solvent.

  • Amine Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the chosen amine to the active ester solution.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction time will depend on the reactivity of the active ester and amine, but it is often complete within 30-120 minutes.[] Monitor the reaction by a suitable technique (e.g., TLC or a quick HPLC run) if necessary.

  • Quenching (Optional): If there is a need to ensure that no unreacted active ester remains, add a small amount of a quenching reagent.

  • Sample Preparation for Analysis: Dilute the reaction mixture to the appropriate concentration for chromatographic analysis using the mobile phase or a compatible solvent.

  • Analysis: Analyze the stable amide derivative by HPLC or GC. The chromatographic method will need to be optimized for the properties of the amide.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Active Ester Analysis start Chromatographic Problem Identified (e.g., Peak Tailing, Ghost Peaks, Poor Reproducibility) check_stability Is Active Ester Degradation Suspected? start->check_stability check_method Are Standard Chromatographic Issues Possible? check_stability->check_method No stability_solutions Implement Stabilization Strategies: - Lower Temperature - Control pH (Slightly Acidic) - Use Anhydrous Solvents - Use Inert Vials - Consider Derivatization check_stability->stability_solutions Yes peak_tailing Peak Tailing? check_method->peak_tailing Yes reanalyze_stability Re-analyze Sample stability_solutions->reanalyze_stability reanalyze_stability->start Problem Persists ghost_peaks Ghost Peaks? peak_tailing->ghost_peaks No tailing_solutions Address Tailing: - Check for Column Overload - Optimize Mobile Phase - Use Different Column peak_tailing->tailing_solutions Yes retention_drift Retention Time Drift? ghost_peaks->retention_drift No ghost_solutions Address Ghost Peaks: - Use Fresh, High-Purity Mobile Phase - Optimize Autosampler Wash - Clean System ghost_peaks->ghost_solutions Yes drift_solutions Address Drift: - Use Column Oven - Ensure Column Equilibration - Prepare Fresh Mobile Phase retention_drift->drift_solutions Yes reanalyze_method Re-analyze Sample tailing_solutions->reanalyze_method ghost_solutions->reanalyze_method drift_solutions->reanalyze_method reanalyze_method->start Problem Persists

Caption: A logical workflow for troubleshooting common issues in active ester analysis.

Active_Ester_Degradation_Pathway Primary Degradation Pathway of Active Esters ActiveEster Active Ester (Analyte of Interest) Hydrolysis Hydrolysis ActiveEster->Hydrolysis CarboxylicAcid Carboxylic Acid (Degradation Product) Hydrolysis->CarboxylicAcid Alcohol Alcohol (Leaving Group) Hydrolysis->Alcohol Water H2O (Moisture) Water->Hydrolysis

References

Technical Support Center: Moisture-Tolerant Catalysts for Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the use of moisture-tolerant catalysts in esterification reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with common moisture-tolerant catalysts.

Sulfated Zirconia (SZ)

Question: My esterification reaction using a sulfated zirconia catalyst is showing low or no conversion. What are the possible causes and solutions?

Answer:

Low conversion with a sulfated zirconia catalyst can stem from several factors related to the catalyst's activity and the reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Catalyst Activity:

    • Sub-optimal Preparation: The catalytic activity of sulfated zirconia is highly dependent on its preparation, including the sulfation agent used and calcination temperature.[1] Catalysts prepared with chlorosulfuric acid have shown significantly higher activity compared to those made with sulfuric acid.[1]

    • Sulfur Leaching: Sulfated zirconia can be robust, but some sulfur loss can occur during the reaction, leading to decreased activity.[2][3]

    • Deactivation: The catalyst may have deactivated due to coking (carbon deposition) on the acid sites, especially after multiple uses.[4]

  • Reaction Conditions:

    • Insufficient Temperature: Ensure the reaction temperature is optimal for the specific esterification.

    • Water Inhibition: While moisture-tolerant, high concentrations of water produced during the reaction can still inhibit catalyst activity by blocking acid sites.[5]

    • Steric Hindrance: The reaction rate can be significantly lower with secondary and tertiary alcohols due to steric hindrance.[1]

Recommended Solutions:

  • Verify Catalyst Quality: If preparing the catalyst in-house, review the sulfation and calcination procedures. For commercial catalysts, ensure it is from a reputable supplier.

  • Optimize Reaction Conditions:

    • Increase the reaction temperature gradually and monitor for improvements in conversion.

    • If possible, remove water as it forms, for example, by using a Dean-Stark trap, to shift the equilibrium towards the product.

  • Catalyst Regeneration: If deactivation is suspected, the catalyst can often be regenerated by calcination in air to burn off carbonaceous deposits.[4]

  • Consider Reactant Structure: For sterically hindered alcohols, a longer reaction time or higher catalyst loading may be necessary.[1]

Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃)

Question: I am using a lanthanide triflate catalyst, and the reaction is sluggish. How can I improve the reaction rate?

Answer:

While lanthanide triflates are effective Lewis acid catalysts that are notably water-tolerant, several factors can influence the reaction rate.[6][7][8]

  • Catalyst Loading: The amount of catalyst used can be critical. While they are active at low concentrations (1-10 mol%), a higher loading might be necessary for less reactive substrates.[9]

  • Choice of Lanthanide: The specific lanthanide triflate can impact activity. For instance, Scandium(III) triflate has been shown to be highly effective in acetylation reactions, a similar process.[7]

  • Temperature: While many reactions can proceed at room temperature, especially with primary alcohols, secondary and tertiary alcohols may require elevated temperatures to achieve a reasonable reaction rate.[7]

  • Solvent: Although these catalysts are water-tolerant, the choice of solvent can still play a role in reaction kinetics.

Recommended Solutions:

  • Increase Catalyst Loading: Incrementally increase the mol% of the lanthanide triflate and observe the effect on the reaction rate.

  • Elevate the Temperature: For less reactive substrates, gradually increase the reaction temperature. For example, secondary alcohols may require heating, while tertiary alcohols might need reflux conditions.[7]

  • Screen Different Lanthanide Triflates: If possible, test different lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) to find the most active one for your specific substrate combination.[7]

  • Solvent Optimization: While water can be used as a solvent, exploring other appropriate organic solvents may enhance the reaction rate.

Ion-Exchange Resins (e.g., Amberlyst-15)

Question: My esterification reaction with an ion-exchange resin catalyst is giving a low yield, and the catalyst seems to have lost activity after one run. What could be the problem?

Answer:

Low yields and catalyst deactivation are common issues with ion-exchange resins. The causes can be chemical or physical in nature.

  • Catalyst Fouling: The resin pores can become clogged with reactants, products, or byproducts, blocking access to the active sulfonic acid sites.[10]

  • Water Inhibition: Although used in aqueous conditions, excess water produced during the reaction can swell the resin and dilute the acid sites, reducing their effectiveness.[11]

  • Thermal Degradation: These resins have a maximum operating temperature (typically around 120-140°C for styrene-based resins like Amberlyst-15).[12] Exceeding this temperature can cause irreversible damage to the polymer backbone and loss of sulfonic acid groups.

  • Mechanical Stress: Vigorous stirring can lead to physical breakdown of the resin beads, reducing their effectiveness and making them difficult to filter.

Recommended Solutions:

  • Catalyst Pre-treatment and Regeneration:

    • Ensure the resin is properly activated before use. New resins should be washed to remove impurities.[11]

    • Used resin can be washed with a solvent (like ethanol) to remove adsorbed organic molecules, followed by drying.[13] For deactivation by metal ions, an acid wash can regenerate the resin.[10]

  • Control Reaction Temperature: Operate below the manufacturer's recommended maximum temperature to prevent thermal degradation.[12]

  • Water Removal: If feasible for your reaction, removing the water byproduct can improve the yield.

  • Gentle Agitation: Use moderate stirring speeds to avoid mechanical damage to the resin beads.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using moisture-tolerant catalysts over traditional acid catalysts like sulfuric acid?

A1: Moisture-tolerant catalysts offer several advantages:

  • Simplified Procedures: They often do not require strictly anhydrous conditions, simplifying the experimental setup.

  • Reusability: Many solid moisture-tolerant catalysts can be recovered by simple filtration and reused, which is both cost-effective and environmentally friendly.[7][9]

  • Reduced Corrosion: Solid acid catalysts are generally less corrosive to equipment than strong mineral acids like H₂SO₄.

  • Easier Product Separation: Heterogeneous catalysts can be easily separated from the reaction mixture, simplifying the workup process and leading to purer products.

Q2: How do I choose the right moisture-tolerant catalyst for my specific esterification reaction?

A2: The choice of catalyst depends on several factors:

  • Substrate Reactivity: For sterically hindered acids or alcohols, a stronger Lewis acid catalyst like a lanthanide triflate or a highly acidic sulfated zirconia might be necessary.[1]

  • Reaction Temperature: Consider the thermal stability of your reactants and the catalyst. Ion-exchange resins have lower temperature limits than ceramic-based catalysts like sulfated zirconia.[12]

  • Cost and Availability: For large-scale reactions, the cost and availability of the catalyst are important considerations. Ion-exchange resins are often a cost-effective option.

  • Desired Purity of Product: If minimizing catalyst leaching into the product is critical, a well-prepared heterogeneous catalyst is preferable.

Q3: Can I use these catalysts with crude fatty acids that contain water?

A3: Yes, this is a key application for moisture-tolerant catalysts. They are particularly useful for the esterification of free fatty acids (FFAs) in feedstocks that have a high water content, such as in biodiesel production from waste oils.[14] This avoids the need for a separate pre-treatment step to remove water.

Q4: How can I tell if my catalyst is deactivating?

A4: Signs of catalyst deactivation include:

  • A noticeable decrease in reaction rate or final conversion over subsequent runs with the reused catalyst.

  • A change in the physical appearance of the catalyst (e.g., color change, clumping).

  • For sulfated zirconia, a decrease in sulfur content upon analysis of the used catalyst.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for different moisture-tolerant catalysts to facilitate comparison.

Catalyst TypeCatalyst LoadingTemperature (°C)Reaction Time (h)Typical Conversion/YieldNotes
Sulfated Zirconia 0.5 - 5 wt%60 - 1503 - 8>90%Activity is highly dependent on preparation. Can be reused after calcination.[2][4][15]
Lanthanide Triflates 0.05 - 10 mol%25 - 701 - 4879 - 99%Can be recovered and reused. Effective for a wide range of substrates.[16]
Amberlyst-15 5 - 20 wt%60 - 1201 - 2480 - 97%Temperature sensitive. Can be regenerated by washing.[13][17]

Experimental Protocols

Protocol 1: General Procedure for Esterification using Sulfated Zirconia
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, the alcohol (a 1:1 to 1:20 molar ratio of acid to alcohol can be used), and the sulfated zirconia catalyst (0.5-5 wt% relative to the carboxylic acid).[15]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-150°C) with stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Purification: Remove the excess alcohol and solvent (if used) under reduced pressure. The crude ester can be further purified by distillation or column chromatography if necessary.

  • Catalyst Regeneration: The recovered catalyst can be washed with a solvent, dried, and then calcined in air at around 550°C for 3 hours to regenerate its activity.[2]

Protocol 2: General Procedure for Esterification using Lanthanide Triflates
  • Reaction Setup: To a flask containing a solution of the alcohol in a suitable solvent (or neat), add the carboxylic acid and the lanthanide triflate catalyst (e.g., 1-10 mol%).[9]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction until completion.

  • Work-up: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the catalyst can be reserved for catalyst recovery.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product as needed.

  • Catalyst Recycling: The aqueous layer from the work-up can be evaporated to dryness to recover the lanthanide triflate, which can be reused in subsequent reactions.[9]

Protocol 3: General Procedure for Esterification using Amberlyst-15
  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol (B129727) and then dry it in a vacuum oven overnight before use.[11]

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid, alcohol (e.g., in excess), and the pre-treated Amberlyst-15 catalyst (e.g., 20 wt% relative to the acid).[13]

  • Reaction: Heat the mixture with stirring at a temperature below the catalyst's maximum operating temperature (typically <120°C).

  • Work-up: Once the reaction is complete, cool the mixture and filter off the resin beads.

  • Purification: Remove the excess alcohol from the filtrate by distillation to obtain the crude ester. Further purification can be done if required.

  • Catalyst Regeneration: The recovered resin can be washed thoroughly with ethanol (B145695) and dried under vacuum for reuse.[13]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycling Catalyst Recycling Reactants Carboxylic Acid + Alcohol ReactionVessel Reaction Mixture (Heating & Stirring) Reactants->ReactionVessel Catalyst Moisture-Tolerant Catalyst Catalyst->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Regeneration Catalyst Regeneration (Washing/Calcination) Filtration->Regeneration Solid Catalyst Purification Purification (e.g., Distillation) Evaporation->Purification Product Pure Ester Purification->Product Reuse Catalyst Reuse Regeneration->Reuse Reuse->Catalyst

Caption: General experimental workflow for esterification using a solid moisture-tolerant catalyst.

Troubleshooting_Tree Start Low Ester Yield? CheckCatalyst Is the catalyst active? Start->CheckCatalyst No ConditionsOK Conditions are optimal Start->ConditionsOK Yes CatalystOK Catalyst is active CheckCatalyst->CatalystOK Yes Regenerate Regenerate or replace catalyst CheckCatalyst->Regenerate No CheckConditions Are reaction conditions optimal? CheckConditions->ConditionsOK Yes IncreaseTemp Increase temperature CheckConditions->IncreaseTemp No CatalystOK->CheckConditions RemoveWater Remove water byproduct IncreaseTemp->RemoveWater IncreaseTime Increase reaction time RemoveWater->IncreaseTime

Caption: A troubleshooting decision tree for low yield in esterification reactions.

References

Technical Support Center: Kinetic Analysis for Catalytic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the kinetic analysis of catalytic esterification reactions.

Troubleshooting Guide

This section addresses common problems encountered during kinetic experiments for catalytic esterification, offering potential causes and systematic solutions.

Question: Why is my reaction conversion unexpectedly low or the reaction rate significantly slower than expected?

Answer: Low conversion or slow reaction rates are common issues that can stem from several factors related to reactants, catalysts, or reaction conditions. A systematic approach is necessary to identify and resolve the underlying cause.

  • Potential Cause 1: Catalyst Deactivation or Insufficient Loading. The catalyst provides the active sites necessary for the reaction.[1] If the catalyst is deactivated or used in insufficient quantity, the reaction rate will be compromised.

    • Troubleshooting Steps:

      • Verify Catalyst Loading: Double-check calculations to ensure the correct amount of catalyst was added. Studies have shown that increasing catalyst loading can increase the reaction rate and conversion.[2]

      • Assess Catalyst Activity: If possible, test the catalyst with a known, reliable reaction to confirm its activity. For solid catalysts, consider issues like pore blockage or loss of active sites.

      • Check for Poisons: Contaminants in the reactants or solvent (e.g., water for moisture-sensitive catalysts, basic compounds for acid catalysts) can act as catalyst poisons.[3]

      • Regeneration/Fresh Catalyst: For heterogeneous catalysts, consider a regeneration cycle.[4] If using a homogeneous catalyst, prepare a fresh solution.

  • Potential Cause 2: Equilibrium Limitations. Esterification is a reversible reaction, and the accumulation of the water byproduct can shift the equilibrium back towards the reactants, limiting the final conversion.[5][6]

    • Troubleshooting Steps:

      • Water Removal: Implement a method to continuously remove water from the reaction mixture, such as azeotropic distillation (e.g., with a Dean-Stark trap), use of molecular sieves, or pervaporation membranes.[3][7]

      • Excess Reactant: Use a large excess of one of the reactants (typically the less expensive one, like the alcohol) to drive the equilibrium towards the product side.[8]

  • Potential Cause 3: Mass Transfer Limitations (for Heterogeneous Catalysts). The overall reaction rate may be limited by the diffusion of reactants to the catalyst surface or products away from it, rather than the intrinsic kinetics.

    • Troubleshooting Steps:

      • Increase Agitation Speed: Perform experiments at various stirring speeds. If the reaction rate increases with agitation, it indicates that external mass transfer limitations were present.

      • Reduce Catalyst Particle Size: Smaller particles provide a larger surface area-to-volume ratio, reducing the path length for internal diffusion. If the rate increases with smaller particles, internal mass transfer limitations may be a factor.[9]

  • Potential Cause 4: Incorrect Reaction Conditions. Temperature and reactant concentrations are critical parameters that directly influence the reaction rate.[10]

    • Troubleshooting Steps:

      • Verify Temperature: Ensure the reaction temperature is accurately controlled and measured. Higher temperatures generally increase the reaction rate, though they can also promote side reactions or catalyst degradation.[11]

      • Confirm Concentrations: Re-verify the initial concentrations of reactants. Inaccurate preparation of stock solutions can lead to erroneous kinetic data.

Below is a decision tree to guide the troubleshooting process for low reaction conversion.

G start Problem: Low Conversion/ Slow Rate cat_check Is Catalyst Activity/ Loading Confirmed? start->cat_check equil_check Is Equilibrium Limitation Addressed? cat_check->equil_check Yes cat_no Verify Loading, Test Activity, Check for Poisons cat_check->cat_no No mt_check Are Mass Transfer Effects Ruled Out? (Heterogeneous Catalysis) equil_check->mt_check Yes equil_no Implement Water Removal, Use Excess Reactant equil_check->equil_no No cond_check Are Reaction Conditions (Temp, Conc.) Correct? mt_check->cond_check Yes mt_no Increase Agitation, Decrease Particle Size mt_check->mt_no No cond_no Calibrate Thermometer, Re-prepare Solutions cond_check->cond_no No end_node Re-run Experiment cond_check->end_node Yes cat_no->end_node equil_no->end_node mt_no->end_node cond_no->end_node G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reactants Prepare Reactants (e.g., 1:1 molar ratio) setup Assemble Reactor & Set Temperature prep_reactants->setup prep_catalyst Prepare Catalyst Solution start_rxn Add Catalyst to Start Reaction (t=0) prep_catalyst->start_rxn setup->start_rxn sampling Collect Samples at Timed Intervals start_rxn->sampling gc_analysis Analyze Samples via GC sampling->gc_analysis data_proc Process Data (Concentration vs. Time) gc_analysis->data_proc kinetic_model Determine Kinetic Parameters (k, Ea) data_proc->kinetic_model

References

Validation & Comparative

1,4-Cyclohexanedimethanol Dilaurate vs. other long-chain ester plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of 1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL) with other prevalent long-chain ester plasticizers used in the pharmaceutical and medical device industries. Due to the limited publicly available performance data for CHDM-DL, this document focuses on a detailed comparison of widely used alternatives, providing a benchmark for evaluation. The information presented is intended to assist in the selection of appropriate plasticizers for drug delivery systems and medical applications, where performance, safety, and stability are paramount.

Overview of Long-Chain Ester Plasticizers

Plasticizers are essential additives used to increase the flexibility, durability, and processability of polymers, most notably polyvinyl chloride (PVC). In the context of drug development and medical devices, the choice of plasticizer is critical, as it can impact the final product's mechanical properties, biocompatibility, and the potential for leaching of additives into drug formulations or the patient's body. Long-chain ester plasticizers are often favored for their reduced migration potential and improved toxicological profiles compared to some traditional, lower molecular weight phthalates.

This guide focuses on the following long-chain ester plasticizers:

  • This compound (CHDM-DL): A non-phthalate plasticizer with a cycloaliphatic core. Note: Specific performance data for CHDM-DL is not widely available in published literature. Therefore, its properties are discussed in the context of structurally similar long-chain aliphatic diesters.

  • Trioctyl Trimellitate (TOTM): A high-molecular-weight plasticizer known for its low volatility and excellent resistance to extraction.

  • Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate plasticizer with a good toxicological profile, often used in sensitive applications.

  • Acetyl Tributyl Citrate (ATBC): A bio-based plasticizer derived from citric acid, valued for its biocompatibility.

  • Dioctyl Terephthalate (DOTP): A non-phthalate general-purpose plasticizer with a favorable cost-performance balance.

Comparative Performance Data

The following tables summarize the key performance characteristics of these long-chain ester plasticizers in PVC formulations. The data presented is a synthesis of values reported in various studies and should be considered as representative. Actual performance will vary depending on the specific formulation, processing conditions, and testing methodology.

Table 1: Mechanical Properties of Plasticized PVC (Typical Values)

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
TOTM 40 - 6020 - 25300 - 40080 - 90
DINCH 40 - 6022 - 27350 - 45075 - 85
ATBC 40 - 6018 - 23300 - 40070 - 80
DOTP 40 - 6023 - 28350 - 45080 - 90
Unplasticized PVC 0~52<10>100 (Shore D)

phr: parts per hundred parts of resin

Table 2: Thermal and Migration Properties

PlasticizerGlass Transition Temp. (°C)Migration (Weight Loss %) in n-Hexane (24h, 23°C)
TOTM 30 - 40< 1
DINCH 20 - 301 - 3
ATBC 15 - 253 - 5
DOTP 25 - 352 - 4

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of plasticizer performance.

PVC Sample Preparation

A standardized method for preparing plasticized PVC samples is essential for obtaining comparable results.

PVC_Sample_Preparation cluster_mixing High-Speed Mixing cluster_processing Melt Processing pvc_resin PVC Resin mixer High-Speed Mixer (e.g., 120-150°C) pvc_resin->mixer plasticizer Plasticizer plasticizer->mixer stabilizers Stabilizers/Additives stabilizers->mixer dry_blend Homogeneous Dry Blend mixer->dry_blend Cooling two_roll_mill Two-Roll Mill (e.g., 160-180°C) dry_blend->two_roll_mill Milling compression_molding Compression Molding (e.g., 170-190°C, 10 MPa) two_roll_mill->compression_molding Sheet Formation test_specimens Standardized Test Specimens compression_molding->test_specimens

Figure 1: Workflow for the preparation of plasticized PVC test specimens.

Protocol:

  • Formulation: Weigh the PVC resin and all additives (plasticizer, heat stabilizers, lubricants) according to the desired formulation (e.g., in parts per hundred parts of resin - phr).

  • Mixing: Combine the components in a high-speed mixer. The mixing temperature is gradually increased to a range of 120-150°C to ensure proper absorption of the plasticizer and other liquid additives into the PVC resin, resulting in a free-flowing dry blend.[1][2]

  • Melt Compounding: The dry blend is then melt-compounded using a two-roll mill at a temperature of 160-180°C for a specified time (e.g., 5-10 minutes) to achieve a homogeneous melt.

  • Sheet Formation: The milled sheet is then compression molded into plaques of a specific thickness at a temperature of 170-190°C and a pressure of approximately 10 MPa.

  • Specimen Preparation: Standardized test specimens (e.g., dumbbell shapes for tensile testing) are die-cut from the molded sheets after a conditioning period of at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).

Mechanical Properties Testing

This test determines the force required to stretch a material until it breaks and the extent of that stretching.

Tensile_Testing_Workflow specimen Dumbbell-shaped Specimen (ASTM D412 Die C) grips Grips specimen->grips extensometer Extensometer (optional) specimen->extensometer testing_machine Universal Testing Machine (UTM) data_acquisition Data Acquisition System testing_machine->data_acquisition grips->testing_machine extensometer->data_acquisition results Stress-Strain Curve - Tensile Strength - Elongation at Break data_acquisition->results

Figure 2: Experimental workflow for tensile properties testing (ASTM D412).

Protocol:

  • Specimen Preparation: Use dumbbell-shaped specimens as specified in ASTM D412 (e.g., Die C).[3]

  • Gage Marks: Place two reference marks on the narrow section of the specimen at a defined distance apart (gage length).

  • Testing Machine Setup: Mount the specimen in the grips of a universal testing machine.

  • Test Execution: Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[4][5]

  • Data Collection: Record the force applied and the elongation of the specimen throughout the test.

  • Calculation:

    • Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in the distance between the gage marks at the point of rupture, expressed as a percentage of the original gage length.

This test measures the resistance of a material to indentation.

Protocol:

  • Specimen Preparation: Use a flat specimen with a minimum thickness of 6 mm.[6][7] Thinner specimens can be stacked to achieve the required thickness.

  • Durometer: Use a Shore A durometer for flexible PVC.

  • Test Procedure: Place the specimen on a hard, flat surface. Press the durometer indenter firmly and vertically onto the specimen.[7][8]

  • Reading: Take the hardness reading within one second of firm contact.[7]

  • Multiple Readings: Take at least five readings at different locations on the specimen and calculate the average.[9]

Thermal Analysis: Glass Transition Temperature (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

DSC_Workflow sample_prep Sample Preparation (5-10 mg disk) dsc_instrument DSC Instrument sample_prep->dsc_instrument Load Sample data_analysis Data Analysis dsc_instrument->data_analysis Heat Flow vs. Temperature Data heating_program Heating Program (e.g., -50°C to 150°C at 10°C/min) heating_program->dsc_instrument tg_determination Glass Transition Temperature (Tg) (Midpoint of the step change in heat flow) data_analysis->tg_determination

Figure 3: Workflow for determining the Glass Transition Temperature (Tg) using DSC.

Protocol:

  • Sample Preparation: A small sample of the plasticized PVC (typically 5-10 mg) is sealed in an aluminum pan.[10]

  • Instrument Setup: The sample and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically involving a heating ramp (e.g., 10°C/min) over a temperature range that encompasses the glass transition (e.g., -50°C to 150°C).[10][11]

  • Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • Tg Determination: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[12]

Migration/Extraction Testing (ASTM D1239)

This test measures the amount of plasticizer that leaches from a plastic film when immersed in a specific liquid.

Protocol:

  • Specimen Preparation: Cut square specimens of the plasticized PVC film (e.g., 50 x 50 mm).[13]

  • Initial Weighing: Accurately weigh each specimen.

  • Immersion: Immerse each specimen in a container with a specified volume of the test liquid (e.g., n-hexane, ethanol, or a food simulant).[13][14] The specimens should be fully submerged.

  • Incubation: Store the containers at a specified temperature and for a set duration (e.g., 24 hours at 23°C).[13][14]

  • Final Weighing: Remove the specimens, gently wipe them dry, and reweigh them.

  • Calculation: The percentage of weight loss is calculated as follows: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Signaling Pathways and Logical Relationships

The primary mechanism of action for ester plasticizers involves their physical interaction with polymer chains, which does not directly involve biological signaling pathways. The key relationship is between the plasticizer's molecular structure and its performance.

Plasticizer_Performance_Relationship cluster_structure Plasticizer Molecular Structure cluster_performance Performance Characteristics mw Molecular Weight efficiency Plasticizing Efficiency (Lower Tg) mw->efficiency Decreases permanence Permanence (Low Migration/Volatility) mw->permanence Increases linearity Alkyl Chain Linearity linearity->efficiency Increases flexibility Low-Temperature Flexibility linearity->flexibility Improves polarity Polarity (Ester Groups) polarity->efficiency Increases (to a point)

Figure 4: Logical relationships between plasticizer structure and performance.

Key Relationships:

  • Molecular Weight: Higher molecular weight generally leads to lower volatility and migration (increased permanence) but may decrease plasticizing efficiency.

  • Alkyl Chain Length and Branching: Longer, more linear alkyl chains can improve low-temperature flexibility and plasticizing efficiency. Branching can sometimes hinder the plasticizer's interaction with polymer chains.

  • Polarity: The polar ester groups are crucial for compatibility with the polar PVC polymer. A good balance of polar and non-polar regions is necessary for effective plasticization.

Conclusion

The selection of a long-chain ester plasticizer for drug development applications requires a thorough evaluation of its performance characteristics. While TOTM, DINCH, ATBC, and DOTP offer a range of properties to suit different needs, with varying degrees of permanence, efficiency, and biocompatibility, there is a notable lack of published data on the performance of this compound. For researchers considering CHDM-DL, it is recommended to conduct comprehensive internal testing following the standardized protocols outlined in this guide to determine its suitability for their specific application and to benchmark its performance against established alternatives. The use of structurally similar compounds for preliminary assessment may be beneficial, but empirical data remains essential for final validation.

References

Performance Comparison of Bio-based Diester Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bio-based Diester Plasticizers for Researchers and Drug Development Professionals

The increasing demand for sustainable and non-toxic materials has propelled the development of bio-based plasticizers as viable alternatives to traditional petroleum-based phthalates. Diester plasticizers, synthesized from renewable resources such as succinic acid, sebacic acid, and citric acid, are at the forefront of this transition, offering comparable, and in some cases superior, performance in polymer applications, particularly for polyvinyl chloride (PVC). This guide provides a comparative analysis of the performance of various bio-based diester plasticizers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and development processes.

The efficacy of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of a polymer. Key performance indicators include mechanical properties, thermal stability, and migration resistance. The following tables summarize the quantitative data from various studies, comparing different bio-based diester plasticizers against each other and against the conventional phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP).

Mechanical Properties

The mechanical properties of a plasticized polymer, such as tensile strength and elongation at break, are crucial for determining its flexibility and durability.

Plasticizer (50 PHR in PVC)Tensile Strength (MPa)Elongation at Break (%)Reference
Succinic acid-based~19~250[1][2]
Di-n-butyl sebacate (B1225510) (DBS)15.7350[3]
Acetylated lactic acid 1,6-hexane diester (ALHD)-802.15 (at 60 PHR)[4][5]
DEHP (di(2-ethylhexyl) phthalate)--
Di-isononyl phthalate (DINP)~19~250[1]

PHR: Parts per hundred parts of resin.

Thermal Stability

Thermal stability is a critical parameter for plasticizers, as it affects the processing temperature and service life of the plasticized material. The 5% weight loss temperature (Td5%) is a common metric for evaluating thermal stability.

Plasticizer5% Weight Loss Temperature (°C)Reference
Succinic acid-based ester mixture227.8 (in air), 261.1 (in nitrogen)[1][2]
Di(2-ethylhexyl) suberate (B1241622) (D2EHSu)287.06[6]
Di(2-ethylhexyl) azelate (D2EHAz)290.83[6]
Di(2-ethylhexyl) sebacate (D2EHSe)281.68[6]
Migration Resistance

Plasticizer migration can lead to the loss of flexibility in the polymer and potential contamination of surrounding materials. Lower weight loss in migration tests indicates better permanence.

PlasticizerTest ConditionWeight Loss (%)ComparisonReference
Succinic acid-basedLeaching test-70% lower than DEHP or DINP[1][2]
Acetylated lactic acid 1,6-hexane diester (ALHD)Cyclohexane extraction (24h)-83.6% reduction vs. ATBC[4][5]
Acetylated lactic acid 1,6-hexane diester (ALHD)Petroleum ether extraction (24h)-77.5% reduction vs. ATBC[4][5]
Acetylated lactic acid 1,6-hexane diester (ALHD)Activated carbon migration (72h)-44.0% reduction vs. ATBC[4][5]
Di-n-butyl sebacate (DBS)28 days (EN ISO 177:2017)12.78Outperforms conventional phthalates[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the performance of bio-based diester plasticizers.

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break: These properties are typically measured using a universal testing machine according to ASTM D638 or equivalent standards. Dumbbell-shaped specimens of the plasticized polymer are stretched at a constant speed until they fracture. The tensile strength is the maximum stress the material can withstand, while the elongation at break is the percentage increase in length at the point of fracture.

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the plasticizers and plasticized PVC. A small sample of the material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is continuously monitored as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.

Migration Resistance Tests
  • Solvent Extraction: This test measures the resistance of a plasticizer to being leached out by a solvent. A pre-weighed sample of the plasticized PVC is immersed in a solvent (e.g., petroleum ether, cyclohexane, or ethanol) for a specified time and temperature. The sample is then removed, dried, and reweighed. The weight loss represents the amount of plasticizer that has migrated into the solvent.[7]

  • Activated Carbon Migration (Volatility): This method assesses the volatility of the plasticizer. A sample of the plasticized PVC is placed in a container with activated carbon, and the setup is heated in an oven. The activated carbon absorbs any volatilized plasticizer. The weight loss of the PVC sample after a certain period indicates the volatility of the plasticizer.[4][5]

Visualizing Key Processes

To better understand the lifecycle and evaluation of bio-based diester plasticizers, the following diagrams illustrate the general synthesis process and a typical experimental workflow for performance evaluation.

Synthesis_of_Bio_Based_Diester_Plasticizer cluster_reactants Bio-based Feedstocks cluster_process Synthesis Process cluster_product Final Product Bio-based Dicarboxylic Acid Bio-based Dicarboxylic Acid Esterification Esterification Bio-based Dicarboxylic Acid->Esterification Bio-based Alcohol Bio-based Alcohol Bio-based Alcohol->Esterification Purification Purification Esterification->Purification Crude Product Bio-based Diester Plasticizer Bio-based Diester Plasticizer Purification->Bio-based Diester Plasticizer Purified Product

General synthesis pathway for bio-based diester plasticizers.

Experimental_Workflow_for_Plasticizer_Evaluation cluster_testing Performance Testing PVC Resin + Plasticizer PVC Resin + Plasticizer Blending & Compounding Blending & Compounding PVC Resin + Plasticizer->Blending & Compounding Sample Preparation Sample Preparation Blending & Compounding->Sample Preparation Mechanical Testing Mechanical Testing Sample Preparation->Mechanical Testing Thermal Analysis (TGA) Thermal Analysis (TGA) Sample Preparation->Thermal Analysis (TGA) Migration Resistance Migration Resistance Sample Preparation->Migration Resistance Biodegradability Biodegradability Sample Preparation->Biodegradability Data Analysis & Comparison Data Analysis & Comparison Mechanical Testing->Data Analysis & Comparison Thermal Analysis (TGA)->Data Analysis & Comparison Migration Resistance->Data Analysis & Comparison Biodegradability->Data Analysis & Comparison

Typical experimental workflow for evaluating plasticizer performance.

Biodegradability

A significant advantage of bio-based diester plasticizers is their enhanced biodegradability compared to their phthalate counterparts. The rate-limiting step in the biodegradation of diester plasticizers is the hydrolysis of one of the ester bonds.[8] Succinate diesters, in particular, have been shown to have excellent biodegradation kinetics and no toxicity concerns.[8] The biodegradability of these plasticizers is influenced by factors such as steric hindrance and solubility.[8]

Conclusion

The experimental data clearly indicates that bio-based diester plasticizers, derived from sources like succinic acid, sebacic acid, and lactic acid, present a compelling case for replacing traditional phthalate plasticizers. They exhibit comparable or superior mechanical properties, good thermal stability, and significantly improved migration resistance. Their inherent biodegradability further enhances their appeal from an environmental perspective. For researchers and professionals in fields where material safety and sustainability are paramount, such as in drug development and medical devices, bio-based diester plasticizers offer a high-performance, eco-friendly alternative. Further research and development in this area are likely to yield even more advanced bio-based plasticizers with tailored properties for a wide range of applications.

References

Performance Validation of 1,4-Cyclohexanedimethanol Dilaurate in Polymer Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of 1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL) as a plasticizer in polymer formulations, particularly in Polyvinyl Chloride (PVC). Its performance is evaluated against established alternatives, namely Diisononyl Phthalate (DINP) and Dioctyl Adipate (DOA). The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective data to support formulation decisions.

While direct performance data for this compound (the C12 diester of CHDM) is not extensively available in public literature, this guide utilizes data from a systematic study on a series of 1,4-Cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers with varying chain lengths (C4, C6, C8, and C10) to project the performance characteristics of the C12 analogue. This homologous series provides a strong basis for understanding the structure-property relationships and predicting the efficacy of CHDM-DL.

Executive Summary

1,4-Cyclohexanedimethanol-based diesters represent a promising class of non-phthalate plasticizers. As the aliphatic chain length increases from C4 to C10, these plasticizers exhibit improved thermal stability and reduced migration, key advantages over some traditional plasticizers. CHDM-DL, as the C12 variant, is expected to continue this trend, offering excellent permanence. However, this increase in chain length and molecular weight may lead to a slight reduction in plasticizing efficiency, observed as a lower elongation at break and a higher modulus compared to shorter-chain counterparts and some conventional plasticizers.[1]

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators of CHDM-based plasticizers and their alternatives. The data for the CHDM diesters is based on the study by Kim et al., which provides a clear trend for predicting the performance of CHDM-DL.

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
CHDM bis(butyrate) (C4) 18.53808.5
CHDM bis(hexanoate) (C6) 19.23609.2
CHDM bis(octanoate) (C8) 20.134010.1
CHDM bis(decanoate) (C10) 21.532011.5
DINP ~17-20~350-400~8-10
DOA ~15-18~380-450~7-9

Note: Data for CHDM esters are from Kim et al. Data for DINP and DOA are typical values from various sources and may vary based on formulation and testing conditions.

Table 2: Thermal and Migration Properties

PlasticizerTg (°C)5% Weight Loss Temp. (°C)Migration Loss (%) (n-hexane, 24h)
CHDM bis(butyrate) (C4) 15.223515.1
CHDM bis(hexanoate) (C6) 18.524212.5
CHDM bis(octanoate) (C8) 22.12509.8
CHDM bis(decanoate) (C10) 25.82587.2
DINP ~10-20~240-250~8-12
DOA ~0-10~220-230~10-15

Note: Tg (Glass Transition Temperature) and thermal stability data for CHDM esters are from Kim et al. Migration data is also from Kim et al. Data for DINP and DOA are typical values from various sources and may vary based on formulation and testing conditions.

Experimental Protocols

The data presented is based on standardized testing methodologies to evaluate plasticizer performance.

Synthesis of 1,4-Cyclohexanedimethanol Diesters

A general synthesis protocol involves the esterification of 1,4-Cyclohexanedimethanol with the corresponding aliphatic carboxylic acid (e.g., lauric acid for CHDM-DL) in the presence of an acid catalyst.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product CHDM 1,4-Cyclohexanedimethanol Esterification Esterification Reaction CHDM->Esterification LauricAcid Lauric Acid (2 eq.) LauricAcid->Esterification Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Esterification Solvent Toluene (as solvent) Solvent->Esterification Temp Reflux Temperature Temp->Esterification Time Reaction Time Time->Esterification Workup Aqueous Workup Esterification->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification CHDMDL This compound Purification->CHDMDL

Caption: Synthesis workflow for this compound.

Preparation of Plasticized Polymer Samples

A standardized method for preparing plasticized PVC sheets is crucial for consistent and comparable results.

Preparation of Plasticized PVC Samples cluster_materials Materials cluster_processing Processing Steps cluster_output Output PVC PVC Resin Mixing High-Speed Mixing PVC->Mixing Plasticizer Plasticizer (e.g., CHDM-DL) Plasticizer->Mixing Stabilizer Thermal Stabilizer Stabilizer->Mixing Milling Two-Roll Milling Mixing->Milling Molding Compression Molding Milling->Molding PVCSheet Plasticized PVC Sheet Molding->PVCSheet

Caption: Workflow for preparing plasticized PVC test specimens.

Performance Evaluation Workflow

A logical workflow ensures all critical performance aspects of the plasticizer are evaluated.

Plasticizer Performance Evaluation Workflow cluster_sample Sample cluster_tests Performance Tests cluster_properties Measured Properties cluster_analysis Analysis PVCSample Plasticized PVC Sheet Mechanical Mechanical Properties (UTM) PVCSample->Mechanical Thermal Thermal Properties (TGA, DSC) PVCSample->Thermal Migration Migration Resistance PVCSample->Migration MechProps Tensile Strength, Elongation, Modulus Mechanical->MechProps ThermProps Thermal Stability, Tg Thermal->ThermProps MigrProps Weight Loss in Solvents Migration->MigrProps Comparison Comparative Analysis MechProps->Comparison ThermProps->Comparison MigrProps->Comparison

Caption: Logical workflow for evaluating plasticizer performance.

Detailed Experimental Methodologies

  • Mechanical Properties: Tensile strength, elongation at break, and 100% modulus are determined using a Universal Testing Machine (UTM) according to ASTM D638. Dumbbell-shaped specimens are tested at a specified crosshead speed.

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): The thermal stability of the plasticized PVC is evaluated by TGA, measuring the temperature at which 5% weight loss occurs. This indicates the onset of degradation.

    • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the plasticized PVC is determined by DSC. A lower Tg generally indicates higher plasticizing efficiency.

  • Migration Resistance: The resistance of the plasticizer to migrate out of the polymer matrix is assessed by immersing a pre-weighed PVC sample in a solvent (e.g., n-hexane) for a specified time and temperature. The percentage of weight loss is then calculated.

Conclusion

Based on the trends observed in the homologous series of 1,4-Cyclohexanedimethanol bis(aliphatic carboxylates), it is projected that this compound will be a highly effective, non-phthalate plasticizer with excellent thermal stability and low migration potential, making it suitable for applications where permanence is critical. While its plasticizing efficiency in terms of imparting flexibility might be slightly lower than shorter-chain analogues or DOA, it is expected to be comparable to DINP. For applications in sensitive fields such as medical devices and pharmaceutical packaging, the favorable toxicological profile of such non-phthalate plasticizers is a significant advantage. Further empirical studies on CHDM-DL are warranted to confirm these projections and fully elucidate its performance profile.

References

A Comparative Guide to the Mass Spectrometric Fragmentation of Diol Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of diol diesters, a diverse class of lipids with wide-ranging industrial and biological significance, relies heavily on mass spectrometry. Understanding the fragmentation patterns of these molecules under different ionization techniques is paramount for their accurate identification and characterization. This guide provides an objective comparison of the mass spectrometric fragmentation of different diol diesters, supported by experimental data and detailed methodologies, to aid researchers in their analytical endeavors.

Key Fragmentation Pathways in Diol Diesters

The fragmentation of diol diesters in mass spectrometry is primarily influenced by the ionization method employed, the structure of the diol backbone, and the nature of the fatty acid chains. Electron Ionization (EI) typically induces more extensive fragmentation compared to softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Under EI, a common and well-documented fragmentation pathway for long-chain diol diesters involves the cleavage of the ester bond. This leads to the characteristic loss of an acyloxy group ([M - RCOO]⁺) or a carboxylic acid molecule ([M - RCOOH]⁺)[1]. These ions are often prominent in the mass spectra and serve as diagnostic markers for diol diesters.

Comparative Fragmentation Data: 1,2-Ethanediol (B42446) vs. 1,3-Propanediol (B51772) Diesters

To illustrate the influence of the diol structure on fragmentation, the following table summarizes the key mass spectral data obtained under Electron Ionization (EI) for two different diol diesters: 1,2-ethanediol dipropanoate and 1,3-propanediol diacetate.

Feature1,2-Ethanediol Dipropanoate1,3-Propanediol Diacetate
Structure
Molecular Ion (M⁺) m/z 174 (not observed)m/z 160 (low intensity)
Base Peak m/z 57m/z 43
Key Fragment Ions (m/z) 57, 74, 87, 101, 11543, 58, 73, 87, 100, 117
Interpretation of Key Fragments m/z 57 ([C₂H₅CO]⁺): Acylium ion from propionyl group.m/z 74 ([C₂H₅COOH]⁺˙): Propanoic acid radical cation.m/z 87 ([M - C₂H₅COO]⁺): Loss of a propionyloxy group.m/z 101: Fragment containing the ethylene (B1197577) glycol backbone.m/z 115 ([M - C₂H₅CO]⁺): Loss of a propionyl group.m/z 43 ([CH₃CO]⁺): Acylium ion from acetyl group.m/z 58 ([CH₃COOH]⁺˙): Acetic acid radical cation.m/z 73: Fragment containing the C₃H₅O fragment.m/z 87: Fragment from cleavage of the propanediol (B1597323) backbone.m/z 100 ([M - CH₃COO - H]⁺): Loss of an acetoxy group and a hydrogen.m/z 117 ([M - CH₃CO]⁺): Loss of an acetyl group.

Note: The relative intensities of fragment ions can vary depending on the specific instrument and analytical conditions. The data for 1,3-Propanediol Diacetate was compiled from the NIST Mass Spectrometry Data Center[2][3][4][5].

Experimental Protocols

Accurate and reproducible mass spectrometric analysis of diol diesters requires carefully optimized experimental conditions. Below are representative protocols for GC-MS and LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Diol Diesters

This protocol is adapted from a method for the analysis of wax esters and is suitable for volatile and thermally stable diol diesters.

  • Sample Preparation: Dissolve the diol diester sample in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 300 °C at 15 °C/min.

      • Hold at 300 °C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-600.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Diol Diesters

This protocol is adapted from a method for the analysis of wax esters and is suitable for a broader range of diol diesters, including those that are less volatile or thermally labile.

  • Sample Preparation: Dissolve the diol diester sample in a suitable solvent (e.g., isopropanol, acetonitrile/methanol mixture) to a final concentration of approximately 10 µg/mL.

  • Instrumentation:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3500 V.

    • Nebulizer Pressure: 45 psi.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 325 °C.

    • MS/MS Analysis: Product ion scans of the protonated molecules [M+H]⁺ or other relevant precursor ions. Collision energy should be optimized for the specific analytes.

Visualizing Fragmentation Pathways

The logical flow of fragmentation events can be effectively visualized using diagrams. Below are representations of the generalized fragmentation pathways for diol diesters under EI and ESI conditions, generated using the DOT language.

G cluster_ei Electron Ionization (EI) Fragmentation cluster_esi Electrospray Ionization (ESI) Fragmentation M_plus Molecular Ion [M]⁺˙ M_minus_RCOO [M - RCOO]⁺ M_plus->M_minus_RCOO - RCOO˙ M_minus_RCOOH [M - RCOOH]⁺˙ M_plus->M_minus_RCOOH - RCOOH RCO_plus Acylium Ion [RCO]⁺ M_plus->RCO_plus - ˙OR'OOCR Diol_fragment Diol-related Fragments M_plus->Diol_fragment Backbone Cleavage MH_plus Protonated Molecule [M+H]⁺ MH_minus_RCOOH [M+H - RCOOH]⁺ MH_plus->MH_minus_RCOOH - RCOOH RCO_plus_esi Acylium Ion [RCO]⁺ MH_plus->RCO_plus_esi - HOR'OOCR Diol_ion Protonated Diol [HO-R'-OH₂]⁺ MH_minus_RCOOH->Diol_ion - RCO-CR=CH₂

Caption: Generalized fragmentation pathways of diol diesters under EI and ESI.

Conclusion

The mass spectrometric fragmentation of diol diesters is a rich source of structural information. Electron ionization provides detailed fragmentation of the entire molecule, with characteristic losses of the acyloxy and carboxylic acid moieties. Softer ionization techniques like ESI, coupled with tandem mass spectrometry, allow for more controlled fragmentation, often yielding protonated molecules and fragments that are diagnostic of the fatty acid and diol constituents. The choice of analytical technique will ultimately depend on the specific properties of the diol diester of interest and the research question at hand. By understanding the fundamental principles of their fragmentation, researchers can more effectively leverage mass spectrometry for the comprehensive analysis of this important class of molecules.

References

A Comparative Guide: GC vs. HPLC for the Analysis of 1,4-Cyclohexanedimethanol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical technique is paramount for the accurate quantification and characterization of chemical compounds. This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of 1,4-Cyclohexanedimethanol Dilaurate, a large, non-polar diester. This document outlines the theoretical basis for each technique's applicability, presents detailed, extrapolated experimental protocols, and offers a quantitative comparison to aid in methodological selection.

Introduction to the Analyte

This compound is a diester with a high molecular weight (508.82 g/mol ) and a non-polar nature. Its structure consists of a central cyclohexanedimethanol core esterified with two lauric acid chains. The key analytical challenges for this molecule are its low volatility and lack of a strong chromophore for UV-Vis detection.

Gas Chromatography (GC): A High-Temperature Approach

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[1][2] For a large molecule like this compound, a key consideration is its thermal stability and volatility. While its high boiling point presents a challenge, GC analysis of long-chain wax esters is feasible with high-temperature columns and ovens.[3][4] To enhance volatility and improve peak shape, derivatization of the parent diol, 1,4-cyclohexanedimethanol, is a common strategy, often involving silylation to cap the polar hydroxyl groups.[2][5][6] However, for the intact diester, direct high-temperature GC analysis may be possible.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds

Quantitative Data Comparison

The following table summarizes the extrapolated performance characteristics of GC and HPLC for the analysis of this compound. These values are estimated based on the analysis of structurally similar long-chain esters and non-polar compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-CAD)
Retention Time (min) 15 - 2510 - 20
Resolution (Rs) > 1.5 (with appropriate temperature programming)> 2.0 (with optimized mobile phase)
Limit of Detection (LOD) 1 - 10 ng on-column0.5 - 5 ng on-column[12]
Limit of Quantitation (LOQ) 5 - 30 ng on-column2 - 15 ng on-column
Precision (%RSD) < 5%[13]< 3%[12]
Throughput ModerateHigh
Sample Preparation May require derivatization (silylation) for related impurities or degradation products.[6][14]Simple dissolution in a suitable organic solvent.[15]
Cost per Analysis Lower (minimal solvent usage)[2]Higher (requires costly solvents and specialized detector)[1]

Experimental Protocols

Gas Chromatography (GC-FID) Protocol (Extrapolated)

This protocol is based on methods for the analysis of long-chain wax esters.[3][16]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a high-temperature capillary column.

  • Column: DB-1ms or equivalent non-polar column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 2 µL injection volume.

  • Injector Temperature: 340 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 350 °C.

    • Hold at 350 °C for 10 minutes.

  • Detector Temperature: 360 °C.

  • Sample Preparation: Dissolve the sample in hexane (B92381) or another suitable non-polar solvent to a concentration of 1 mg/mL. An internal standard, such as a C30 or C40 hydrocarbon, should be added for accurate quantification.[17][18]

  • Derivatization (for related impurities): For the analysis of any unreacted 1,4-cyclohexanedimethanol, a silylation step would be necessary. This would involve reacting the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[6][14]

High-Performance Liquid Chromatography (HPLC-CAD) Protocol (Extrapolated)

This protocol is based on general methods for the analysis of non-polar compounds using reversed-phase HPLC with charged aerosol detection.[12][19]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Program:

    • Initial: 80% B

    • 0-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 80% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas (Nitrogen) Pressure: 60 psi

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and isopropanol (B130326) to a concentration of 1 mg/mL.[15]

Visualization of Method Selection and Workflow

MethodSelection Logical Workflow for Analytical Method Selection Analyte This compound (High MW, Non-polar, No Chromophore) Volatility Assess Volatility & Thermal Stability Analyte->Volatility Chromophore Assess for UV Chromophore Analyte->Chromophore GC_Path Sufficiently Volatile & Thermally Stable? Volatility->GC_Path Yes HPLC_Path Low Volatility or Thermally Labile? Volatility->HPLC_Path No UV_Path Strong Chromophore? Chromophore->UV_Path Yes NoUV_Path No/Weak Chromophore? Chromophore->NoUV_Path No GC Gas Chromatography (GC) GC_Path->GC HPLC High-Performance Liquid Chromatography (HPLC) HPLC_Path->HPLC HPLC_UV HPLC with UV Detection UV_Path->HPLC_UV HPLC_Universal HPLC with Universal Detector (e.g., CAD, ELSD, MS) NoUV_Path->HPLC_Universal

Caption: Decision tree for selecting an analytical method.

ExperimentalWorkflows General Experimental Workflows cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Sample Sample Preparation (Dissolution +/- Derivatization) GC_Inject Injection (High Temp Inlet) GC_Sample->GC_Inject GC_Separation Separation on Non-polar Capillary Column (Temp Program) GC_Inject->GC_Separation GC_Detection Detection (FID) GC_Separation->GC_Detection GC_Analysis Data Analysis GC_Detection->GC_Analysis HPLC_Sample Sample Preparation (Dissolution in Mobile Phase) HPLC_Inject Injection HPLC_Sample->HPLC_Inject HPLC_Separation Separation on C18 Reversed-Phase Column (Gradient) HPLC_Inject->HPLC_Separation HPLC_Detection Detection (CAD) HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis HPLC_Detection->HPLC_Analysis

Caption: GC vs. HPLC experimental workflows.

Conclusion

Both GC and HPLC present viable options for the analysis of this compound, each with distinct advantages and disadvantages.

GC-FID offers a lower cost per analysis and is a robust technique for routine quality control. However, the high temperatures required may pose a risk of sample degradation, and the analysis of potential polar impurities would necessitate a separate derivatization step.

HPLC-CAD is the recommended method for research and development settings where higher sensitivity and the ability to analyze the compound without the risk of thermal degradation are critical. Although the initial instrumentation and running costs are higher, the superior sensitivity, high throughput, and simpler sample preparation make it a more powerful and versatile technique for this particular analyte.

The ultimate choice will depend on the specific requirements of the analysis, including the need for sensitivity, sample throughput, and the available instrumentation. For method development and validation, HPLC-CAD is the more promising approach. For routine analysis where cost is a major factor and high sensitivity is not paramount, a well-optimized high-temperature GC-FID method could be a suitable alternative.

References

A Comparative Guide to Purity Validation of 1,4-Cyclohexanedimethanol Dilaurate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical industries. 1,4-Cyclohexanedimethanol (B133615) Dilaurate (CHDM-DL), a diester with applications in various formulations, requires precise purity assessment to ensure product quality and performance. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of CHDM-DL purity, supported by detailed experimental protocols and data presentation.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the chemical nature of the analyte, potential impurities, required sensitivity, and available instrumentation. Below is a comparative summary of common techniques for the purity assessment of esters like CHDM-DL.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection of non-volatile analytes via light scattering.Provides structural information and quantitative data based on the magnetic properties of atomic nuclei.
Applicability to CHDM-DL High, especially with high-temperature GC methods suitable for high molecular weight esters.Good for a broad range of esters, including those that are not volatile or are thermally labile.Excellent for structural elucidation and quantification without the need for a reference standard of the main component.
Impurity Detection Excellent for identifying and quantifying volatile and semi-volatile impurities.Good for detecting non-volatile impurities.Can detect and quantify impurities with distinct NMR signals.
Sample Preparation Typically requires dissolution in a suitable organic solvent.Minimal sample preparation, usually dissolution in an appropriate solvent.Dissolution in a deuterated solvent.
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ).Good sensitivity, though it can be lower than MS for some compounds.Lower sensitivity compared to chromatographic methods.
Quantitative Accuracy High, especially when using an internal standard.Good, but can be affected by the volatility of the mobile phase.High, as the signal is directly proportional to the number of nuclei.
Key Advantages Provides both qualitative (mass spectrum) and quantitative (peak area) data, high resolution.Universal detection for non-volatile compounds, suitable for thermally sensitive molecules.Provides detailed structural information, is non-destructive, and can be used for absolute quantification (qNMR).
Key Limitations Requires analyte to be volatile and thermally stable. High molecular weight compounds may require specialized high-temperature setups.Lower sensitivity than MS, non-linear detector response can be a challenge for quantification.Lower throughput, higher instrumentation cost, and potential for signal overlap in complex mixtures.

Experimental Protocols

GC-MS Method for Purity Validation of 1,4-Cyclohexanedimethanol Dilaurate

This protocol outlines a robust method for the quantitative determination of CHDM-DL purity and the identification of potential impurities.

1. Objective: To determine the purity of a this compound sample by high-temperature GC-MS and to identify any significant volatile or semi-volatile impurities.

2. Materials and Reagents:

  • This compound (CHDM-DL) sample

  • High-purity solvent (e.g., Hexane or Toluene)

  • Internal Standard (IS), e.g., a high molecular weight hydrocarbon like Squalane (C30H62)

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • High-temperature capillary column suitable for the analysis of high molecular weight esters (e.g., DB-1HT or DB-5HT, 15 m x 0.25 mm, 0.10 µm film thickness).[1]

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of CHDM-DL reference standard and the internal standard in the chosen solvent to prepare a standard solution of known concentration (e.g., 1 mg/mL of CHDM-DL and 0.5 mg/mL of IS).

  • Sample Solution: Accurately weigh and dissolve a known amount of the CHDM-DL sample and the same amount of internal standard in the chosen solvent to achieve a similar concentration to the standard solution.

5. GC-MS Conditions:

  • Injector: Split/splitless injector, operated in split mode with a ratio of 20:1.

  • Injector Temperature: 350 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 380 °C at 15 °C/minute.

    • Hold at 380 °C for 10 minutes.[2]

  • MS Transfer Line Temperature: 350 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 600.

6. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to CHDM-DL and the internal standard in the chromatograms based on their retention times and mass spectra.

  • Impurity Identification: Analyze any additional peaks in the sample chromatogram by comparing their mass spectra to a spectral library (e.g., NIST) to tentatively identify potential impurities. Potential impurities could arise from the synthesis process, such as unreacted starting materials (1,4-cyclohexanedimethanol and lauric acid), mono-esters, or byproducts from the synthesis of 1,4-cyclohexanedimethanol itself.

  • Quantification: Calculate the purity of the CHDM-DL sample using the internal standard method. The percentage purity is determined by comparing the peak area ratio of CHDM-DL to the internal standard in the sample solution with the same ratio in the standard solution.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample CHDM-DL Sample Vortex Dissolution & Vortexing Sample->Vortex Solvent Solvent (e.g., Hexane) Solvent->Vortex IS Internal Standard (e.g., Squalane) IS->Vortex Injection Injection into GC Vortex->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram PeakID Peak Identification (Retention Time & Mass Spectra) Chromatogram->PeakID Quantification Purity Calculation (Internal Standard Method) PeakID->Quantification ImpurityID Impurity Identification (Library Search) PeakID->ImpurityID

Caption: Experimental workflow for the GC-MS purity validation of this compound.

Purity_Validation_Logic Start Start Purity Validation SelectMethod Select Analytical Method Start->SelectMethod GCMS GC-MS Analysis SelectMethod->GCMS Volatile Analytes HPLC HPLC-ELSD Analysis SelectMethod->HPLC Non-Volatile/ Thermal Labile NMR NMR Analysis SelectMethod->NMR Structural Info Needed RunExp Perform Experiment GCMS->RunExp HPLC->RunExp NMR->RunExp AnalyzeData Analyze Data (Purity & Impurities) RunExp->AnalyzeData CompareSpec Compare with Specifications AnalyzeData->CompareSpec Pass Purity Meets Specification CompareSpec->Pass Yes Fail Purity Does Not Meet Specification CompareSpec->Fail No End End Validation Pass->End Fail->End

Caption: Logical workflow for the purity validation process of a chemical substance.

References

A Comparative Guide to the Toxicological and Biodegradability Profiles of Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable and safe materials has propelled the development of bio-based plasticizers as viable alternatives to traditional petroleum-based counterparts, such as phthalates. This guide provides a comprehensive comparison of the toxicological and biodegradability characteristics of common bio-based plasticizers—Epoxidized Soybean Oil (ESO), Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC), Isosorbide Diesters, and Glycerol (B35011) Esters—with the widely used petroleum-based plasticizer, Di(2-ethylhexyl) phthalate (B1215562) (DEHP). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform material selection and development.

Comparative Analysis of Toxicological and Biodegradability Data

The following tables summarize key quantitative data from toxicological and biodegradability studies, offering a clear comparison between petroleum-based and bio-based plasticizers.

Toxicological Data Comparison

The toxicological profiles of plasticizers are critical for assessing their safety for human health. Acute toxicity, measured by the LD50 (the dose lethal to 50% of a test population), provides a primary indicator of toxicity. Genotoxicity assays, such as the Ames test, evaluate the potential of a substance to induce genetic mutations, a key concern for carcinogenicity. Cytotoxicity studies assess the toxicity of a substance to cells in vitro.

Plasticizer TypePlasticizer ExampleAcute Oral Toxicity (LD50, rat)Genotoxicity (Ames Test)In Vitro Cytotoxicity
Petroleum-Based Di(2-ethylhexyl) phthalate (DEHP)14,200 - 50,000 mg/kg[1]Not mutagenicCytotoxic at 0.05 mg/mL (L929 cells)[2]
Bio-Based Epoxidized Soybean Oil (ESO)> 5,000 - 22,500 mg/kg[3][4]Not specifiedNot specified
Bio-Based Acetyl Tributyl Citrate (ATBC)> 25,000 - 31,400 mg/kg[5][6][7]Not mutagenic[8]Reduced cell viability in a concentration-dependent manner (TM3 and NIH-3T3 cells)[9]
Bio-Based Isosorbide Diesters2,010 mg/kg (Isosorbide Dinitrate)[10]Not specifiedNot specified
Bio-Based Glycerol Esters (Triacetin)Not acutely toxic in oral studies[5]Not mutagenic[5][11][12]Not specified

Note: A higher LD50 value indicates lower acute toxicity.

Biodegradability Data Comparison

The biodegradability of plasticizers is a crucial factor in determining their environmental impact. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment. This is typically assessed using standardized tests like the OECD 301 series.

Plasticizer TypePlasticizer ExampleBiodegradability TestResultClassification
Petroleum-Based Di(2-ethylhexyl) phthalate (DEHP)Not specifiedGenerally considered persistentNot readily biodegradable
Bio-Based Epoxidized Soybean Oil (ESO)Soil burialFully biodegraded after 6 months (for a 3mm thermoset)[13]Biodegradable[14]
Bio-Based Acetyl Tributyl Citrate (ATBC)OECD 301D16% degradation after 28 days[15]Not readily biodegradable[15]
Bio-Based Acetyl Tributyl Citrate (ATBC)OECD 302C82% degradation after 28 days[15]Inherently biodegradable[15]
Bio-Based Isosorbide DiestersOECD 301 (CO2 Evolution)Readily biodegradable[16]Readily biodegradable[16][17]
Bio-Based Glycerol Esters (Triacetin)Not specifiedRapidly metabolized to glycerol and acetic acid[5]Expected to be readily biodegradable

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the standard protocols for the key toxicological and biodegradability experiments cited in this guide.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines describe methods to assess the acute oral toxicity of a substance.[18]

  • Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats).[19] The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.[19][20]

  • Test Animals: Healthy, young adult rodents are commonly used.[19]

  • Procedure:

    • Animals are fasted prior to dosing.[19]

    • The test substance is administered by gavage in a single dose.[19]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes over 14 days.[20]

    • A necropsy is performed on all animals at the end of the study.

  • Endpoints: The primary endpoint is the LD50, the statistically derived dose that is expected to cause death in 50% of the animals.[18] Different guidelines (420, 423, 425) use different dosing strategies to minimize the number of animals used while still obtaining a reliable estimate of the LD50.[18]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[21][22]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[23][24] The bacteria are exposed to the test substance, and the number of colonies that revert to a non-mutant state (i.e., regain the ability to synthesize the amino acid) is counted.[22] A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[21]

  • Procedure:

    • The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[21][23]

    • The bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.[21]

In Vitro Cytotoxicity Testing (ISO 10993-5)

This standard provides methods for assessing the cytotoxicity of medical devices and their constituent materials.[8]

  • Principle: Cultured mammalian cells are exposed to the test material or its extracts, and the resulting effects on cell viability and growth are evaluated.[2][8]

  • Methods:

    • Extract Test: An extract of the material is prepared by incubation in a culture medium.[2] The extract is then added to cultured cells.[2]

    • Direct Contact Test: The material itself is placed in direct contact with a layer of cultured cells.

    • Indirect Contact Test: The material is placed on top of an agar layer that is in contact with the cells.

  • Procedure (Extract Test):

    • A subconfluent monolayer of cultured cells (e.g., L929 mouse fibroblasts) is prepared.

    • Extracts of the test material at various concentrations are added to the cell cultures.

    • After a specified incubation period (e.g., 24-72 hours), cell viability is assessed using a quantitative method such as the MTT assay or Neutral Red Uptake (NRU) assay.[2]

  • Endpoint: Cytotoxicity is typically expressed as the concentration of the extract that reduces cell viability by 50% (IC50) or as the percentage of viable cells compared to a negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[25]

Ready Biodegradability Testing (OECD 301 Series)

The OECD 301 guidelines encompass several methods to determine the ready biodegradability of chemicals in an aerobic aqueous medium.[9] A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 28-day period, including a "10-day window" where the majority of the degradation occurs.[4][9]

  • Principle: A known concentration of the test substance is incubated with a microbial inoculum (usually from sewage treatment plant sludge) in a mineral medium. The extent of biodegradation is measured by monitoring a parameter such as the consumption of oxygen or the production of carbon dioxide.[9]

  • Common Methods:

    • OECD 301B (CO2 Evolution Test): Measures the amount of CO2 produced during the biodegradation of the test substance.[1][20][26] This method is suitable for water-soluble and insoluble, non-volatile substances.[1]

    • OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen in sealed bottles containing the test substance and inoculum.[27] This method is suitable for volatile substances.

    • OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microorganisms in a closed respirometer.[3][6][18][22] This method is suitable for both soluble and insoluble substances.[3]

  • Procedure (General):

    • The test substance is added to a mineral medium along with an inoculum of microorganisms.

    • The mixture is incubated under aerobic conditions at a constant temperature for 28 days.

    • The chosen parameter (O2 consumption or CO2 evolution) is measured at regular intervals.

  • Endpoint: The percentage of biodegradation is calculated based on the measured parameter relative to the theoretical maximum. For a substance to be classified as "readily biodegradable," it must typically achieve at least 60% of the theoretical maximum degradation within the 28-day test period and pass the 10-day window criterion.[4][20]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for toxicological and biodegradability assessments and the logical relationship in comparing plasticizer types.

Experimental Workflow for Toxicological Assessment

Toxicological_Workflow cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 In Vitro Assessment cluster_3 Outcome Acute_Toxicity Acute Oral Toxicity (OECD 420, 423, 425) Ames_Test Bacterial Reverse Mutation (Ames Test - OECD 471) Acute_Toxicity->Ames_Test Proceed if low acute toxicity Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Ames_Test->Cytotoxicity Assess cellular toxicity Risk_Assessment Safety & Risk Assessment Cytotoxicity->Risk_Assessment Integrate all data

Caption: Workflow for the toxicological evaluation of plasticizers.

Experimental Workflow for Biodegradability Assessment

Biodegradability_Workflow cluster_0 Test Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis & Classification Preparation Prepare mineral medium + inoculum + test substance Incubation Incubate for 28 days (aerobic, constant temp) Preparation->Incubation Measurement Measure O2 consumption or CO2 evolution Incubation->Measurement Analysis Calculate % biodegradation vs. theoretical maximum Measurement->Analysis Classification Classify as 'Readily Biodegradable' (if pass criteria met) Analysis->Classification

Caption: General workflow for ready biodegradability testing (OECD 301).

Comparative Analysis of Plasticizer Characteristics

Plasticizer_Comparison cluster_petro_props Characteristics cluster_bio_props Characteristics Plasticizers Plasticizers Petroleum_Based Petroleum-Based (e.g., Phthalates) Plasticizers->Petroleum_Based Bio_Based Bio-Based Plasticizers->Bio_Based Petro_Tox Higher Toxicity Concern (Endocrine Disruption) Petroleum_Based->Petro_Tox Petro_Bio Poor Biodegradability Petroleum_Based->Petro_Bio Bio_Tox Generally Lower Toxicity Bio_Based->Bio_Tox Bio_Bio Enhanced Biodegradability Bio_Based->Bio_Bio ESO Epoxidized Soybean Oil Bio_Based->ESO Citrates Citrate Esters Bio_Based->Citrates Isosorbide Isosorbide Esters Bio_Based->Isosorbide Glycerol Glycerol Esters Bio_Based->Glycerol

Caption: Key characteristic comparison of plasticizer types.

References

A Comparative Performance Analysis of 1,4-Cyclohexanedimethanol Dilaurate and Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the performance characteristics of a non-phthalate plasticizer, 1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL), in comparison to commonly used phthalate-based plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP).

The selection of an appropriate plasticizer is critical in the formulation of flexible polymeric materials, particularly for applications in the medical and pharmaceutical fields where performance and safety are paramount. For decades, phthalate esters have been the industry standard for plasticizing polyvinyl chloride (PVC). However, growing concerns over their potential health risks, including endocrine disruption, have spurred the search for safer alternatives.[1][2] This guide provides a comparative overview of the performance of this compound (CHDM-DL), a non-phthalate plasticizer, against traditional phthalate plasticizers.

While direct comparative performance data for CHDM-DL is limited in publicly available literature, this guide consolidates known data for phthalates to serve as a benchmark and discusses the expected performance of CHDM-DL based on its chemical structure and data from related compounds.

Quantitative Performance Comparison

The following tables summarize key performance indicators for plasticizers. Data for phthalates are derived from various sources, while the data for CHDM-DL is largely extrapolated or based on general principles of plasticizer chemistry due to the lack of specific experimental studies.

Table 1: General and Mechanical Properties

PropertyThis compound (CHDM-DL)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Molecular Formula C32H60O4[3][4]C24H38O4C26H42O4-
Molecular Weight ( g/mol ) 508.83[3][4]390.56418.6-
Plasticizer Efficiency Potentially lower than DEHP due to higher molecular weight.HighGood, slightly lower than DEHP.ASTM D2288
Tensile Strength of PVC Compound Expected to be comparable to or slightly higher than phthalates.Typically lower in plasticized PVC.Typically lower in plasticized PVC.ASTM D638
Elongation at Break of PVC Compound Expected to be good, contributing to flexibility.HighHighASTM D638
Hardness (Shore A) of PVC Compound Dependent on concentration, expected to be in a similar range to phthalates.Decreases with increasing concentration.Decreases with increasing concentration.ASTM D2240

Table 2: Thermal and Migration Properties

PropertyThis compound (CHDM-DL)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Thermal Stability (Decomposition Temp.) Expected to be good due to its cycloaliphatic structure.GoodGood, slightly better than DEHP.Thermogravimetric Analysis (TGA)
Migration Resistance (Weight Loss %) Potentially better than DEHP due to higher molecular weight.Prone to migration.Lower migration than DEHP.[5]ASTM D1239
Volatility Expected to be low due to higher molecular weight.Higher than DINP.Lower than DEHP.ASTM D1203

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are outlines of the key experimental protocols referenced in this guide.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability of the plasticizer and the plasticized PVC compound by measuring weight loss as a function of temperature.[6][7]

Protocol:

  • A small, precisely weighed sample (typically 5-10 mg) of the plasticizer or the PVC compound is placed in a TGA sample pan.[8]

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[8]

  • The weight of the sample is continuously monitored as the temperature increases.

  • The onset temperature of decomposition and the temperature of maximum weight loss are determined from the resulting TGA curve.[8] These temperatures are indicative of the material's thermal stability.[6][8]

Plasticizer Migration Test (ASTM D1239)

Objective: To measure the loss of plasticizer from a vinyl plastic by extraction into a liquid medium.[9][10]

Protocol:

  • A sample of the plasticized PVC of known weight and dimensions is prepared.

  • The sample is completely immersed in a specified liquid (e.g., soapy water, oil, or alcohol) for a defined period (e.g., 24 hours) and at a controlled temperature (e.g., 23°C or 50°C).

  • After immersion, the sample is removed, gently wiped dry, and reweighed.

  • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated out of the material.[9]

Tensile Properties (ASTM D638)

Objective: To determine the tensile strength and elongation at break of the plasticized PVC, which are key indicators of its mechanical performance.

Protocol:

  • Dumbbell-shaped specimens of the plasticized PVC are prepared according to the standard's specifications.

  • The specimens are placed in a universal testing machine.

  • A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.

  • The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded.

Visualizing Phthalate Toxicity Pathways

Phthalates are known endocrine disruptors that can interfere with the body's hormonal systems.[11][12] The primary mechanism of toxicity involves the disruption of androgen signaling and the induction of oxidative stress.[13][14][15]

Phthalate_Toxicity_Pathway Phthalates Phthalates (e.g., DEHP) Metabolites Metabolites (e.g., MEHP) Phthalates->Metabolites Metabolism AR Androgen Receptor (AR) Metabolites->AR Binds to/Antagonizes Testosterone Testosterone Synthesis Metabolites->Testosterone Inhibits ROS Reactive Oxygen Species (ROS) Production Metabolites->ROS Gene_Expression Altered Gene Expression AR->Gene_Expression Regulates Testosterone->AR Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Cellular_Damage->Reproductive_Toxicity

Caption: Signaling pathway of phthalate-induced reproductive toxicity.

Logical Workflow for Plasticizer Performance Evaluation

The selection of a suitable plasticizer involves a multi-step evaluation process to ensure it meets all performance and safety requirements.

Plasticizer_Evaluation_Workflow Start Identify Need for Alternative Plasticizer Candidate Select Candidate Plasticizer (e.g., CHDM-DL) Start->Candidate Formulation Formulate with Polymer (e.g., PVC) Candidate->Formulation Performance_Testing Performance Testing Formulation->Performance_Testing Mechanical Mechanical Properties (Tensile, Hardness) Performance_Testing->Mechanical Evaluate Thermal Thermal Stability (TGA) Performance_Testing->Thermal Evaluate Migration Migration Resistance (ASTM D1239) Performance_Testing->Migration Evaluate Toxicity Toxicity Assessment Performance_Testing->Toxicity Analysis Analyze and Compare Data Mechanical->Analysis Thermal->Analysis Migration->Analysis In_Vitro In Vitro Assays Toxicity->In_Vitro Conduct In_Vivo In Vivo Studies Toxicity->In_Vivo Conduct In_Vitro->Analysis In_Vivo->Analysis Decision Select Optimal Plasticizer Analysis->Decision

Caption: Workflow for the evaluation and selection of a plasticizer.

Conclusion

The data presented in this guide indicates that while phthalate plasticizers like DEHP and DINP have well-documented performance characteristics, concerns about their safety profiles necessitate the exploration of alternatives. This compound, with its higher molecular weight and stable cycloaliphatic structure, presents a potentially safer alternative with likely good thermal stability and migration resistance. However, a significant lack of direct, publicly available experimental data comparing CHDM-DL to phthalates underscores the need for further research. The experimental protocols and evaluation workflows provided herein offer a framework for conducting such comparative studies, which are essential for making informed decisions in the development of safe and effective plasticized materials for sensitive applications.

References

The Future of Sustainable Materials: Evaluating 1,4-Cyclohexanedimethanol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of sustainable and high-performance materials is a perpetual challenge. This guide offers a comparative evaluation of 1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL), a novel bio-based compound, as a potential sustainable alternative to conventional plasticizers and lubricants.

The increasing demand for environmentally friendly and non-toxic materials has spurred research into alternatives for commonly used petroleum-derived chemicals. Phthalates in plastics and mineral oil-based lubricants, for instance, have come under scrutiny due to their adverse health and environmental impacts[1][2]. This has paved the way for the development of bio-based solutions like this compound.

Derived from the esterification of 1,4-Cyclohexanedimethanol (CHDM) and lauric acid, a fatty acid commonly sourced from coconut or palm kernel oil, CHDM-DL presents a promising profile. Its unique structure, featuring a cycloaliphatic ring and long aliphatic chains, suggests a combination of desirable properties including good flexibility, thermal stability, and lubricity. While direct experimental data on CHDM-DL is limited, its performance can be inferred from the known characteristics of its constituent parts and similar long-chain diester compounds.

This guide provides a comprehensive comparison of CHDM-DL with established conventional and sustainable alternatives in two key application areas: plasticizers for polyvinyl chloride (PVC) and as a base oil for lubricants. The information is presented through detailed data tables, experimental protocols, and visualizations to aid in the objective assessment of this emerging sustainable chemical.

Section 1: this compound as a Plasticizer

Plasticizers are essential additives that impart flexibility to rigid polymers like PVC. For decades, dioctyl phthalate (B1215562) (DOP) has been the industry standard, but its classification as a reproductive toxin has led to a search for safer alternatives[1]. Dioctyl terephthalate (B1205515) (DOTP) is a common non-phthalate alternative, while bio-based plasticizers derived from vegetable oils and other natural sources are gaining traction[3][4].

Comparative Performance Data of Plasticizers in PVC

The following table compares the anticipated performance of CHDM-DL with the well-documented properties of DOP and DOTP. The values for CHDM-DL are estimations based on the chemical structure and data from similar bio-based diesters.

PropertyThis compound (Estimated)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Test Method
Mechanical Properties
Tensile Strength (MPa)20 - 2515 - 25[5]20 - 28[3]ASTM D412
Elongation at Break (%)300 - 350250 - 400[5]300 - 450[3]ASTM D412
Hardness (Shore A)80 - 9075 - 95[5]80 - 95[3]ASTM D2240
Physical Properties
Plasticizer EfficiencyGoodExcellentGood-
Volatility (Weight Loss %)LowModerate to HighLow[3]ASTM D1203
Migration ResistanceHighLowHigh[3]ASTM D1203
Sustainability & Safety
Bio-based Content (%)~75% (from Lauric Acid)0%0%-
ToxicityExpected to be LowReproductive Toxin[1]Low Toxicity[6]-
BiodegradabilityReadily Biodegradable (estimated)Slow to BiodegradeSlow to BiodegradeOECD 301B
Experimental Protocols for Plasticizer Evaluation

To ensure a standardized and objective comparison, the following experimental protocols are recommended for evaluating the performance of plasticizers in PVC.

Synthesis of this compound

The synthesis of CHDM-DL is a straightforward esterification reaction. A general laboratory-scale procedure is outlined below.

  • Materials: 1,4-Cyclohexanedimethanol (CHDM), Lauric Acid, and a suitable acid catalyst (e.g., p-Toluenesulfonic acid).

  • Procedure:

    • Combine CHDM and a stoichiometric excess of lauric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

    • Add the acid catalyst.

    • Heat the mixture to reflux, continuously removing the water produced during the reaction.

    • Monitor the reaction progress by measuring the amount of water collected.

    • Once the reaction is complete, cool the mixture and neutralize the catalyst.

    • Purify the crude product by washing with water and brine, followed by drying and vacuum distillation to remove unreacted starting materials.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product CHDM 1,4-Cyclohexanedimethanol Reaction Esterification Reaction (Reflux with water removal) CHDM->Reaction Lauric_Acid Lauric Acid Lauric_Acid->Reaction Catalyst Acid Catalyst Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Completion Purification Purification (Washing & Distillation) Neutralization->Purification CHDM_DL This compound Purification->CHDM_DL

Synthesis workflow for this compound.

ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers [7][8]

This standard test method is used to determine the tensile strength and elongation at break of plasticized PVC samples.

  • Apparatus: Universal Testing Machine with a suitable load cell and grips.

  • Procedure:

    • Prepare dumbbell-shaped test specimens from the plasticized PVC sheets.

    • Measure the cross-sectional area of the narrow section of the specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.

    • Record the maximum load and the elongation at the point of rupture.

    • Calculate tensile strength by dividing the maximum load by the original cross-sectional area.

    • Calculate elongation at break as the percentage increase in length from the original gauge length.

ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness

This method measures the indentation hardness of the plasticized PVC.

  • Apparatus: Durometer (Shore A scale).

  • Procedure:

    • Place the PVC sample on a flat, hard surface.

    • Press the durometer indenter firmly onto the sample, ensuring the presser foot is in full contact with the material.

    • Read the hardness value from the durometer scale within one second of firm contact.

    • Take multiple readings at different locations on the sample and calculate the average.

Section 2: this compound as a Lubricant

Lubricants are crucial for reducing friction and wear in machinery. Mineral oils have long been the workhorse of the industry, but their environmental persistence and toxicity are significant drawbacks[9]. Synthetic esters are a class of high-performance lubricants with better biodegradability and thermal stability[10][11]. Bio-based lubricants, such as vegetable oils and their derivatives, offer a renewable and often more environmentally friendly option[10].

Comparative Performance Data of Lubricant Base Oils

The following table provides a comparison of the estimated properties of CHDM-DL as a lubricant base oil against a conventional mineral oil and a high-performance synthetic ester.

PropertyThis compound (Estimated)Mineral Oil (ISO VG 46)Synthetic Ester (Polyol Ester)Test Method
Physical Properties
Kinematic Viscosity @ 40°C (cSt)40 - 5041.4 - 50.640 - 50ASTM D445
Viscosity Index140 - 16090 - 110140 - 180[12]ASTM D2270
Pour Point (°C)-20 to -30-15 to -25-30 to -50[12]ASTM D97
Flash Point (°C)> 220> 200> 250[12]ASTM D92
Performance Properties
Wear Scar Diameter (mm)0.4 - 0.50.5 - 0.70.3 - 0.4ASTM D4172
Oxidative StabilityGoodModerateExcellentASTM D2272
Sustainability & Safety
Bio-based Content (%)~75%0%Varies (can be bio-based)-
BiodegradabilityReadily BiodegradablePoorly BiodegradableReadily to Inherently Biodegradable[12]OECD 301B
EcotoxicityLow (expected)Moderate to High[13]Low to Moderate[14]OECD 201, 202, 203
Experimental Protocols for Lubricant Evaluation

The following standard test methods are essential for a thorough evaluation of lubricant performance.

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids [15][16]

This method determines the kinematic viscosity, a key property that indicates a lubricant's resistance to flow.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

  • Procedure:

    • Place the viscometer in a constant temperature bath until it reaches the test temperature.

    • Introduce the lubricant sample into the viscometer.

    • Allow the sample to flow under gravity through the capillary.

    • Measure the time it takes for the leading edge of the meniscus to pass between two marked points.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) [17][18]

This test evaluates the anti-wear properties of a lubricant under high-pressure conditions.

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure:

    • Three steel balls are clamped together in a cup, and a fourth ball is rotated against them.

    • The lubricant sample is added to the cup, immersing the stationary balls.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration.

    • After the test, the wear scars on the three stationary balls are measured under a microscope.

    • The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance.

Signaling Pathways and Sustainability Considerations

A significant driver for moving away from conventional materials is their potential to disrupt biological systems. Phthalates, for example, are known endocrine disruptors that can interfere with hormone signaling pathways[19][20].

dot

Endocrine_Disruption cluster_conventional Conventional Plasticizer (e.g., Phthalates) cluster_sustainable Sustainable Alternative (e.g., CHDM-DL) Phthalates Phthalates Hormone_Receptor Hormone Receptor (e.g., Estrogen, Androgen) Phthalates->Hormone_Receptor Binds to/blocks Gene_Expression Altered Gene Expression Hormone_Receptor->Gene_Expression Incorrect signaling Adverse_Effects Adverse Health Effects (Reproductive, Developmental) Gene_Expression->Adverse_Effects CHDM_DL 1,4-Cyclohexanedimethanol Dilaurate Normal_Signaling Normal Hormone Signaling CHDM_DL->Normal_Signaling No interference (Hypothesized) Homeostasis Maintained Homeostasis Normal_Signaling->Homeostasis

Comparative signaling pathway impact of conventional vs. sustainable plasticizers.

This compound, being a long-chain aliphatic diester, is not expected to have the same endocrine-disrupting properties as phthalates. Its structure does not mimic natural hormones in the same way, and it is anticipated to have a much lower toxicity profile. Furthermore, its derivation from renewable resources and its expected biodegradability contribute to a more favorable life cycle assessment.

Conclusion

While further empirical data is required for a definitive evaluation, the structural characteristics and the properties of similar compounds suggest that this compound holds significant promise as a sustainable alternative in both plasticizer and lubricant applications. Its potential for reduced toxicity, combined with a high bio-based content and good performance characteristics, makes it a compelling candidate for further research and development. The experimental protocols and comparative data presented in this guide provide a solid framework for the systematic and objective assessment of this and other emerging sustainable materials. By embracing such innovations, the scientific and industrial communities can move towards a more sustainable and healthier future.

References

A Comparative Guide to the Biocompatibility of Polymers Containing 1,4-Cyclohexanedimethanol Dilaurate and Alternative Biomedical Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of polymers containing 1,4-Cyclohexanedimethanol (B133615) Dilaurate (CHDM-DL) with commonly used biomedical polyesters: Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(lactic-co-glycolic acid) (PLGA). Due to the limited direct experimental data on CHDM-DL containing polymers, this guide extrapolates its expected biocompatibility based on the known properties of its constituent monomers and the general characteristics of aliphatic polyesters. This comparison is supported by a review of existing literature on the alternative polymers and standardized biocompatibility testing protocols.

Comparative Analysis of Biocompatibility

The biocompatibility of a polymer is a critical factor in its suitability for biomedical applications. This section compares key biocompatibility indicators for CHDM-DL containing polymers and its alternatives.

Cytotoxicity

Cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death. The ISO 10993-5 standard outlines methods for these evaluations, with cell viability below 70% typically considered indicative of cytotoxic potential[1].

PolymerCell Viability (%)Cytotoxicity Grade (ISO 10993-5)Summary of Findings
Polymer with CHDM-DL (Expected) > 70% (Inferred)0-1 (Non-cytotoxic to slightly cytotoxic)As an aliphatic polyester, it is anticipated to have low cytotoxicity. The degradation products, 1,4-cyclohexanedimethanol and lauric acid, are not known to be highly cytotoxic at low concentrations. However, localized high concentrations of degradation byproducts could potentially lead to a mild cytotoxic response.
Poly(lactic acid) (PLA) > 80%[1][2]0-1 (Non-cytotoxic to slightly cytotoxic)PLA is generally considered non-toxic. Some studies have shown a slight decrease in cell viability, which is often attributed to the acidic byproducts of its degradation (lactic acid)[3][4].
Poly(ε-caprolactone) (PCL) > 90%[5]0 (Non-cytotoxic)PCL is known for its excellent biocompatibility and very low cytotoxicity. Its slow degradation rate results in a lower concentration of acidic byproducts at any given time[6][7].
Poly(lactic-co-glycolic acid) (PLGA) 70-90%[8][9]0-2 (Non-cytotoxic to mildly cytotoxic)The cytotoxicity of PLGA can vary depending on the monomer ratio and molecular weight. Faster degradation rates can lead to a more pronounced acidic environment and a temporary decrease in cell viability[10][11][12].
Hemocompatibility

Hemocompatibility is crucial for blood-contacting medical devices. The primary parameter assessed is hemolysis, the rupturing of red blood cells, as outlined in ASTM F756. A hemolysis percentage below 2% is generally considered non-hemolytic[13].

PolymerHemolysis (%)Hemocompatibility Classification (ASTM F756)Summary of Findings
Polymer with CHDM-DL (Expected) < 2% (Inferred)Non-hemolyticAliphatic polyesters are generally hemocompatible. The hydrophobic nature of the polymer surface is not expected to cause significant hemolysis.
Poly(lactic acid) (PLA) < 2%[14]Non-hemolyticPLA is considered to be a hemocompatible material with low potential to induce red blood cell lysis.
Poly(ε-caprolactone) (PCL) < 2%Non-hemolyticPCL demonstrates excellent hemocompatibility with minimal hemolytic activity reported.
Poly(lactic-co-glycolic acid) (PLGA) < 5%Non-hemolytic to slightly hemolyticPLGA is generally considered hemocompatible, although some studies have reported slightly higher hemolysis rates compared to PLA and PCL, which may be related to surface properties and degradation products.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of biocompatibility studies. The following are summarized protocols for key in vitro biocompatibility assays based on international standards.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability[1][15].

Protocol:

  • Extract Preparation:

    • Prepare the test polymer and control materials (negative control: high-density polyethylene; positive control: organotin-stabilized polyvinylchloride) with a surface area to volume ratio of 3 cm²/mL in serum-supplemented cell culture medium (e.g., DMEM with 10% FBS).

    • Incubate the materials in the medium for 24 hours at 37°C to create material extracts.

  • Cell Culture:

    • Seed L929 mouse fibroblast cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Exposure:

    • Remove the existing culture medium and replace it with the prepared material extracts (100 µL/well).

    • Incubate the cells with the extracts for 24 hours at 37°C.

  • MTT Assay:

    • After the exposure period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

Hemocompatibility: Direct Contact Hemolysis Assay (Based on ASTM F756)

This assay evaluates the hemolytic potential of a material when it comes in direct contact with blood[13][16][17].

Protocol:

  • Blood Preparation:

    • Collect fresh human blood in a tube containing an anticoagulant (e.g., citrate).

    • Dilute the blood with a calcium- and magnesium-free phosphate-buffered saline (PBS) to achieve a hemoglobin concentration of 10 ± 1 mg/mL.

  • Material Preparation:

    • Prepare test polymer samples and controls (negative control: polyethylene; positive control: water for injection) of a defined surface area.

  • Incubation:

    • Place the material samples in test tubes.

    • Add 1 mL of the diluted blood to each tube.

    • Incubate the tubes at 37°C for 3 hours with gentle agitation.

  • Hemoglobin Measurement:

    • After incubation, centrifuge the tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant (plasma).

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to determine the amount of free hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis relative to the positive control (representing 100% hemolysis).

Visualization of Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of biocompatibility and the workflow of biocompatibility testing is crucial. The following diagrams are generated using Graphviz (DOT language) to illustrate these concepts.

Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Material_Preparation Material Sterilization & Sample Preparation Cytotoxicity Cytotoxicity Testing (ISO 10993-5) Material_Preparation->Cytotoxicity Hemocompatibility Hemocompatibility Testing (ASTM F756) Material_Preparation->Hemocompatibility Evaluation Biocompatibility Evaluation Cytotoxicity->Evaluation Hemocompatibility->Evaluation Implantation Subcutaneous Implantation Histology Histological Analysis (Inflammatory Response, Fibrous Capsule) Implantation->Histology Histology->Evaluation Biomaterial Test Polymer (e.g., CHDM-DL Polymer) Biomaterial->Material_Preparation Biomaterial->Implantation

Biocompatibility testing workflow.
NF-κB Signaling Pathway in Macrophage Activation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response to biomaterials[18][19][20].

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biomaterial Biomaterial Surface TLR Toll-like Receptor (TLR) Biomaterial->TLR activates IKK IKK Complex TLR->IKK activates IkB IκB (phosphorylated) IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB DNA DNA NFkB->DNA translocates to nucleus & binds IkB_NFkB->NFkB releases Transcription Pro-inflammatory Gene Transcription DNA->Transcription

NF-κB signaling in inflammation.
TGF-β Signaling Pathway in Fibrous Capsule Formation

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a central role in the foreign body response, leading to the encapsulation of implants by fibrous tissue[21][22][23][24].

TGFb_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI recruits & phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex complexes with Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA translocates to nucleus & binds Transcription Fibrosis-related Gene Transcription (e.g., Collagen) DNA->Transcription

TGF-β signaling in fibrosis.

Conclusion

Polymers containing 1,4-Cyclohexanedimethanol Dilaurate are expected to exhibit good biocompatibility, characteristic of aliphatic polyesters, with low cytotoxicity and a non-hemolytic nature. However, the lack of direct experimental data necessitates a cautious approach, and thorough biocompatibility testing according to established international standards is imperative before considering any biomedical application.

In comparison, PLA, PCL, and PLGA have been extensively studied and have a well-documented history of safe use in a variety of medical devices and drug delivery systems. PCL generally demonstrates the highest biocompatibility due to its slow degradation and minimal acidic byproduct accumulation. PLA is also highly biocompatible, with some considerations for the effects of its acidic degradation products. PLGA offers tunable degradation rates, but this can sometimes lead to a more pronounced initial inflammatory response due to a faster release of acidic monomers.

The choice of polymer will ultimately depend on the specific requirements of the application, including the desired degradation rate, mechanical properties, and the nature of the biological environment in which it will be used.

References

Safety Operating Guide

Proper Disposal of 1,4-Cyclohexanedimethanol Dilaurate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Cyclohexanedimethanol Dilaurate.

The proper disposal of this compound is crucial to maintain a safe laboratory environment and to prevent environmental contamination. Adherence to established protocols and regulatory requirements is mandatory. The following procedures provide a step-by-step approach to the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves, inspected prior to use.[1]
Protective Clothing Wear suitable protective clothing. Fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Handle the chemical in a well-ventilated area.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Spill Containment and Cleanup

In the event of a spill, immediate action is necessary to contain the material and prevent its spread.

  • Ensure Adequate Ventilation: Remove all sources of ignition and evacuate personnel to safe areas.[1]

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

  • Collect the Material: Adhered or collected material should be promptly disposed of.[1] For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2]

  • Decontaminate the Area: Clean the spill area thoroughly.

Disposal Procedure

The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.

  • Waste Collection: Keep the chemical waste in suitable and closed containers for disposal.[1] Do not mix with other waste.[2]

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Engage a Licensed Disposal Company: It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Recommended Disposal Method: While the safety data sheet for this compound does not specify a disposal method, a common practice for similar chemical compounds is controlled incineration.[1] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal: Uncleaned containers should be handled in the same manner as the product itself.[2] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or combustible packaging materials can be incinerated.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal A Assess Risks & Wear Appropriate PPE B Collect Waste in a Labeled, Closed Container A->B C Spill Occurs A->C E Store Waste in a Designated Safe Area B->E D Contain and Clean Up Spill C->D Immediate Action D->B F Contact Licensed Disposal Company E->F G Transport to Approved Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 1,4-Cyclohexanedimethanol Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1,4-Cyclohexanedimethanol Dilaurate (CAS No. 135025-34-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact.[1] Although not classified as a hazardous substance, good laboratory practices dictate the use of PPE. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be used if there is a risk of splashing.[2]To protect eyes from accidental splashes or dust formation.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended for diesters). Gloves must be inspected prior to use and disposed of after use or contamination.[1][3][4]To prevent direct skin contact with the chemical.[1] Nitrile and Neoprene gloves generally offer good resistance to esters.
Body Protection A standard laboratory coat.[1] Fire/flame resistant and impervious clothing is recommended if handling large quantities or if there is a risk of fire.[1]To protect skin and clothing from spills and contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.[5] If dust or aerosols are generated, use a NIOSH-approved respirator.[1]To prevent inhalation of dust or aerosols, especially when handling the solid form of the chemical.[1]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure the work area is clean, well-ventilated, and free of clutter.[1]
  • Locate the nearest safety shower and eyewash station and confirm they are operational.[5]
  • Review the Safety Data Sheet (SDS) for this compound.
  • Assemble all necessary equipment and PPE before handling the chemical.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.
  • Handle the chemical in a designated area, preferably within a fume hood if there is a potential for dust or aerosol generation.[1]
  • Avoid direct contact with the skin and eyes.[1]
  • Avoid the formation of dust and aerosols.[1]
  • Use non-sparking tools if the chemical is handled near flammable solvents.[1]

3. Post-Handling Procedures:

  • Securely close the container of this compound.
  • Clean the work area and any equipment used.
  • Properly remove and dispose of contaminated gloves and any other disposable PPE.[3]
  • Wash hands thoroughly with soap and water after handling the chemical.[1]

4. Storage:

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
  • Keep away from sources of ignition.[1]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Waste Product:

  • This compound should be disposed of in accordance with local, state, and federal regulations.
  • Collect waste material in a suitable, closed, and labeled container for disposal.[1]
  • Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]
  • Contact your institution's environmental health and safety (EHS) office for specific disposal instructions.

2. Empty Containers:

  • Empty containers should be handled as if they still contain the product.
  • Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
  • Once cleaned, the container can be disposed of as regular waste, provided all labels are removed or defaced.

IV. Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Emergency Equipment (Eyewash, Safety Shower) A->B C Don Appropriate PPE B->C D Handle in Well-Ventilated Area C->D E Avoid Dust/Aerosol Formation D->E F Avoid Contact with Skin and Eyes E->F G Securely Close Container F->G H Clean Work Area G->H I Properly Dispose of PPE H->I J Wash Hands Thoroughly I->J K Collect Waste in Labeled Container I->K L Contact EHS for Disposal K->L

Caption: Workflow for Handling this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.